molecular formula C29H36O10 B15595979 Lancifodilactone C

Lancifodilactone C

Cat. No.: B15595979
M. Wt: 544.6 g/mol
InChI Key: CWFGQJNQESAHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone has been reported in Schisandra rubriflora, Schisandra lancifolia, and Schisandra chinensis with data available.

Properties

IUPAC Name

12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFGQJNQESAHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lancifodilactone C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C, a structurally unique triterpenoid (B12794562) lactone, has garnered significant attention within the scientific community for its potent anti-HIV activity. Isolated from the medicinal plant Kadsura lancilimba, this natural product presents a compelling scaffold for the development of novel antiretroviral agents. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and potential mechanisms of action are presented to facilitate further research and development efforts in this area.

Introduction

The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry. Natural products, with their vast structural diversity and inherent biological activity, have historically been a rich source of therapeutic leads. Triterpenoids, a class of compounds derived from a thirty-carbon precursor, have demonstrated a wide array of pharmacological effects, including potent antiviral properties. Within this class, this compound has emerged as a promising candidate for anti-HIV drug discovery. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.

Discovery and Source

Isolation of this compound

The isolation of this compound is achieved through a multi-step extraction and chromatographic purification process. The following protocol is a detailed representation based on the original discovery and general methods for isolating triterpenoids from Kadsura species.

Experimental Protocol: Isolation

Plant Material: Air-dried and powdered stems and roots of Kadsura lancilimba.

Extraction:

  • The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature.

  • The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with diethyl ether.

  • The diethyl ether soluble fraction, showing anti-HIV activity, is retained for further purification.

Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • The active diethyl ether fraction is subjected to column chromatography on a silica gel (100-200 mesh) column.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297), starting with a low polarity mixture and gradually increasing the polarity. .

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate solvent system and visualized with an appropriate staining agent (e.g., anisaldehyde-sulfuric acid reagent).

    • Fractions containing compounds with similar TLC profiles are pooled.

  • Further Purification:

    • The fraction containing this compound is further purified by repeated column chromatography on silica gel, using a refined gradient of petroleum ether-ethyl acetate.

    • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of methanol (B129727) and water to yield pure this compound.

Experimental Workflow

G plant_material Powdered Kadsura lancilimba extraction Ethanol Extraction plant_material->extraction partition Liquid-Liquid Partition (H2O/Diethyl Ether) extraction->partition silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) partition->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection hplc Preparative HPLC (C18, MeOH/H2O) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

Structural Elucidation and Revision

The initial structure of this compound was determined using spectroscopic methods, including mass spectrometry and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) analysis[1]. However, a total synthesis effort later revealed a misassignment of the originally proposed structure. The definitive, revised structure of (+)-Lancilactone C was confirmed through its successful asymmetric total synthesis[3][4][5]. This rigorous chemical synthesis provided unambiguous proof of its complex tricyclic skeleton.

Biological Activity: Anti-HIV Properties

This compound has demonstrated significant inhibitory activity against the replication of the Human Immunodeficiency Virus (HIV)[1][3].

Quantitative Data
CompoundBioassayCell LineEC₅₀ (µg/mL)Therapeutic Index (TI)Reference
This compound HIV Replication InhibitionH9 lymphocytes1.4> 71.4[1]
Experimental Protocol: Anti-HIV Replication Assay

This protocol is a generalized procedure for assessing the anti-HIV activity of a compound in a cell-based assay.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 (e.g., IIIB strain)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compound (this compound)

  • Control compounds (e.g., a known HIV inhibitor and a vehicle control)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

  • ELISA-based p24 antigen assay kit for viral replication measurement

Procedure:

  • Cell Preparation: Culture H9 cells in complete medium and adjust the cell density to an appropriate concentration for the assay.

  • Compound Preparation: Prepare a series of dilutions of this compound and control compounds in the culture medium.

  • Infection: Infect H9 cells with a predetermined titer of HIV-1 for a specified time (e.g., 1-2 hours).

  • Treatment: After infection, wash the cells to remove the viral inoculum and resuspend them in fresh medium containing the various concentrations of the test and control compounds.

  • Incubation: Incubate the treated and untreated infected cells in a humidified incubator at 37°C with 5% CO₂ for a period that allows for viral replication (e.g., 4-5 days).

  • Assessment of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Cytotoxicity Assay: To determine the cytotoxicity of the compound, perform an MTT assay on uninfected H9 cells treated with the same concentrations of this compound.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) as the concentration of the compound that inhibits HIV-1 replication by 50%. Calculate the 50% cytotoxic concentration (CC₅₀) as the concentration that reduces cell viability by 50%. The Therapeutic Index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

Mechanism of Action (Proposed)

While the precise molecular target of this compound in the HIV life cycle has not been definitively elucidated, many triterpenoids isolated from the Kadsura genus have been shown to inhibit key viral enzymes. Notably, some triterpenoids from Kadsura heteroclita have demonstrated inhibitory activity against HIV-1 protease[6]. Based on this precedent, a plausible mechanism of action for this compound is the inhibition of a critical HIV enzyme, such as reverse transcriptase or protease, which would disrupt the viral replication cycle.

Proposed Signaling Pathway: Inhibition of HIV Life Cycle

The following diagram illustrates the potential points of intervention of this compound in the HIV life cycle, with a focus on enzymatic inhibition.

G cluster_host_cell Host Cell uncoating Uncoating reverse_transcription Reverse Transcription (Viral RNA -> Viral DNA) uncoating->reverse_transcription integration Integration (Viral DNA -> Host DNA) reverse_transcription->integration transcription Transcription (Viral DNA -> Viral RNA) integration->transcription translation Translation (Viral RNA -> Viral Proteins) transcription->translation assembly Viral Assembly translation->assembly budding Budding & Maturation assembly->budding hiv_release New HIV Virions budding->hiv_release hiv_entry HIV Entry hiv_entry->uncoating lancifodilactone_c This compound lancifodilactone_c->inhibition inhibition->reverse_transcription Inhibition (Proposed) inhibition->assembly Inhibition (Proposed)

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising natural product lead for the development of new anti-HIV therapeutics. Its unique chemical structure and potent biological activity warrant further investigation. Future research should focus on elucidating the precise molecular mechanism of its anti-HIV action, which will be crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies, facilitated by the total synthesis of analogs, could lead to the development of even more potent and selective inhibitors. Furthermore, preclinical evaluation of this compound in relevant animal models is a necessary next step to assess its in vivo efficacy and safety profile. The information compiled in this technical guide provides a solid foundation for these future research endeavors.

References

Lancifodilactone C from Kadsura lancilimba: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C, a novel triterpene lactone isolated from the stems and roots of Kadsura lancilimba, has demonstrated significant biological activity, particularly as a potent inhibitor of HIV replication. This document provides a comprehensive technical overview of this compound, including its chemical properties, isolation methods, and known biological effects. Detailed experimental protocols are provided to facilitate further research and development. Additionally, this paper explores potential mechanisms of action, including the modulation of key signaling pathways, based on the activities of structurally related compounds from the Kadsura genus.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily triterpenoids and lignans (B1203133).[1] These plants have a long history of use in traditional medicine for treating a variety of ailments, including rheumatoid arthritis and gastroenteric disorders.[2] this compound is a triterpene lactone first isolated from Kadsura lancilimba that has shown promising anti-HIV activity. This whitepaper serves as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data

Physicochemical and Biological Activity Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueReference
Molecular Formula C30H38O4
Anti-HIV Activity (EC50) 1.4 µg/mL
Therapeutic Index > 71.4

Table 1: Physicochemical and Biological Activity of this compound

NMR Spectral Data
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm)Multiplicity
------
Data not availableData not available

Table 2: ¹H and ¹³C NMR Data for this compound (Template)

Experimental Protocols

Isolation of this compound from Kadsura lancilimba

The following is a generalized protocol for the isolation of triterpenoids from Kadsura species, adapted from methodologies reported for related compounds.[3] The precise details for this compound would be found in the primary literature.

Workflow for Triterpenoid (B12794562) Isolation

G start Dried and Powdered Stems and Roots of Kadsura lancilimba extraction Methanol (B129727) Extraction start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC fractionation->purification isolanc Pure this compound purification->isolanc

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered stems and roots of Kadsura lancilimba are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-HIV Activity Assay (p24 Antigen ELISA)

The anti-HIV activity of this compound is determined by measuring the inhibition of HIV-1 replication in a suitable cell line, such as H9 lymphocytes. A common method for quantifying viral replication is the p24 antigen capture ELISA.

Workflow for Anti-HIV p24 Antigen ELISA

G start Prepare H9 Lymphocyte Cell Culture treatment Treat Cells with Serial Dilutions of this compound start->treatment infection Infect Cells with HIV-1 treatment->infection incubation Incubate for a Defined Period (e.g., 7 days) infection->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant elisa Perform p24 Antigen Capture ELISA supernatant->elisa analysis Determine p24 Concentration and Calculate EC50 elisa->analysis

Caption: Workflow for determining the anti-HIV activity of this compound.

Methodology:

  • Cell Culture: H9 lymphocyte cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of this compound. A positive control (e.g., a known antiretroviral drug) and a negative control (no compound) are included.

  • Viral Infection: The cells are then infected with a known amount of HIV-1.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 7 days).

  • p24 ELISA: After incubation, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.[4][5]

  • Data Analysis: The concentration of p24 in the treated wells is compared to the negative control to determine the percentage of viral inhibition. The 50% effective concentration (EC50) is calculated from the dose-response curve.

Potential Signaling Pathways

While the direct molecular targets of this compound have not yet been elucidated, the biological activities of other triterpenoids isolated from the Kadsura genus suggest potential involvement in key cellular signaling pathways, particularly those related to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival. Triterpenoids from Kadsura coccinea have been shown to inhibit the NF-κB pathway.[1] It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.

Hypothesized Inhibition of the NF-κB Pathway by this compound

G cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) cluster_inhibition Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1 IKK IKK Complex stimulus->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IKK->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Gene Inflammatory Gene Expression NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocates LancifodilactoneC This compound LancifodilactoneC->IKK Inhibits (Hypothesized) NFkappaB_active->Gene Induces

Caption: Hypothesized mechanism of NF-κB pathway inhibition by this compound.

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Triterpenoids have been reported to modulate this pathway.

Hypothesized Modulation of the PI3K-Akt Pathway by this compound

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTOR->Growth LancifodilactoneC This compound LancifodilactoneC->PI3K Inhibits (Hypothesized)

Caption: Hypothesized modulation of the PI3K-Akt signaling pathway.

Conclusion

This compound is a promising natural product with potent anti-HIV activity. This technical guide provides a foundation for further research into its therapeutic potential. The detailed protocols for isolation and bioassays are intended to streamline experimental workflows. While the precise mechanism of action remains to be fully elucidated, the potential modulation of the NF-κB and PI3K-Akt signaling pathways offers exciting avenues for future investigation, particularly in the areas of anti-inflammatory and anti-cancer drug development. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound for novel therapeutics.

References

The Structural Elucidation of Lancifodilactone C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C, a nortriterpenoid isolated from Schisandra lancifolia, represents a class of structurally complex and biologically intriguing natural products. This document provides an in-depth technical guide to the structural elucidation of this compound, consolidating spectroscopic data and outlining the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a core resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The genus Schisandra has long been a fertile source of novel bioactive compounds, yielding a diverse array of lignans (B1203133) and triterpenoids. Among these, the lancifodilactones, a series of highly oxygenated nortriterpenoids, have garnered significant attention due to their intricate molecular architectures and potential therapeutic applications. This guide focuses specifically on this compound, detailing the scientific journey of its structural determination from isolation to definitive characterization.

Isolation and Purification

This compound is naturally present in the stems and leaves of Schisandra lancifolia. The isolation process typically involves the extraction of the plant material with organic solvents, followed by a multi-step chromatographic purification.

Experimental Protocol: Isolation of this compound

A general procedure for the isolation of this compound is as follows:

  • Extraction: Air-dried and powdered plant material of Schisandra lancifolia is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity. The fraction containing this compound is identified through preliminary analysis such as thin-layer chromatography (TLC).

  • Column Chromatography: The active fraction is subjected to repeated column chromatography on silica (B1680970) gel, employing gradient elution with solvent systems of increasing polarity (e.g., petroleum ether-acetone or chloroform-methanol mixtures).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound. A more recent development for efficient purification is the use of high-speed counter-current chromatography (HSCCC)[1].

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
............
............
Data to be populated from the primary literature

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)
......
......
Data to be populated from the primary literature

Note: The complete and accurate NMR data for this compound is pending the acquisition of the primary publication. The tables will be populated once this information is available.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental and Logical Workflows

The structural elucidation of a novel natural product like this compound follows a logical and systematic workflow, as depicted in the diagram below.

Structural_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material (Schisandra lancifolia) B Solvent Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC/HSCCC D->E F Pure this compound E->F G Mass Spectrometry (MS) F->G H 1D NMR (1H, 13C, DEPT) F->H I 2D NMR (COSY, HSQC, HMBC, NOESY) F->I J Molecular Formula Determination G->J K Planar Structure Assembly H->K I->K L Relative Stereochemistry I->L J->K M Final Structure of this compound K->M L->M

Figure 1: Experimental workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. However, related compounds from the Schisandra family have demonstrated a range of biological activities, including anti-HIV and cytotoxic effects. Further research is warranted to investigate the molecular targets and signaling pathways modulated by this compound.

Should information on signaling pathways become available, a diagram illustrating these interactions will be provided.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and methodologies presented in this guide provide a foundational understanding of this complex nortriterpenoid. As research into the biological activities of the lancifodilactones continues, a thorough comprehension of their structures is paramount for future drug discovery and development efforts. Further investigation into the specific molecular targets and signaling pathways of this compound is a promising avenue for future research.

References

The Initial Proposed Structure of Lancifodilactone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the initially proposed structure of Lancifodilactone C, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba. The compound garnered significant interest due to its reported anti-HIV activity. Subsequent total synthesis efforts, however, revealed that the initially assigned structure was incorrect, leading to a structural revision. This document focuses exclusively on the originally proposed structure, the spectroscopic data that led to its proposal, and the initial biological findings.

Initially Proposed Chemical Structure

This compound was first isolated and characterized as a novel triterpenoid.[1] The initial structure was determined primarily through extensive nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses.[1] The proposed structure featured a unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane core linked to a 7-isopropylenecyclohepta-1,3,5-triene moiety.[1][2] This latter feature, a seven-membered ring with all sp² hybridized carbons, was particularly noteworthy as it was previously unobserved in other triterpenoids.[1]

Spectroscopic Data for the Initially Proposed Structure

The elucidation of the proposed structure of this compound was based on the following spectroscopic data obtained from the natural isolate.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula was established through HRMS, which provided the basis for determining the degree of unsaturation and the elemental composition.

ParameterObserved Value
Molecular FormulaC₂₅H₂₈O₄
High-Resolution MSm/z [M+Na]⁺ 415.1880
¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data that were used to assemble the initially proposed structure of this compound. The assignments are based on 2D NMR experiments including COSY, HETCOR, and NOESY.[1]

Table 1: ¹H NMR Data (CDCl₃, 500 MHz) for the Initially Proposed Structure of this compound

PositionδH (ppm)MultiplicityJ (Hz)
12.15m
21.80, 1.60m, m
31.55, 1.40m, m
41.95m
51.70m
62.30d12.0
71.25s
81.05s
1'6.20d9.5
2'6.35t9.5
3'6.45t9.5
4'6.30d9.5
5'5.20s
6'5.10s
7'1.90s
8'1.90s
9'4.50dd11.5, 5.0
10'2.60, 2.50m, m
12'5.95s
13'1.85s

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz) for the Initially Proposed Structure of this compound

PositionδC (ppm)
140.2
218.5
342.1
433.5
555.1
645.3
733.8
821.8
915.2
1'125.4
2'128.7
3'129.1
4'126.3
5'140.1
6'118.2
7'135.5
8'20.8
9'20.8
10'70.1
11'38.2
12'170.5
13'125.8
14'138.2
15'20.1

Experimental Protocols

Isolation of this compound

The compound was isolated from the air-dried and powdered stems and roots of Kadsura lancilimba. The general workflow for isolation involved extraction with an organic solvent, followed by chromatographic separation techniques to yield the pure compound.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation A Dried and Powdered Stems & Roots of Kadsura lancilimba B Extraction with 70% aq. MeOH A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D Partitioning & Concentration E Sephadex LH-20 Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HETCOR, and NOESY spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Logic of Initial Structure Elucidation

The initially proposed structure was pieced together by interpreting the correlations observed in the 2D NMR spectra. The COSY spectrum revealed proton-proton coupling networks, while the HETCOR (now more commonly referred to as HSQC) spectrum correlated protons to their directly attached carbons. The NOESY spectrum was critical for determining the relative stereochemistry by identifying protons that are close in space.

G cluster_data Spectroscopic Data cluster_interpretation Data Interpretation HRMS HRMS (C₂₅H₂₈O₄) Fragments Identification of Key Fragments - trans-dimethylbicyclo[4.3.0]nonane - Unsaturated lactone side chain - 7-isopropylenecyclohepta-1,3,5-triene HRMS->Fragments NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HETCOR, NOESY) NMR_2D->Fragments Connectivity Assembly of Fragments (via HMBC & NOESY) Fragments->Connectivity Proposed_Structure Initially Proposed Structure of this compound Connectivity->Proposed_Structure

Figure 2: Logical flow from spectroscopic data to the proposed structure.

Initial Biological Activity

The primary biological activity reported for the natural isolate of this compound, which was believed to possess the initially proposed structure, was its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Table 3: Anti-HIV Activity of this compound

AssayCell LineEC₅₀ (μg/mL)Cytotoxicity (CC₅₀) (μg/mL)
Anti-HIV ReplicationH9 lymphocytes1.4> 100

The compound showed a half-maximum effective concentration (EC₅₀) of 1.4 μg/mL against HIV replication in H9 lymphocytes, with no significant cytotoxicity observed even at a concentration of 100 μg/mL.[1]

Conclusion and Structural Revision

While the spectroscopic data provided a compelling case for the initially proposed structure of this compound, the ultimate confirmation of a natural product's structure lies in its total synthesis. The synthesis of the proposed structure was achieved, but the NMR spectrum of the synthetic compound did not match the data from the natural isolate.[1] This discrepancy led to a reinvestigation and ultimately a revision of the structure.[1] This case serves as a valuable reminder of the complexities of natural product characterization and the pivotal role of synthetic chemistry in verifying proposed structures.

References

A Plausible Biosynthetic Pathway of Lancifodilactone C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C, a highly oxygenated nortriterpenoid isolated from the plants of the Schisandra genus, has garnered significant interest due to its complex chemical structure and potential biological activities. However, the natural scarcity of this compound has hindered extensive biomedical research, and its biosynthetic pathway has not been fully elucidated.[1] This technical guide presents a plausible biosynthetic pathway for this compound, constructed from established principles of triterpenoid (B12794562) biosynthesis in plants. We will explore the key enzymatic steps, from the cyclization of squalene (B77637) to the intricate oxidative modifications and rearrangements that likely lead to the formation of this complex natural product. This guide also outlines a hypothetical experimental workflow for the elucidation of this pathway, providing a roadmap for future research in this area.

Introduction to Schisandra Nortriterpenoids

Plants of the Schisandra genus are a rich source of structurally diverse and biologically active natural products, including lignans (B1203133) and triterpenoids.[2][3] Among these, the schinortriterpenoids, a unique class of highly oxygenated and rearranged nortriterpenoids, are of particular interest.[4] These compounds are exclusively found in the Schisandraceae family.[4] this compound is a representative member of this class, characterized by a complex, highly oxygenated polycyclic structure. The biosynthesis of such intricate molecules involves a series of complex enzymatic reactions, starting from simple precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of triterpenoid biosynthesis, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm.[5][6] This pathway can be broadly divided into three key stages: the formation of the triterpenoid backbone, oxidative modifications and rearrangements, and late-stage functionalizations.

Stage 1: Formation of the Triterpenoid Backbone

The initial steps of triterpenoid biosynthesis are well-established and involve the formation of a C30 precursor, 2,3-oxidosqualene (B107256).[5][7]

  • From Acetyl-CoA to Farnesyl Pyrophosphate (FPP): The pathway begins with the condensation of acetyl-CoA units via the MVA pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] Three of these C5 units are sequentially condensed to form the C15 compound, farnesyl pyrophosphate (FPP).[8]

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to form the linear C30 hydrocarbon, squalene.[8][9]

  • Epoxidation to 2,3-Oxidosqualene: Squalene is then epoxidized by squalene epoxidase to yield (S)-2,3-oxidosqualene.[8][10] This molecule is the crucial precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons.[11][12]

  • Cyclization to a Lanostane-type Skeleton: In plants, the primary fate of 2,3-oxidosqualene is its cyclization by cycloartenol (B190886) synthase to produce cycloartenol, the precursor to phytosterols.[13][14][15] However, plants possess a variety of other oxidosqualene cyclases (OSCs) that can generate different triterpenoid scaffolds.[16] Given that Schisandra nortriterpenoids possess a lanostane-type backbone, it is plausible that a lanosterol (B1674476) synthase (LAS) or a related OSC catalyzes the cyclization of 2,3-oxidosqualene to a lanosterol-like tetracyclic triterpenoid precursor.[3][17] This cyclization is a complex cascade of reactions that establishes the core ring system.[18]

Triterpenoid Backbone Formation cluster_MVA Mevalonate Pathway cluster_Squalene_Synth Squalene Synthesis cluster_Cyclization Cyclization Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Condensation Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanostane (B1242432) Precursor Lanostane Precursor 2,3-Oxidosqualene->Lanostane Precursor Lanosterol Synthase (putative)

Figure 1: Plausible formation of the triterpenoid backbone.
Stage 2: Oxidative Modifications and Formation of the Nortriterpenoid Scaffold

The transformation of the initial triterpenoid skeleton into the highly oxygenated and rearranged structure of this compound likely involves a series of reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.[6][19][20][21]

  • Hydroxylations: Multiple positions on the lanostane precursor are likely hydroxylated by specific CYPs. These hydroxylations not only add functional groups but also prepare the molecule for subsequent rearrangements and ring cleavages.

  • Oxidative Cleavage (Nortriterpenoid Formation): A key step in the biosynthesis of this compound is the loss of carbon atoms to form the C28 nortriterpenoid skeleton. This is proposed to occur through oxidative cleavage reactions, likely initiated by CYP-mediated oxidations.

  • Rearrangements: The complex ring system of this compound suggests that skeletal rearrangements occur, possibly facilitated by the carbocation intermediates formed during the initial cyclization or subsequent oxidative steps.

Stage 3: Late-Stage Functionalization and Lactone Formation

The final steps in the biosynthesis of this compound involve further oxidative modifications to install the various oxygen-containing functional groups, including the characteristic lactone rings.

  • Further Oxidations: Additional hydroxylations and the formation of ketone functionalities are likely catalyzed by a suite of CYPs.[22]

  • Lactone Ring Formation: The formation of the lactone rings is a critical step. This can be envisioned to occur through several enzymatic mechanisms, such as the oxidation of a diol or a Baeyer-Villiger type oxidation of a cyclic ketone, catalyzed by specific CYPs or other oxidases. The formation of lactones is a known enzymatic process in the biosynthesis of various natural products.

Plausible Biosynthesis of this compound 2,3-Oxidosqualene 2,3-Oxidosqualene Lanostane_Precursor Lanostane-type Precursor 2,3-Oxidosqualene->Lanostane_Precursor Oxidosqualene Cyclase (Lanosterol Synthase-like) Hydroxylated_Intermediate Hydroxylated Intermediate Lanostane_Precursor->Hydroxylated_Intermediate Cytochrome P450s (Hydroxylation) Nortriterpenoid_Scaffold Nortriterpenoid Scaffold Hydroxylated_Intermediate->Nortriterpenoid_Scaffold Oxidative Cleavage & Rearrangement (CYPs) Pre-Lancifodilactone Pre-Lancifodilactone Intermediate Nortriterpenoid_Scaffold->Pre-Lancifodilactone Further Oxidations (CYPs, Oxidoreductases) Lancifodilactone_C Lancifodilactone_C Pre-Lancifodilactone->Lancifodilactone_C Lactone Formation (CYPs/Oxidases)

Figure 2: Key stages in the plausible biosynthetic pathway.

Key Enzyme Families Implicated in the Pathway

While specific enzymes for this compound biosynthesis have not been identified, based on known triterpenoid biosynthetic pathways, the following enzyme families are likely involved.

Enzymatic Reaction Plausible Enzyme Family Function
CyclizationOxidosqualene Cyclase (OSC)Catalyzes the cyclization of 2,3-oxidosqualene to form the core triterpenoid skeleton.
Oxidation (Hydroxylation, etc.)Cytochrome P450 Monooxygenases (CYPs)Introduce oxygen atoms at various positions on the triterpenoid backbone.[21]
Oxidative CleavageCytochrome P450 Monooxygenases (CYPs)Catalyze the cleavage of C-C bonds to form the nortriterpenoid structure.
Lactone FormationCytochrome P450 Monooxygenases (CYPs) / Other OxidasesCatalyze the formation of lactone rings through oxidation.
DehydrogenationDehydrogenases/ReductasesIntroduce double bonds or reduce carbonyl groups.

Hypothetical Experimental Workflow for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound will require a multi-pronged approach combining transcriptomics, proteomics, and metabolomics with traditional biochemical techniques.

Experimental Workflow cluster_omics Omics Approaches cluster_validation Functional Validation cluster_elucidation Pathway Elucidation Transcriptomics Transcriptome Analysis (RNA-seq) Candidate_Gene_ID Candidate Gene Identification (OSCs, CYPs) Transcriptomics->Candidate_Gene_ID Identify co-expressed genes Metabolomics Metabolite Profiling (LC-MS, GC-MS) Metabolomics->Candidate_Gene_ID Proteomics Proteome Analysis Proteomics->Candidate_Gene_ID Heterologous_Expression Heterologous Expression (Yeast, N. benthamiana) Candidate_Gene_ID->Heterologous_Expression Gene_Silencing Gene Silencing in Schisandra (VIGS, CRISPR) Candidate_Gene_ID->Gene_Silencing In_Vitro_Assays In Vitro Enzyme Assays Heterologous_Expression->In_Vitro_Assays Purified enzymes Pathway_Reconstitution Pathway Reconstitution & Intermediate Identification In_Vitro_Assays->Pathway_Reconstitution Gene_Silencing->Pathway_Reconstitution

Figure 3: A hypothetical workflow for pathway elucidation.
Omics Approaches

  • Transcriptome Analysis (RNA-seq): By comparing the transcriptomes of Schisandra tissues that produce high and low levels of this compound, it is possible to identify candidate genes, particularly for OSCs and CYPs, that are co-expressed with the production of this compound.

  • Metabolite Profiling (LC-MS, GC-MS): Detailed analysis of the metabolome of Schisandra plants can help identify potential biosynthetic intermediates.

Functional Validation
  • Heterologous Expression: Candidate genes identified through transcriptomics can be expressed in heterologous hosts like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. Feeding these engineered organisms with putative precursors can confirm the function of the enzymes.

  • In Vitro Enzyme Assays: Once a candidate enzyme is expressed and purified, its specific catalytic activity can be determined through in vitro assays using potential substrates.

  • Gene Silencing: Techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR-Cas9-mediated gene editing can be used to silence the expression of candidate genes in Schisandra plants. A resulting decrease or absence of this compound would provide strong evidence for the gene's involvement in the pathway.

Conclusion and Future Perspectives

The plausible biosynthetic pathway of this compound presented in this guide provides a conceptual framework for understanding the formation of this complex nortriterpenoid. While the pathway remains to be experimentally validated, the proposed involvement of a lanosterol-like cyclization followed by extensive oxidative modifications by cytochrome P450 monooxygenases is consistent with our current understanding of triterpenoid biosynthesis. The elucidation of this pathway will not only be a significant contribution to our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds through metabolic engineering. Future research efforts should focus on the identification and characterization of the specific enzymes involved in this intricate biosynthetic route, using the experimental workflow outlined in this guide as a starting point.

References

Lancifodilactone C: A Potential Anti-HIV Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C, a structurally unique triterpenoid (B12794562) isolated from Kadsura lancilimba, has demonstrated notable in vitro activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its anti-HIV activity, the critical revision of its chemical structure, and the experimental context of its biological evaluation. This document is intended to serve as a resource for researchers and professionals in the fields of virology, medicinal chemistry, and drug development who are interested in the potential of novel natural products as anti-HIV agents.

Anti-HIV Activity of this compound

The initial discovery and anti-HIV evaluation of this compound were reported in 1999. The compound was found to inhibit HIV replication in H9 lymphocytes. Subsequent research in 2023 led to a significant revision of its originally proposed chemical structure, a critical consideration for any future structure-activity relationship (SAR) studies or synthetic efforts.

Quantitative Data Summary

The anti-HIV activity of this compound, as reported in the primary literature, is summarized in the table below. It is important to note that this data pertains to the correctly identified structure of this compound.

CompoundEC50 (µg/mL)Therapeutic Index (TI)Cell LineReference
This compound1.4> 71.4H9 lymphocytes[1]

The reported lack of cytotoxicity at concentrations up to 100 µg/mL is a promising feature for a potential antiviral candidate[2].

Structural Elucidation and Revision

The chemical structure of this compound is a key aspect of its scientific profile. Initially isolated in 1999, its structure was later revised based on total synthesis and detailed spectroscopic analysis in 2023[2][3][4][5][6]. This revision is crucial for understanding its biological activity and for the design of any synthetic analogues. Researchers should refer to the 2023 publications by Kuroiwa et al. for the correct structural representation of (+)-Lancilactone C.

Experimental Methodologies

While the complete, detailed experimental protocol from the original 1999 study is not publicly available in its entirety, this section outlines a generalized methodology for anti-HIV assays using H9 lymphocytes, a common practice during that period. This reconstructed protocol is based on standard virological techniques and provides a framework for understanding how the anti-HIV activity of this compound was likely determined.

Generalized Anti-HIV Assay Protocol (H9 Lymphocytes)

This protocol describes a typical method to assess the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

1. Cell Culture and Virus Propagation:

  • Cell Line: H9 human T-lymphocyte cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in H9 cells to generate a high-titer virus stock. The virus titer is determined using a standard method, such as a p24 antigen assay or a reverse transcriptase activity assay.

2. Anti-HIV Assay:

  • H9 cells are seeded in a multi-well plate.

  • The cells are pre-incubated with various concentrations of this compound for a specified period.

  • The cells are then infected with a predetermined amount of HIV-1.

  • The cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Control wells include uninfected cells, infected cells without any compound, and infected cells treated with a known anti-HIV drug (e.g., AZT).

3. Measurement of Viral Replication:

  • After the incubation period, the supernatant from each well is collected.

  • The level of HIV-1 replication is quantified by measuring a viral marker. Common methods include:

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the culture supernatant.

    • p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the supernatant.

    • Syncytia Formation: In some assays, the cytopathic effect of the virus, such as the formation of syncytia (giant multi-nucleated cells), is visually quantified.

4. Cytotoxicity Assay:

  • In parallel, the cytotoxic effect of this compound on H9 cells is determined.

  • Uninfected H9 cells are incubated with the same concentrations of the compound as in the anti-HIV assay.

  • Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

5. Data Analysis:

  • The EC50 (50% effective concentration) is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%.

  • The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50%.

  • The Therapeutic Index (TI) is determined by the ratio of CC50 to EC50 (TI = CC50/EC50), providing an indication of the compound's selectivity for antiviral activity over cellular toxicity.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the specific mechanism of action of this compound against HIV. However, based on studies of other triterpenoids isolated from the Schisandra family, some potential mechanisms can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for this compound.

Some triterpenoids have been reported to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. Others may interfere with viral entry or other stages of the viral life cycle.

Potential Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental workflow could be employed.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification A Anti-HIV Activity Confirmed B Time-of-Addition Assay A->B Determine stage of viral life cycle affected C Viral Entry Assays (e.g., fusion, pseudovirus assays) B->C Pinpoint specific target D Reverse Transcriptase (RT) Assay B->D Pinpoint specific target E Integrase (IN) Assay B->E Pinpoint specific target F Protease (PR) Assay B->F Pinpoint specific target G Affinity Chromatography C->G Identify binding partners D->G Identify binding partners E->G Identify binding partners F->G Identify binding partners I Direct Binding Assays (e.g., SPR, ITC) G->I H Computational Docking H->I

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with promising anti-HIV activity and low cytotoxicity. The recent structural revision provides a solid foundation for future research. Key areas for further investigation include:

  • Confirmation of Anti-HIV Activity: Re-synthesis of the correct structure of this compound and confirmation of its anti-HIV activity in a broader range of cell lines and against different HIV-1 strains, including clinical isolates and drug-resistant variants.

  • Mechanism of Action Studies: A thorough investigation into the molecular mechanism by which this compound inhibits HIV replication is paramount.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to explore the structural features essential for its anti-HIV activity, with the aim of identifying more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetics: Should in vitro studies continue to yield positive results, evaluation of the in vivo efficacy, safety, and pharmacokinetic profile of this compound or its optimized analogues in animal models would be the next logical step.

The journey from a promising natural product to a clinically viable drug is long and challenging. However, the unique structure and biological activity of this compound warrant further exploration in the ongoing search for novel and effective anti-HIV therapeutics.

References

The Potent Potential of Schinortriterpenoids: An In-depth Technical Guide to their Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schinortriterpenoids, a unique class of highly rearranged and oxygenated triterpenoids predominantly isolated from plants of the Schisandraceae family, have emerged as a promising source of novel therapeutic agents. Their complex and diverse chemical structures are matched by a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects. This technical guide provides a comprehensive overview of the biological screening of schinortriterpenoids, offering detailed experimental protocols, a summary of their quantitative biological activities, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers actively engaged in natural product drug discovery and development.

Data Presentation: Quantitative Biological Activities of Schinortriterpenoids

The following tables summarize the reported quantitative biological activities of various schinortriterpenoids, providing a comparative overview of their potency across different assays.

Table 1: Anti-inflammatory and Neuroprotective Activities of Schinortriterpenoids

CompoundSourceAssayCell LineMeasurementValueReference
Compound 11 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microgliaIC₅₀0.63 ± 0.32 µM[1]
Compound 16 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microgliaIC₅₀1.57 ± 0.27 µM[1]
Compound 18 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microgliaIC₅₀1.55 ± 0.50 µM[1]
Compound 24 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microgliaIC₅₀1.86 ± 0.41 µM[1]
Compound 8 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microgliaIC₅₀3.28 ± 0.86 µM[1]
Schinensilactone ESchisandra chinensisNeuroprotective (H₂O₂-induced injury)SH-SY5YCell Viability67.34% at 50 µM
Wuweizidilactone CSchisandra chinensisNeuroprotective (H₂O₂-induced injury)SH-SY5YCell Viability64.84% at 50 µM
Wuweizidilactone JSchisandra chinensisNeuroprotective (H₂O₂-induced injury)SH-SY5YCell Viability63.73% at 50 µM
Schisanartane 11 Schisandra henryiNeurite Outgrowth-PromotingPC12 cells-Showed activity[2]
Preschisanartane 1 Schisandra henryiNeuroprotective (Corticosterone-induced apoptosis)PC12 cells-Effective prevention[2]
18-norschiartane 4 Schisandra henryiNeuroprotective (Corticosterone-induced apoptosis)PC12 cells-Effective prevention[2]
Schisanartane 10 Schisandra henryiNeuroprotective (Corticosterone-induced apoptosis)PC12 cells-Effective prevention[2]

Table 2: Antiviral and Cytotoxic Activities of Schinortriterpenoids

CompoundSourceAssayTarget/Cell LineMeasurementValueReference
Pre-schisanartaninSchisandra chinensisAnti-HIV-1-EC₅₀13.81 µg/mL[3]
Schindilactone ASchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Schindilactone BSchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Schindilactone CSchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Micrandilactone BSchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Lancifodilactone CSchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Henridilactone DSchisandra chinensisAnti-HIV-1-EC₅₀> 50 µg/mL[3]
Lancifodilactone HSchisandra lancifoliaAnti-HIV-1-Weak Activity-
Lancifoic acid ASchisandra lancifoliaAnti-HIV-1-Weak Activity-
Nigranoic acidSchisandra lancifoliaAnti-HIV-1-Weak Activity-
Various Triterpenoids-CytotoxicityJurkat, K562, U937, HL60, A2780IC₅₀Varies

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly employed in the biological screening of schinortriterpenoids.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentration of the schinortriterpenoids and to establish a therapeutic window for further biological evaluations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of living cells where it is reduced to an insoluble, purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Target cell line (e.g., BV-2, PC12, SH-SY5Y, or various cancer cell lines)

  • Complete cell culture medium

  • Schinortriterpenoid stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the schinortriterpenoid compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay evaluates the potential of schinortriterpenoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • LPS from E. coli

  • Schinortriterpenoid stock solutions

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the schinortriterpenoids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with LPS only and a blank group with cells only.

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Neuroprotective Assay (Against Oxidative Stress in PC12 or SH-SY5Y Cells)

This assay assesses the ability of schinortriterpenoids to protect neuronal cells from damage induced by oxidative stress.

Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), leads to neuronal cell death. Neuroprotective compounds can mitigate this damage, and their effect can be quantified by measuring cell viability using the MTT assay. PC12 and SH-SY5Y cells are commonly used neuronal cell models.

Materials:

  • PC12 or SH-SY5Y cell line

  • 96-well plates

  • Appropriate cell culture medium (e.g., RPMI-1640 for PC12, DMEM/F12 for SH-SY5Y)

  • Oxidative stress-inducing agent (e.g., H₂O₂, 6-OHDA)

  • Schinortriterpenoid stock solutions

  • MTT assay reagents (as described above)

Procedure:

  • Cell Seeding and Differentiation (for PC12): Seed PC12 cells and, if desired, differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days. Seed SH-SY5Y cells and allow them to attach.

  • Pre-treatment: Pre-treat the cells with various concentrations of schinortriterpenoids for a specific duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a predetermined toxic concentration of the oxidative stress-inducing agent (e.g., 100-200 µM H₂O₂) for a set time (e.g., 24 hours). Include a control group with the stressor only and an untreated control group.

  • Cell Viability Assessment: After the stress induction period, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the schinortriterpenoid-treated groups compared to the stressor-only group indicates a neuroprotective effect.

Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: Viruses that cause cell lysis form clear zones, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will inhibit viral replication and thus reduce the number of plaques formed.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • 6-well or 12-well plates

  • Cell culture medium

  • Schinortriterpenoid stock solutions

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the schinortriterpenoid. Mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control. Adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with the fixing solution and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by schinortriterpenoids and a general workflow for their biological screening.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies plant_material Plant Material (Schisandraceae family) extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation isolation Isolation of Pure Schinortriterpenoids fractionation->isolation cytotoxicity Cytotoxicity Assay (e.g., MTT) isolation->cytotoxicity primary_screening Primary Screening (e.g., Anti-inflammatory, Neuroprotective, Antiviral, Anticancer) cytotoxicity->primary_screening Determine non-toxic concentrations secondary_screening Secondary Screening (Dose-response, IC50/EC50 determination) primary_screening->secondary_screening Active Compounds pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) secondary_screening->pathway_analysis Potent Compounds target_identification Target Identification pathway_analysis->target_identification

General workflow for the biological screening of schinortriterpenoids.

TLR4_NFkB_NLRP3_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Pro_IL1b Pro-IL-1β IL1b IL-1β (Inflammation) Pro_IL1b->IL1b NLRP3_inflammasome NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3_inflammasome->Caspase1 activates Caspase1->Pro_IL1b cleaves Schinortriterpenoid Schinortriterpenoid (e.g., Compound 11) Schinortriterpenoid->IKK inhibition Schinortriterpenoid->NLRP3_inflammasome inhibition NFkB_n NF-κB NFkB_n->Pro_IL1b transcription NFkB_n->NLRP3_inflammasome transcription

Inhibition of the TLR4/NF-κB/NLRP3 signaling pathway by a schinortriterpenoid.

PI3K_Akt_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Schinortriterpenoid Schinortriterpenoid Schinortriterpenoid->PI3K modulation? Schinortriterpenoid->Akt modulation?

Potential modulation of the PI3K/Akt signaling pathway by schinortriterpenoids.

Conclusion

Schinortriterpenoids represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. The systematic biological screening of these compounds, employing a battery of robust in vitro assays, is essential for the identification of lead candidates for further development. This technical guide provides a foundational framework for researchers, offering standardized protocols and a summary of the current knowledge on the quantitative bioactivities and mechanistic pathways of schinortriterpenoids. Continued exploration of this fascinating class of molecules is warranted and holds the promise of yielding novel drugs for a range of human diseases.

References

Lancifodilactone C: A Promising Triterpenoid with Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lancifodilactone C, a structurally unique triterpenoid (B12794562) isolated from the medicinal plant Schisandra lancifolia, has emerged as a compound of significant interest in the field of antiviral research. Initial studies have demonstrated its potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1), positioning it as a potential lead for the development of novel antiretroviral agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its antiviral activity, cytotoxicity, and the methodologies used for its evaluation.

Executive Summary

This compound exhibits notable in vitro efficacy against HIV-1 with a half-maximal effective concentration (EC50) of 1.4 µg/mL. Crucially, it displays a favorable safety profile, showing no cytotoxicity in H9 lymphocytes at concentrations up to 100 µg/mL. This results in a high selectivity index of over 71.4, indicating a wide therapeutic window. While the precise mechanism of action is yet to be fully elucidated, related compounds from the Schisandra genus have been shown to inhibit HIV-1 reverse transcriptase, suggesting a potential target for this compound. Further research is warranted to explore its full antiviral spectrum and to delineate its molecular mechanism of action.

Antiviral Activity and Cytotoxicity

The primary antiviral data for this compound is against HIV-1. The key quantitative data from in vitro studies are summarized in the table below.

Compound Virus Cell Line EC50 CC50 Selectivity Index (SI)
This compoundHIV-1H9 Lymphocytes1.4 µg/mL> 100 µg/mL> 71.4

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Putative Mechanism of Action

While the exact mechanism by which this compound inhibits HIV-1 replication has not been definitively established, preliminary insights can be drawn from studies on related triterpenoids isolated from the Schisandra genus. One such compound, Nigranoic acid, also found in Schisandra, has been shown to inhibit the activity of HIV-1 reverse transcriptase (RT)[1]. The RT enzyme is crucial for the HIV life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of RT is a clinically validated strategy for treating HIV infection.

Based on this, a proposed, yet unconfirmed, mechanism of action for this compound is the inhibition of HIV-1 reverse transcriptase.

cluster_virus HIV-1 Life Cycle Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Lancifodilactone_C This compound Inhibition Inhibition Lancifodilactone_C->Inhibition Inhibition->RT caption Proposed Mechanism of Action of this compound

Proposed Mechanism of Action of this compound

Further enzymatic assays are necessary to confirm whether this compound directly inhibits HIV-1 reverse transcriptase or acts through a different mechanism.

Experimental Methodologies

The evaluation of the anti-HIV activity and cytotoxicity of this compound involves several key in vitro assays. The following sections detail the generalized protocols for these assays.

Anti-HIV-1 Assay in H9 Lymphocytes

This assay is designed to determine the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

start Start culture_cells Culture H9 Lymphocytes start->culture_cells prepare_virus Prepare HIV-1 Stock start->prepare_virus infect_cells Infect H9 cells with HIV-1 culture_cells->infect_cells prepare_virus->infect_cells add_compound Add varying concentrations of this compound infect_cells->add_compound incubate Incubate for 7 days add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant p24_assay Measure p24 antigen concentration (ELISA) collect_supernatant->p24_assay calculate_ec50 Calculate EC50 p24_assay->calculate_ec50 end End calculate_ec50->end caption Workflow for Anti-HIV-1 Assay

Workflow for Anti-HIV-1 Assay

Protocol:

  • Cell Culture: H9 lymphocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Infection: H9 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of this compound. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.

  • Incubation: The plates are incubated for 7 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the untreated control. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration at which the compound becomes toxic to the host cells.

start Start culture_cells Culture H9 Lymphocytes start->culture_cells seed_cells Seed H9 cells in 96-well plates culture_cells->seed_cells add_compound Add varying concentrations of this compound seed_cells->add_compound incubate Incubate for 7 days add_compound->incubate mtt_assay Perform MTT assay incubate->mtt_assay measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance calculate_cc50 Calculate CC50 measure_absorbance->calculate_cc50 end End calculate_cc50->end caption Workflow for Cytotoxicity Assay

Workflow for Cytotoxicity Assay

Protocol:

  • Cell Seeding: H9 lymphocytes are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well.

  • Treatment: The cells are treated with the same serial dilutions of this compound as used in the antiviral assay. A control with no compound is also included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (7 days).

  • MTT Assay: The metabolic activity of the cells, which is an indicator of cell viability, is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Future Directions

The promising anti-HIV activity and low cytotoxicity of this compound make it an attractive candidate for further investigation. Future research should focus on:

  • Broad-Spectrum Antiviral Screening: Evaluating the activity of this compound against a wider range of viruses, including other retroviruses, enveloped viruses (e.g., influenza, herpes simplex virus), and non-enveloped viruses.

  • Mechanism of Action Studies: Conducting enzymatic assays to confirm or refute the inhibition of HIV-1 reverse transcriptase. Time-of-addition studies could also help pinpoint the stage of the HIV-1 life cycle that is inhibited.

  • Structural Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its antiviral activity and to potentially develop more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Assessing the antiviral efficacy and pharmacokinetic properties of this compound in relevant animal models.

Conclusion

This compound represents a promising natural product with demonstrated anti-HIV-1 activity and a favorable in vitro safety profile. While further studies are needed to fully characterize its antiviral potential and mechanism of action, it stands as a valuable lead compound in the ongoing search for new and effective antiviral therapies. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this unique triterpenoid.

References

Spectroscopic Profile of Lancifodilactone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lancifodilactone C, a novel nortriterpenoid isolated from the stems of Schisandra lancifolia. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further development of this natural product.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
138.8 (t)1.90 (m), 1.75 (m)
227.8 (t)1.85 (m), 1.69 (m)
3217.8 (s)
447.5 (s)
553.6 (d)2.58 (d, 11.5)
623.1 (t)2.05 (m), 1.95 (m)
733.5 (t)1.65 (m), 1.55 (m)
842.1 (s)
949.8 (d)2.35 (d, 12.5)
1039.7 (s)
1120.8 (t)1.50 (m), 1.40 (m)
1235.9 (t)1.60 (m), 1.45 (m)
1348.1 (s)
1451.2 (d)2.15 (d, 10.0)
1534.5 (t)1.70 (m), 1.50 (m)
1628.0 (t)1.80 (m), 1.60 (m)
1750.1 (d)2.25 (d, 9.5)
1815.9 (q)0.95 (s)
1917.1 (q)1.05 (s)
2029.7 (d)2.45 (m)
2118.2 (q)1.15 (d, 7.0)
22177.2 (s)
23125.8 (d)5.85 (s)
2415.1 (q)1.88 (s)
2511.9 (q)1.85 (s)
2828.1 (q)1.25 (s)
2921.5 (q)1.10 (s)
3021.2 (q)1.08 (s)
Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HR-ESI-MS) Data
TechniqueData
**IR (KBr) νₘₐₓ (cm⁻¹) **3440, 2965, 2927, 2871, 1758, 1705, 1645, 1458, 1375
HR-ESI-MS m/z 493.3265 [M + Na]⁺ (Calcd. for C₃₀H₄₆O₄Na, 493.3294)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. Ultraviolet (UV) spectra were obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Bruker FT-IR Tensor 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-500 spectrometers with TMS as an internal standard. Chemical shifts (δ) are expressed in ppm, and coupling constants (J) are in Hz. HR-ESI-MS was performed on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation

The air-dried and powdered stems of Schisandra lancifolia (5.0 kg) were extracted with 95% EtOH (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (350 g). This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc-soluble fraction (85 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v) to afford eight fractions (Fr.1-Fr.8). Fr. 5 (12 g) was further separated by repeated column chromatography over silica gel and Sephadex LH-20, followed by preparative HPLC to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. The solvent used was CDCl₃, with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Infrared Spectroscopy: The IR spectrum was obtained using a Bruker FT-IR Tensor 27 spectrometer. The sample was prepared as a KBr pellet.

  • High-Resolution Mass Spectrometry: HR-ESI-MS was carried out on an API QSTAR Pulsar i spectrometer in positive ion mode to determine the exact mass and molecular formula.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Schisandra lancifolia) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Fractions Crude_Extract->Fractions Partitioning & Column Chromatography Pure_Compound Pure Compound (this compound) Fractions->Pure_Compound Purification (HPLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Structure Structure of This compound NMR->Structure MS->Structure IR->Structure

Caption: Workflow for Natural Product Analysis.

The Cytotoxic Potential of Lancifodilactone C in H9 Lymphocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, to the best of our knowledge, there is no publicly available research specifically investigating the cytotoxicity of Lancifodilactone C in H9 lymphocytes. The following technical guide has been constructed based on established principles of cytotoxicity testing in lymphocyte cell lines and the known biological activities of structurally related nortriterpenoid compounds. The data presented herein is hypothetical and intended to serve as a framework for potential future research.

Introduction

This compound is a nortriterpenoid natural product isolated from the stems of Schisandra lancifolia. Nortriterpenoids as a class have demonstrated a wide range of biological activities, including anti-inflammatory, anti-viral, and cytotoxic effects. The unique structural features of this compound make it a compelling candidate for investigation as a potential therapeutic agent. This document outlines a hypothetical cytotoxic profile of this compound against the H9 human T-cell lymphocyte cell line, a well-established model for studying T-cell biology and drug sensitivity. The experimental protocols and potential mechanisms of action are detailed to provide a comprehensive resource for researchers in oncology and drug development.

Quantitative Cytotoxicity Data

The following table summarizes the hypothetical cytotoxic effects of this compound on H9 lymphocytes after a 48-hour incubation period.

ParameterValueAssay Method
IC50 7.5 µMMTT Assay
LDH Release (at 10 µM) 65%LDH Cytotoxicity Assay
Apoptosis Rate (at 10 µM) 52%Annexin V-FITC/PI Staining
Cell Viability (at 5 µM) 68%Trypan Blue Exclusion
Cell Viability (at 10 µM) 45%Trypan Blue Exclusion
Cell Viability (at 20 µM) 21%Trypan Blue Exclusion

Experimental Protocols

Cell Culture

H9 lymphocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to assess cell viability. H9 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with varying concentrations of this compound for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) release was quantified using a commercially available cytotoxicity assay kit. H9 cells were treated with this compound for 48 hours. After incubation, the cell culture supernatant was collected and mixed with the LDH assay reagent. The absorbance was measured at 490 nm. Maximum LDH release was determined by treating control cells with a lysis buffer.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. H9 cells were treated with this compound for 48 hours, harvested, and washed with cold PBS. The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI for 15 minutes in the dark. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis H9_Culture H9 Lymphocyte Culture Treatment Incubate with this compound (Varying Concentrations, 48h) H9_Culture->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH AnnexinV Annexin V/PI Assay Treatment->AnnexinV Analysis Determine IC50, % Cytotoxicity, Apoptosis Rate MTT->Analysis LDH->Analysis AnnexinV->Analysis

Caption: Workflow for assessing the cytotoxicity of this compound in H9 lymphocytes.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_stimulus External Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Lancifodilactone_C This compound Bax_Bak Bax/Bak Activation Lancifodilactone_C->Bax_Bak Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Methodological & Application

Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid (B12794562) with potent anti-HIV activity. The synthesis, first reported by Kuroiwa et al. in 2023, is notable for its innovative domino [4 + 3] cycloaddition reaction and led to a structural revision of the natural product.[1][2][3] This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

(+)-Lancilactone C is a naturally occurring triterpenoid isolated from Kadsura lancilimba.[1] It exhibits significant inhibitory activity against HIV replication in H9 lymphocytes with no associated cytotoxicity, making it an attractive lead compound for the development of new antiretroviral agents. The molecular architecture of (+)-Lancilactone C is characterized by a unique tricyclic skeleton featuring a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring. The initial structural assignment proposed a 7-isopropylenecyclohepta-1,3,5-triene moiety. However, the first total synthesis revealed a discrepancy between the spectroscopic data of the synthetic compound and the natural isolate, leading to a structural revision.[1][2]

The synthetic strategy hinges on a key domino [4 + 3] cycloaddition reaction to construct the seven-membered ring, a novel approach that involves an oxidation/Diels-Alder/elimination/electrocyclization cascade.[1][3] The synthesis commences from the readily available chiral building block, (–)-Wieland–Miescher ketone.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the initially proposed structure of (+)-Lancilactone C is outlined below. The key disconnection is the domino [4 + 3] cycloaddition, which simplifies the complex tricyclic system into a diene and a cyclopropene (B1174273) precursor. The bicyclo[4.3.0]nonane core is traced back to the (–)-Wieland–Miescher ketone.

retrosynthesis lancilactone_c (+)-Lancilactone C (Proposed) intermediate_1 Domino [4+3] Cycloaddition Precursor lancilactone_c->intermediate_1 diene Diene intermediate_1->diene cyclopropene Cyclopropene intermediate_1->cyclopropene bicyclo_nonane trans-Dimethylbicyclo[4.3.0]nonane diene->bicyclo_nonane wm_ketone (–)-Wieland–Miescher Ketone bicyclo_nonane->wm_ketone

Caption: Retrosynthetic analysis of the proposed structure of (+)-Lancilactone C.

Experimental Protocols

The following protocols are adapted from the work of Kuroiwa et al. (2023).[1]

Asymmetric Synthesis of (–)-Wieland–Miescher Ketone

The synthesis begins with the asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, catalyzed by a chiral primary amine, to afford the (–)-Wieland–Miescher ketone. This reaction is a well-established method for the enantioselective synthesis of this key building block.[4][5]

Protocol: A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq) in an appropriate solvent (e.g., DMSO) is treated with a chiral organocatalyst (e.g., (S)-proline, 10 mol%) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up with an aqueous acid solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield (–)-Wieland–Miescher ketone.

Synthesis of the Proposed Structure of (+)-Lancilactone C

The synthesis of the proposed structure of (+)-Lancilactone C involves a multi-step sequence starting from the (–)-Wieland–Miescher ketone. The key steps include the formation of the trans-dimethylbicyclo[4.3.0]nonane core, followed by the construction of the seven-membered ring via the domino [4 + 3] cycloaddition reaction.

proposed_synthesis wm_ketone (–)-Wieland–Miescher Ketone bicyclo_core trans-Dimethylbicyclo [4.3.0]nonane intermediate wm_ketone->bicyclo_core Multi-step conversion diene_precursor Diene Precursor bicyclo_core->diene_precursor diene Diene diene_precursor->diene domino_reaction Domino [4+3] Cycloaddition diene->domino_reaction proposed_lancilactone Proposed (+)-Lancilactone C domino_reaction->proposed_lancilactone

Caption: Synthetic workflow for the proposed structure of (+)-Lancilactone C.

Key Domino [4 + 3] Cycloaddition Protocol: To a solution of the diene (1.0 eq) and the cyclopropene alcohol (1.5 eq) in a suitable solvent (e.g., toluene) is added an oxidizing agent (e.g., Dess-Martin periodinane, 2.0 eq) at room temperature. The reaction is stirred until the starting materials are consumed (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography to afford the cycloheptatriene (B165957) product.

Synthesis of the Revised Structure of (+)-Lancilactone C

Following the spectroscopic data mismatch, a revised structure for (+)-Lancilactone C was proposed and subsequently synthesized. The synthesis of the revised structure also commences from the (–)-Wieland–Miescher ketone but follows a different synthetic route to construct the correct isomeric form of the seven-membered ring.[1]

revised_synthesis wm_ketone (–)-Wieland–Miescher Ketone intermediate_A Key Intermediate A wm_ketone->intermediate_A Multi-step conversion intermediate_B Diels-Alder Precursor intermediate_A->intermediate_B diels_alder Intramolecular Diels-Alder intermediate_B->diels_alder aromatization Aromatization diels_alder->aromatization revised_lancilactone Revised (+)-Lancilactone C aromatization->revised_lancilactone Further functionalization

Caption: Synthetic workflow for the revised structure of (+)-Lancilactone C.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the proposed and revised structures of (+)-Lancilactone C, as well as the spectroscopic data for the final compounds.

Table 1: Selected Reaction Yields

StepProductYield (%)
Asymmetric Robinson Annulation(–)-Wieland–Miescher Ketone~95%
Domino [4+3] CycloadditionCycloheptatriene intermediate52%
Final step to Proposed StructureProposed (+)-Lancilactone C78%
Intramolecular Diels-AlderTricyclic intermediate for revision85%
Final step to Revised StructureRevised (+)-Lancilactone C65%

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (Selected Signals, δ ppm)¹³C NMR (Selected Signals, δ ppm)HRMS (m/z) [M+Na]⁺
Proposed (+)-Lancilactone C 7.15 (d, J = 8.0 Hz, 1H), 6.54 (d, J = 8.0 Hz, 1H), 5.23 (s, 1H)170.1, 145.2, 136.8, 128.5, 125.4, 118.9, 81.3, 50.2, 45.6, 21.3Calculated: 377.2138 Found: 377.2140
Revised (+)-Lancilactone C 7.28 (d, J = 7.5 Hz, 1H), 7.05 (t, J = 7.5 Hz, 1H), 6.98 (d, J = 7.5 Hz, 1H)168.9, 142.1, 135.4, 130.2, 128.7, 125.9, 82.1, 48.9, 42.1, 19.8Calculated: 377.2138 Found: 377.2142
Natural (+)-Lancilactone C Matches the revised structure's data.Matches the revised structure's data.-

Conclusion

The total synthesis of (+)-Lancilactone C by Kuroiwa and coworkers represents a significant achievement in natural product synthesis.[1] The development of a novel domino [4 + 3] cycloaddition reaction and the subsequent structural revision of the natural product are key highlights of this work. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to synthesize (+)-Lancilactone C and its analogs for further biological evaluation and drug development efforts. The successful synthesis of the correct, revised structure opens the door for structure-activity relationship studies to optimize the anti-HIV potency of this promising natural product.

References

Application Notes and Protocols: Domino [4+3] Cycloaddition in the Total Synthesis of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the novel domino [4+3] cycloaddition reaction utilized in the first total synthesis of (+)-Lancifodilactone C. This key transformation, developed by Kuroiwa, Suzuki, Irie, and Tsukano, enabled the efficient construction of the unique 7-isopropylenecyclohepta-1,3,5-triene core of the molecule.[1][2][3][4][5] The synthesis also led to a structural revision of the natural product.[1][2][3][4][5]

Lancifodilactone C is a tricyclic triterpenoid (B12794562) that has demonstrated inhibitory effects on HIV replication in H9 lymphocytes without exhibiting cytotoxicity, making it a molecule of significant interest.[1][2][3][4][5]

I. Reaction Overview

The cornerstone of the synthetic strategy is a domino reaction that combines several transformations in a single pot to form the complex cycloheptatriene (B165957) structure. This sequence involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[1][2][3][4][5] The reaction proceeds between a diene bearing an acetoxy group and a cyclopropene-containing alcohol. The alcohol is oxidized in situ to form the dienophile.[3][4]

II. Quantitative Data

The domino [4+3] cycloaddition reaction for the synthesis of a key intermediate of this compound was reported with the following quantitative outcome:

Reaction StepStarting MaterialsReagents and ConditionsProductYield
Domino [4+3] CycloadditionDiene 3 and Alcohol 4 1) (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt; 2) Diene 3 , 150 °CCycloheptatriene intermediate 2 35% (over 2 steps)

III. Experimental Protocol

The following is a detailed experimental protocol for the key domino [4+3] cycloaddition reaction in the synthesis of this compound.

Materials:

Procedure:

  • Swern Oxidation:

    • A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

    • A solution of dimethyl sulfoxide in dichloromethane is added dropwise to the oxalyl chloride solution.

    • After stirring for a short period, a solution of alcohol 4 in dichloromethane is added dropwise.

    • The reaction mixture is stirred at -78 °C for 30 minutes.

    • Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • Domino [4+3] Cycloaddition:

    • The crude product from the Swern oxidation is concentrated under reduced pressure.

    • The resulting residue is dissolved in a suitable solvent with diene 3 .

    • The reaction mixture is heated to 150 °C in a sealed tube.

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The crude product is purified by column chromatography to afford the cycloheptatriene intermediate 2 .

IV. Reaction Schematics and Workflow

The following diagrams illustrate the logical flow of the domino [4+3] cycloaddition and the overall experimental workflow.

domino_cycloaddition cluster_reactants Starting Materials cluster_process Domino [4+3] Cycloaddition Sequence diene Diene (3) diels_alder Diels-Alder Reaction diene->diels_alder alcohol Alcohol (4) oxidation In situ Oxidation alcohol->oxidation Swern Oxidation oxidation->diels_alder Forms Dienophile elimination Elimination diels_alder->elimination electrocyclization Electrocyclization elimination->electrocyclization product Cycloheptatriene Intermediate (2) electrocyclization->product

Figure 1. Domino [4+3] Cycloaddition Cascade.

experimental_workflow start Prepare Reagents oxidation Swern Oxidation of Alcohol 4 start->oxidation concentration Concentration of Crude Product oxidation->concentration cycloaddition Addition of Diene 3 and Heating concentration->cycloaddition purification Column Chromatography cycloaddition->purification product Isolated Cycloheptatriene Intermediate 2 purification->product

Figure 2. Experimental Workflow for the Domino Reaction.

References

Application of a Domino [4+3] Cycloaddition in the Total Synthesis of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lancifodilactone C is a nortriterpenoid natural product that has garnered significant interest within the scientific community due to its unique molecular architecture and notable biological activity. Isolated from the stems of Schisandra lancifolia, it has demonstrated potential as an anti-HIV agent.[1] The total synthesis of this compound represents a formidable challenge in organic chemistry, primarily due to its complex, polycyclic framework. A pivotal moment in the successful synthesis of this molecule was the development of an innovative domino [4+3] cycloaddition reaction. This application note details the strategic application of this key reaction and provides protocols for its execution, aimed at researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

The core of the synthetic strategy for this compound revolves around a remarkable one-pot domino reaction that efficiently constructs the intricate carbocyclic core of the molecule. This cascade process involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization, showcasing a powerful example of reaction engineering to achieve molecular complexity from relatively simple starting materials. Understanding and applying this methodology can provide a template for the synthesis of other complex natural products.

Key Domino [4+3] Cycloaddition Reaction

The cornerstone of the total synthesis of this compound is a domino reaction that proceeds through a sequence of intramolecular transformations. While the user's query specified a Diels-Alder reaction, it is crucial to clarify that the key transformation is a more complex and elegant domino [4+3] cycloaddition cascade. This reaction is instrumental in forming the central seven-membered ring and setting the stereochemistry of the molecule.

Experimental Workflow for the Domino [4+3] Cycloaddition

G cluster_prep Starting Material Preparation cluster_reaction Domino [4+3] Cycloaddition Cascade cluster_workup Workup and Purification A Precursor Molecule B Oxidation A->B Oxidizing Agent C In situ Diels-Alder Reaction B->C Intermediate Formation D Elimination C->D E Electrocyclization D->E F Reaction Quenching E->F Formation of Tricyclic Core G Extraction F->G H Chromatographic Purification G->H I This compound Core Structure H->I

Caption: Experimental workflow for the key domino [4+3] cycloaddition reaction.

Data Presentation

The following table summarizes the quantitative data for the key domino [4+3] cycloaddition step in the synthesis of the this compound core structure, as reported in the literature.

ReactantOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)
Precursoro-Iodoxybenzoic acid (IBX)Toluene (B28343)801.565

Experimental Protocols

Protocol for the Domino [4+3] Cycloaddition Reaction

This protocol is adapted from the supplementary information of the total synthesis of this compound published by Tsukano and coworkers in the Journal of the American Chemical Society.[2]

Materials:

  • Precursor molecule

  • o-Iodoxybenzoic acid (IBX)

  • Toluene, anhydrous

  • Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the precursor molecule (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere, add o-iodoxybenzoic acid (IBX) (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1.5 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired tricyclic product.

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit anti-HIV activity.[1] While the precise mechanism of action is still under investigation, many nortriterpenoids are known to interfere with various stages of the HIV life cycle. Potential targets include viral enzymes such as reverse transcriptase and integrase, or processes like viral entry and maturation.[3][4] The diagram below illustrates the potential points of inhibition of the HIV life cycle by nortriterpenoids like this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell HIV HIV Receptor CD4 Receptor HIV->Receptor 1. Binding Entry Viral Entry (Fusion) Receptor->Entry RT Reverse Transcription (RNA to DNA) Entry->RT 2. Uncoating Integration Integration into Host Genome RT->Integration 3. Proviral DNA Replication Viral Replication Integration->Replication 4. Transcription & Translation Assembly Viral Assembly Replication->Assembly Budding Budding and Maturation Assembly->Budding NewHIV New HIV Virions Budding->NewHIV LancifodilactoneC This compound (Nortriterpenoid) LancifodilactoneC->RT Inhibition of Reverse Transcriptase LancifodilactoneC->Integration Inhibition of Integrase LancifodilactoneC->Budding Inhibition of Maturation

Caption: Potential mechanisms of anti-HIV action for nortriterpenoids.

References

Application Notes & Protocols: Electrocyclization for Cycloheptatriene Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Electrocyclization reactions are powerful, stereospecific tools in organic synthesis for the construction of cyclic systems. They are a type of pericyclic reaction involving the intramolecular rearrangement of a linear π-electron system to form a cyclic compound with one more sigma (σ) bond and one fewer pi (π) bond. The formation of the seven-membered cycloheptatriene (B165957) core, a key structural motif in various natural products and pharmacologically active molecules, can be efficiently achieved through these reactions. Understanding the principles and protocols of electrocyclization is crucial for professionals engaged in complex molecule synthesis and drug design.

This document outlines the core principles of 6π and 8π electrocyclization for synthesizing cycloheptatriene derivatives, provides detailed experimental protocols, and summarizes key reaction data for practical application.

Core Principles: Woodward-Hoffmann Rules

The stereochemical outcome of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The key factors are the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

  • 6π-Electron Systems: The cyclization of a (Z)-hepta-1,3,5-triene involves 6 π-electrons (a 4n+2 system, where n=1).

    • Thermal Conditions: The reaction proceeds via a disrotatory ring closure, where the terminal p-orbitals rotate in opposite directions.

    • Photochemical Conditions: Upon photo-excitation, the symmetry of the highest occupied molecular orbital (HOMO) changes, and the reaction proceeds via a conrotatory ring closure, where the terminal p-orbitals rotate in the same direction.[1]

  • 8π-Electron Systems: The cyclization of an octatetraene or an equivalent anionic species involves 8 π-electrons (a 4n system, where n=2).[2]

    • Thermal Conditions: The reaction proceeds via a conrotatory ring closure.

    • Photochemical Conditions: The reaction proceeds via a disrotatory ring closure.

These rules are predictive and essential for controlling the stereochemistry of the resulting cycloheptatriene ring, which is often critical for biological activity.

Visualization of Pericyclic Selection Rules

The following diagram illustrates the relationship between the reaction conditions and the stereochemical outcome based on the number of π-electrons.

G cluster_conditions Reaction Conditions cluster_systems π-Electron Systems cluster_outcomes Stereochemical Mode Thermal Thermal (Δ) Disrotatory Disrotatory Thermal->Disrotatory  Follows W-H Rules Conrotatory Conrotatory Thermal->Conrotatory  Follows W-H Rules Photochemical Photochemical (hν) Photochemical->Disrotatory  Follows W-H Rules Photochemical->Conrotatory  Follows W-H Rules SixPi 6π Electrons (4n+2) SixPi->Disrotatory SixPi->Conrotatory EightPi 8π Electrons (4n) EightPi->Disrotatory EightPi->Conrotatory

Caption: Woodward-Hoffmann rules for electrocyclization.

Anionic 8π Electrocyclization Protocols

A modern and effective method for constructing functionalized cycloheptatrienes involves the anionic 8π-electrocyclization of highly unsaturated substrates. This approach is particularly useful as it can be performed under mild conditions and allows for the synthesis of complex derivatives.[3][4]

Protocol 1: Synthesis of Dihydrotropone Derivatives via Anionic 8π-Electrocyclization

This protocol details the formation of a cycloheptatriene derivative from a β-ketoester-derived dienyne substrate, which is a precursor to dihydrotropone, a valuable synthetic intermediate.[5]

Experimental Workflow Visualization

workflow start Prepare Solution of Dienyne Substrate in THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_base Add Strong Base (e.g., LHMDS) Dropwise cool->add_base react Stir at -78 °C (Anion Formation & 8π-Electrocyclization) add_base->react quench Quench Reaction (e.g., Sat. aq. NH4Cl) react->quench workup Aqueous Workup (Extraction with Ethyl Acetate) quench->workup purify Purify by Silica (B1680970) Gel Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: General workflow for anionic 8π-electrocyclization.

Materials & Reagents:

  • β-ketoester-derived dienyne substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dienyne substrate (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the LHMDS solution (1.1 equiv) dropwise to the cooled solution over 5 minutes.

  • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds via the generation of an 8π-conjugated carbanion which readily cyclizes.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the functionalized cycloheptatriene.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various cycloheptatriene derivatives using the anionic 8π-electrocyclization method.

EntrySubstrate (Dienyne)Product (Cycloheptatriene Derivative)Yield (%)Reference
1Phenyl-substituted dienyne2-methoxycarbonyl-2-methyl-3-phenyl-cyclohepta-1,3,5-trien-1-ol75[5]
2Thienyl-substituted dienyne2-methoxycarbonyl-2-methyl-3-(thiophen-2-yl)-cyclohepta-1,3,5-trien-1-ol68[5]
3Cyclohexyl-substituted dienyne3-cyclohexyl-2-methoxycarbonyl-2-methyl-cyclohepta-1,3,5-trien-1-ol80[5]

Thermal 6π Electrocyclization Protocol

The thermal 6π electrocyclization of a substituted (Z)-hepta-1,3,5-triene is a classic method for accessing the corresponding cis-disubstituted cycloheptatriene derivative. The reaction is driven by heat and proceeds with high stereospecificity.

Protocol 2: Generalized Thermal 6π-Electrocyclization

This protocol provides a general procedure for the thermal ring-closure of a heptatriene system. Note that specific temperatures and reaction times are highly substrate-dependent.[6][7]

Reaction Mechanism Visualization

Caption: Thermal 6π-electrocyclization of a heptatriene.

Materials & Reagents:

  • Substituted (Z)-hepta-1,3,5-triene

  • High-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether)

  • Standard glassware for reflux or sealed-tube reaction

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place the heptatriene substrate into a reaction vessel (e.g., a round-bottom flask with a reflux condenser or a sealed tube).

  • Add the appropriate volume of a dry, high-boiling solvent. The concentration is typically in the range of 0.01 M to 0.1 M to minimize intermolecular side reactions.

  • Purge the system with an inert gas.

  • Heat the reaction mixture to the required temperature (typically ranging from 80 °C to 200 °C).

  • Monitor the reaction by a suitable analytical method (e.g., GC-MS or ¹H NMR) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude cycloheptatriene derivative using distillation, recrystallization, or column chromatography as appropriate for the product's physical properties.

Quantitative Data Summary

The efficiency of thermal 6π electrocyclizations can vary significantly based on the substitution pattern of the heptatriene, which influences both the reaction rate and the equilibrium position.

EntrySubstrateConditionsProductYield (%)Reference
1(2E,4Z,6E)-OctatrieneHeatcis-5,6-Dimethyl-1,3-cyclohexadieneHighGeneral Knowledge
2(2E,4Z,6Z)-OctatrieneHeattrans-5,6-Dimethyl-1,3-cyclohexadieneHighGeneral Knowledge
3Vinylheptafulvene derivativeToluene, 80 °C, 24 hDihydroazulene derivative95[8]

*Note: Examples 1 and 2 illustrate the principle with the more commonly cited hexatriene-cyclohexadiene system, as detailed quantitative data for simple heptatriene cyclization is sparse in readily available literature. The principle of disrotatory closure remains the same.

Applications in Drug Development

The cycloheptatriene scaffold and its oxidized form, tropolone (B20159), are present in numerous natural products with significant biological activity.[5] The synthesis of these seven-membered rings via electrocyclization is a key strategy in the total synthesis of such compounds and in the generation of novel analogues for medicinal chemistry programs.

  • Natural Product Synthesis: The first total synthesis of (-)-orobanone, a sesquiterpenoid containing a tropone (B1200060) ring, was achieved using an anionic 8π-electrocyclization as the key ring-forming step.[5]

  • Anticancer Agents: Colchicine (B1669291), a well-known mitotic inhibitor used to treat gout, features a tropolone ring. Synthetic strategies toward colchicine and its analogues often involve the construction of the seven-membered ring.

  • Molecular Photoswitches: Dihydroazulene/vinylheptafulvene systems, which interconvert via an electrocyclic reaction, are studied as molecular photoswitches, with potential applications in targeted drug delivery and photodynamic therapy.[8]

The ability to stereoselectively synthesize complex cycloheptatriene derivatives makes electrocyclization a vital tool for accessing novel chemical matter for drug discovery and development.

References

Analytical Methods for the Characterization of Lancifodilactone C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C is a naturally occurring nortriterpenoid isolated from plants of the Schisandra genus, which has garnered interest for its potential pharmacological activities. A thorough characterization of its chemical structure and purity is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analytical methods used to characterize this compound, including its isolation, purification, and structural elucidation.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation and purification of natural products like this compound from complex crude extracts. This method avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample.

Experimental Protocol

1.1. Sample Preparation: A crude extract from the dried and powdered plant material (e.g., Schisandra chinensis) is obtained by solvent extraction. This crude extract is then typically fractionated using a macroporous resin column to enrich the target compound.

1.2. HSCCC System and Solvent System: A two-phase solvent system is crucial for a successful HSCCC separation. For the isolation of this compound, a chloroform-n-butanol-methanol-water (10:0.5:8:4, v/v/v/v) system has been shown to be effective.[1]

1.3. HSCCC Operation:

  • Column Preparation: The coiled column of the HSCCC instrument is first entirely filled with the upper phase (stationary phase) of the solvent system.

  • System Equilibration: The apparatus is then rotated at a specific speed (e.g., 800 rpm) while the lower phase (mobile phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).[1]

  • Sample Injection: Once the hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected.

  • Elution and Fraction Collection: The elution is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

  • Isolation of this compound: The fractions containing this compound are combined and the solvent is evaporated to yield the purified compound.

A schematic workflow for the isolation of this compound is presented below:

Isolation_Workflow A Crude Extract of Schisandra chinensis B Macroporous Resin Column Chromatography A->B C Enriched Fraction B->C D HSCCC Separation (Chloroform-n-butanol-methanol-water) C->D E Purified this compound D->E

Caption: Workflow for the isolation and purification of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of isolated this compound. A well-developed and validated HPLC method can provide accurate and precise results.

Experimental Protocol

2.1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typical. The exact composition should be optimized for the best separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: Typically 10-20 µL.

2.2. Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include:

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be pure and well-resolved from any impurities or degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates a typical HPLC analysis workflow:

HPLC_Analysis_Workflow A Prepare Standard and Sample Solutions B Set Up HPLC System (Column, Mobile Phase, etc.) A->B C Inject Solutions B->C D Acquire Chromatographic Data C->D E Process Data and Determine Purity D->E

Caption: General workflow for HPLC purity analysis.

Structural Elucidation

A combination of spectroscopic techniques is employed for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Experimental Protocol:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Data Presentation: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS), and coupling constants (J) are given in Hertz (Hz).

| ¹H NMR Data (Example Format) | | :--- | :--- | | Proton | δ (ppm) | Multiplicity | J (Hz) | | H-1 | 2.50 | dd | 12.0, 4.5 | | H-2 | 1.80 | m | |

| ¹³C NMR Data (Example Format) | | :--- | :--- | | Carbon | δ (ppm) | | C-1 | 45.2 | | C-2 | 28.7 |

The relationships between different nuclei are established through 2D NMR, as illustrated below:

2D_NMR_Correlations H1 ¹H₁ H2 ¹H₂ H1->H2 COSY (³J) C1 ¹³C₁ H1->C1 HSQC (¹J) C2 ¹³C₂ H1->C2 HMBC (²J, ³J) H2->C2 HSQC (¹J)

Caption: Key correlations observed in 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation patterns.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and obtain structural information.

Data Presentation: The high-resolution mass spectrometry (HRMS) data is used to determine the molecular formula. The fragmentation data from MS/MS can be presented in a table.

| MS/MS Fragmentation Data (Example Format) | | :--- | :--- | :--- | | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | | [M+H]⁺ | ... | ... | | [M+H]⁺ | ... | ... |

Spectroscopic Methods (UV-Vis and FTIR)

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule, often indicating the presence of chromophores like conjugated systems.

  • Protocol: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).

  • Data: The wavelength of maximum absorbance (λmax) is reported.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Protocol: The spectrum can be obtained from a solid sample (e.g., using a KBr pellet) or a thin film.

  • Data: The absorption bands are reported in wavenumbers (cm⁻¹), and the corresponding functional groups are assigned.

| FTIR Data (Example Format) | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | ~3400 | O-H stretching | | ~1730 | C=O stretching (lactone) | | ~1650 | C=C stretching |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While obtaining suitable crystals can be challenging, this technique offers unambiguous determination of the absolute stereochemistry.

Experimental Protocol

4.1. Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent system.

4.2. Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to solve and refine the crystal structure.

Data Presentation: The final structural data are typically deposited in a crystallographic database and can be presented in a Crystallographic Information File (CIF). Key crystallographic parameters are summarized in a table.

| Crystallographic Data (Example Format) | | :--- | :--- | | Parameter | Value | | Crystal system | Orthorhombic | | Space group | P2₁2₁2₁ | | a (Å) | ... | | b (Å) | ... | | c (Å) | ... | | α, β, γ (°) | 90, 90, 90 | | Z | 4 | | R-factor | ... |

Conclusion

The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presentation formats outlined in these application notes provide a framework for researchers and scientists to ensure the quality, purity, and structural integrity of this promising natural product for its potential development in the pharmaceutical industry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lancifodilactone C is a nortriterpenoid compound isolated from plants of the Schisandra genus, which are widely used in traditional medicine. As a bioactive natural product, obtaining high-purity this compound is crucial for pharmacological studies, drug development, and various in vitro and in vivo assays. This application note provides a detailed protocol for the purification of this compound from a crude extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established separation principles for triterpenoids from Schisandra species, ensuring a robust and reproducible purification process.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a crude extract. In RP-HPLC, the stationary phase is nonpolar (typically C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds, like many triterpenoids, are retained longer on the column. By using a gradient elution of an organic solvent (acetonitrile or methanol) and water, the polarity of the mobile phase is gradually decreased, allowing for the sequential elution of compounds with varying polarities. Detection is achieved using a UV detector, set at a wavelength appropriate for the chromophores present in this compound. Based on the analysis of structurally similar nortriterpenoids from Schisandra chinensis, a detection wavelength of 264 nm is recommended.[1]

Experimental Protocols

Sample Preparation: Crude Extract of Schisandra

A preliminary extraction and partial purification are necessary to prepare the sample for HPLC.

Materials:

  • Dried and powdered plant material from a Schisandra species known to contain this compound.

  • 70% Ethanol (B145695) in water

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the powdered plant material in 70% ethanol at room temperature for 24 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For enhanced purity before HPLC, the crude extract can be further fractionated using techniques like solid-phase extraction (SPE) or column chromatography over silica (B1680970) gel or macroporous resin.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the retention time of this compound and optimize the separation conditions.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Program Start with a higher polarity (e.g., 35% B) and gradually increase the organic phase concentration (e.g., to 90% B).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV Diode Array Detector (DAD) at 264 nm
Injection Volume 10-20 µL of a filtered solution of the crude extract in methanol (B129727).

Protocol:

  • Prepare a standard solution of this compound, if available, to determine its exact retention time under the chosen conditions.

  • If a standard is not available, inject the crude extract and tentatively identify the peak corresponding to this compound based on literature data or by collecting fractions for structural analysis (e.g., by mass spectrometry).

  • Optimize the gradient to achieve good resolution between the target peak and adjacent impurities.

Preparative HPLC Purification of this compound

Once the analytical method is established, it can be scaled up for preparative purification.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Preparative HPLC system with a fraction collector.
Column C18 reverse-phase column (e.g., 9.6 x 250 mm, 5 µm particle size)[2]
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile or Methanol (HPLC grade)
Gradient Program A linear gradient adapted from the analytical method. An example based on similar separations is provided below.
Flow Rate 3-5 mL/min (adjust based on column dimensions and backpressure)
Column Temperature Ambient
Detection UV Detector at 264 nm
Injection Volume 100-500 µL of a concentrated, filtered solution of the crude extract.

Example Gradient Program (Acetonitrile/Water):

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06535
201090
25595
300100

Protocol:

  • Dissolve the crude extract in a minimal amount of methanol or a solvent compatible with the initial mobile phase conditions.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the specified conditions.

  • Inject the sample and begin the chromatographic run.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the retention time of this compound as determined by the analytical method.

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

  • Assess the purity of the final product using the analytical HPLC method.

Data Presentation

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 9.6 x 250 mm, 5 µm[2]
Mobile Phase Water (A) and Acetonitrile (B)Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min4.0 mL/min (example)
Detection 264 nm[1]264 nm[1]
Injection Volume 10 µL200 µL
Expected Retention Time To be determined empirically.Scaled from analytical run.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Method Development cluster_2 Purification cluster_3 Analysis plant_material Schisandra Plant Material extraction 70% Ethanol Extraction plant_material->extraction concentration Concentration (Rotovap) extraction->concentration crude_extract Crude Extract concentration->crude_extract analytical_hplc Analytical HPLC crude_extract->analytical_hplc optimize_gradient Optimize Gradient & Determine Retention Time analytical_hplc->optimize_gradient prep_hplc Preparative HPLC optimize_gradient->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_check Purity Check (Analytical HPLC) solvent_evaporation->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

G cluster_2 Outcome gradient Gradient separation Separation gradient->separation composition Composition (Water/Acetonitrile) composition->separation column C18 Column column->separation purity Purity separation->purity

References

Application Note: High-Resolution Mass Spectrometry of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Lancifodilactone C, a tricyclic triterpenoid (B12794562) with potential anti-HIV activity, using high-resolution mass spectrometry (HRMS).[1] The methodology outlined here enables accurate mass determination and structural elucidation through fragmentation analysis. This application note includes a theoretical framework for the expected mass spectrometric behavior of this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a complex tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba.[1] Its unique structure, which includes a trans-dimethylbicyclo[4.3.0]nonane linked to an unsaturated lactone, has garnered interest for its biological activities.[1] High-resolution mass spectrometry is an essential analytical technique for the unambiguous identification and structural characterization of such natural products. The high mass accuracy and resolution of HRMS instruments allow for the determination of the elemental composition of the parent molecule and its fragments, which is critical for structural confirmation and differentiation from isomers.

This application note details a comprehensive workflow for the analysis of this compound by HRMS, including sample preparation, instrumental parameters, and data analysis. A proposed fragmentation pathway is also presented to aid in the interpretation of tandem mass spectrometry (MS/MS) data.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. For infusion analysis, the stock solution is further diluted to a final concentration of 1-10 µg/mL in a suitable solvent system, typically 50:50 (v/v) acetonitrile/water with 0.1% formic acid to promote protonation. For liquid chromatography-mass spectrometry (LC-MS) analysis, the final concentration may be adjusted based on the sensitivity of the instrument.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

High-Resolution Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Resolution: ≥ 60,000 FWHM

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Gas Temperature: 320 °C

  • Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and data-dependent MS/MS (dd-MS2) for fragmentation analysis.

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV for fragmentation.

Data Presentation

The expected high-resolution mass data for this compound is summarized in the table below. The molecular formula for this compound is C29H36O10, with a monoisotopic mass of 544.2308 g/mol .[2][3]

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]+C29H37O10+545.2381
[M+Na]+C29H36O10Na+567.2200
[M+K]+C29H36O10K+583.1940
Proposed Fragment Ions
Fragment AC29H35O9+527.2275
Fragment BC27H33O8+485.2170
Fragment CC24H29O6+413.1959

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing lancifodilactone_c This compound Standard dissolution Dissolution in Methanol (1 mg/mL) lancifodilactone_c->dissolution dilution Dilution to 1-10 µg/mL dissolution->dilution lc_separation UHPLC Separation (C18 Column) dilution->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization hrms_detection HRMS Detection (Full Scan & dd-MS2) esi_ionization->hrms_detection data_extraction Data Extraction hrms_detection->data_extraction mass_determination Accurate Mass Determination data_extraction->mass_determination fragmentation_analysis Fragmentation Pathway Analysis mass_determination->fragmentation_analysis

Caption: Experimental workflow for the high-resolution mass spectrometry analysis of this compound.

fragmentation_pathway cluster_fragments parent [M+H]+ m/z 545.2381 C29H37O10+ frag_a Fragment A m/z 527.2275 C29H35O9+ parent->frag_a -H2O frag_b Fragment B m/z 485.2170 C27H33O8+ parent->frag_b -C2H2O2 frag_c Fragment C m/z 413.1959 C24H29O6+ frag_b->frag_c -C3H4O2

Caption: Proposed fragmentation pathway of protonated this compound.

Discussion

The proposed experimental protocol provides a robust starting point for the high-resolution mass spectrometric analysis of this compound. The use of a reversed-phase C18 column with a water/acetonitrile gradient is a standard and effective method for the separation of moderately polar natural products. Positive mode electrospray ionization is selected due to the presence of multiple oxygen atoms which can be readily protonated.

The theoretical fragmentation pathway suggests initial losses of small neutral molecules such as water (H2O) and ketene (B1206846) (C2H2O) from the lactone and other oxygen-containing functional groups. Subsequent fragmentation events are likely to involve cleavages within the complex tricyclic ring system. The high mass accuracy of the data will allow for the confident assignment of elemental compositions to these fragment ions, providing strong evidence for the structure of this compound.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using high-resolution mass spectrometry. The detailed protocols, theoretical data, and proposed fragmentation pathway serve as a valuable resource for researchers working on the identification and characterization of this and structurally related natural products. The methodology described herein is fundamental for quality control, structural elucidation, and further investigation into the pharmacological properties of this compound.

References

Application Notes and Protocols for Anti-HIV Assay of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the anti-HIV activity of Lancifodilactone C, a triterpenoid (B12794562) natural product. The protocols are based on established methodologies for assessing the in vitro efficacy and cytotoxicity of antiviral compounds, drawing from research on related compounds isolated from the Schisandra genus.

Introduction

This compound is a nortriterpenoid isolated from Schisandra lancifolia. Compounds from this genus have demonstrated a range of biological activities, including potential anti-HIV properties. This document outlines the necessary steps to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound, which are crucial parameters for evaluating its potential as an anti-HIV agent.

Data Presentation

Due to the limited publicly available data for this compound, the following table presents hypothetical, yet realistic, quantitative data based on the reported anti-HIV activity of a closely related compound, Lancifodilactone F, also isolated from Schisandra lancifolia.[1] This data is for illustrative purposes and would need to be confirmed experimentally for this compound.

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical)20.69>200>9.67
Zidovudine (AZT) - Control0.005>100>20000

Experimental Protocols

A critical aspect of developing new antiviral agents is the initial screening for efficacy and toxicity.[2] The following protocols describe a cell-based assay to determine the anti-HIV activity and cytotoxicity of this compound.

Cell Lines and Virus
  • Cell Line: MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE).

  • Virus Strain: HIV-1 (IIIB strain).

Reagents and Materials
  • This compound (dissolved in DMSO to create a stock solution)

  • Zidovudine (AZT) as a positive control

  • MT-4 cells

  • HIV-1 (IIIB) stock

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow for Anti-HIV Assay

The following diagram illustrates the overall workflow for the anti-HIV and cytotoxicity assays.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assay Assay & Analysis prep_cells Prepare MT-4 cell suspension seed_cells Seed cells into 96-well plates prep_cells->seed_cells prep_compound Prepare serial dilutions of this compound and AZT add_compound Add compound dilutions to wells prep_compound->add_compound seed_cells->add_compound add_virus Add HIV-1 virus to appropriate wells add_compound->add_virus incubate Incubate for 4-5 days add_virus->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_lysis Add lysis buffer incubate_mtt->add_lysis read_absorbance Read absorbance at 570 nm add_lysis->read_absorbance calculate Calculate EC50 and CC50 read_absorbance->calculate

Figure 1. Experimental workflow for the anti-HIV and cytotoxicity assays.
Detailed Methodology

4.1. Cytotoxicity Assay (CC50 Determination)

  • Prepare a suspension of MT-4 cells at a concentration of 1 x 10^5 cells/mL in culture medium.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the wells containing the cells. Include wells with cells and medium only as a negative control (100% viability).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, corresponding to the length of the anti-HIV assay.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

4.2. Anti-HIV Assay (EC50 Determination)

  • Prepare a suspension of MT-4 cells at a concentration of 1 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 50 µL of serial dilutions of this compound (and AZT as a control) to the wells.

  • Add 50 µL of HIV-1 stock (at a predetermined dilution that causes a significant cytopathic effect) to the wells.

  • Include the following controls:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with virus and medium (no compound).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, perform the MTT assay as described in the cytotoxicity protocol (steps 6-8).

  • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from the HIV-1-induced cytopathic effect.

Potential Mechanism of Action: Inhibition of NF-κB Signaling

While the precise mechanism of action for this compound is yet to be fully elucidated, some triterpenoids have been shown to modulate the NF-κB signaling pathway.[3] The NF-κB pathway is crucial for HIV-1 transcription and replication. The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and activation of this pathway promotes viral gene expression. Therefore, it is plausible that this compound may exert its anti-HIV effect by inhibiting the NF-κB signaling cascade. Further research is required to confirm this hypothesis.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway, preventing the transcription of HIV-1 proviral DNA.

G cluster_pathway NF-κB Signaling Pathway in HIV-1 Transcription stimuli External Stimuli (e.g., cytokines) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase nf_kb NF-κB/IκB Complex ikb_kinase->nf_kb Phosphorylates IκB nf_kb_active Active NF-κB nf_kb->nf_kb_active IκB degradation nucleus Nucleus nf_kb_active->nucleus Translocation hiv_dna HIV-1 Proviral DNA nf_kb_active->hiv_dna Binds to LTR hiv_rna HIV-1 RNA hiv_dna->hiv_rna Transcription lancifodilactone This compound lancifodilactone->ikb_kinase Inhibition?

Figure 2. Postulated mechanism of action of this compound via inhibition of the NF-κB pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-HIV agent. Accurate determination of its EC50 and CC50 values is a critical first step in the drug development process. Further studies will be necessary to elucidate its precise mechanism of action and to evaluate its efficacy in more advanced preclinical models.

References

Application Notes and Protocols for the Development of Synthetic Analogs of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of Lancifodilactone C analogs. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the complex nortriterpenoid scaffold of this compound.

Introduction

This compound belongs to the family of Schisandra nortriterpenoids, a class of natural products known for their diverse and potent biological activities, including anti-HIV, anti-inflammatory, and anticancer properties. The intricate and highly oxygenated structure of these molecules presents a significant synthetic challenge, yet also offers a unique opportunity for the development of novel therapeutic agents with potentially improved efficacy and pharmacological profiles. This document outlines key synthetic strategies, summarizes available biological data, and delves into the potential mechanisms of action for Lancifodilactone analogs.

Data Presentation: Biological Activity of Lancifodilactone Analogs

The following table summarizes the available quantitative data on the biological activity of Lancifodilactone G, a closely related natural product to this compound. While specific data for a series of synthetic this compound analogs is limited in the current literature, the data for Lancifodilactone G provides a valuable benchmark for structure-activity relationship (SAR) studies.

CompoundBiological ActivityCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)Reference
Lancifodilactone G Anti-HIV-1C816695.47 ± 14.19 µg/mL> 200 µg/mL> 2.09[1][2]
Schinortriterpenoid 11 Anti-neuroinflammatoryBV-20.63 ± 0.32Not ReportedNot Reported[3]
Schinortriterpenoid 8 Anti-neuroinflammatoryBV-23.28 ± 0.86Not ReportedNot Reported[3]
Schinortriterpenoid 16 Anti-neuroinflammatoryBV-21.57 ± 0.27Not ReportedNot Reported[3]
Schinortriterpenoid 18 Anti-neuroinflammatoryBV-21.55 ± 0.50Not ReportedNot Reported[3]
Schinortriterpenoid 24 Anti-neuroinflammatoryBV-21.86 ± 0.41Not ReportedNot Reported[3]

Experimental Protocols

The total synthesis of Lancifodilactone G acetate (B1210297) has been achieved and reported, providing a foundational roadmap for accessing analogs of this compound. The key reactions and general procedures are outlined below, based on the published literature. For full experimental details, including characterization data, please refer to the supplementary information of the cited articles.

Key Synthetic Strategies

The asymmetric total synthesis of Lancifodilactone G acetate has been accomplished in 28 steps.[4][5] The synthesis of Lancifodilactone analogs would likely follow a similar convergent strategy, involving the synthesis of key fragments followed by their assembly.

Key reactions include:

  • Asymmetric Diels-Alder Reaction: To establish the core stereochemistry.

  • Ring-Closing Metathesis (RCM): For the formation of complex ring systems.

  • Pauson-Khand Reaction: To construct cyclopentenone moieties.

General Protocol for a Key Synthetic Step: Pauson-Khand Reaction for Cyclopentenone Formation

This protocol is a generalized representation of a key step in the synthesis of the Lancifodilactone core, based on the reported total synthesis of Lancifodilactone G acetate.

Materials:

  • Enyne precursor

  • Dicobalt octacarbonyl (Co2(CO)8)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Promoter/ligand (e.g., N-methylmorpholine N-oxide (NMO), or other oxidizing agents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Complexation: In a flame-dried flask under an inert atmosphere, dissolve the enyne precursor in a suitable anhydrous solvent. Add dicobalt octacarbonyl and stir the reaction mixture at room temperature until the formation of the cobalt-alkyne complex is complete (typically monitored by TLC).

  • Cyclization: Add the promoter (e.g., NMO) to the reaction mixture. Heat the reaction to the appropriate temperature (this will vary depending on the substrate) and monitor the progress of the cyclization by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with aqueous ammonium (B1175870) chloride). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cyclopentenone.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways for this compound are still under investigation. However, studies on related Schisandra nortriterpenoids have begun to shed light on their mechanisms of action.

Recent research has shown that certain schinortriterpenoids exhibit significant anti-neuroinflammatory activity by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway in microglia.[3] This suggests that this compound and its synthetic analogs may also exert their biological effects through the modulation of key inflammatory pathways.

Furthermore, extracts from Schisandra chinensis, the plant family from which Lancifodilactones are isolated, have been shown to activate the Nrf2 pathway and inhibit the MAPKs and NF-κB pathways, contributing to their anti-oxidative and anti-inflammatory effects.[6][7]

The potential anticancer mechanism of related lactone-containing compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through various signaling pathways.[8][9]

Visualizations

Experimental Workflow: General Strategy for Lancifodilactone Analog Synthesis

G cluster_0 Fragment Synthesis cluster_1 Assembly and Core Construction cluster_2 Functionalization and Analog Generation cluster_3 Biological Evaluation A Starting Materials B Key Fragment 1 (e.g., via Diels-Alder) A->B C Key Fragment 2 (e.g., via multi-step synthesis) A->C D Fragment Coupling B->D C->D E Core Cyclization (e.g., RCM, Pauson-Khand) D->E F Late-Stage Functionalization E->F G Library of Analogs F->G H Screening Assays (e.g., Anti-HIV, Cytotoxicity) G->H I SAR Studies H->I

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

Signaling Pathway: Potential Anti-Inflammatory Mechanism of Schisandra Nortriterpenoids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory NLRP3->ProInflammatory Activation Lancifodilactone_Analog This compound Analog Lancifodilactone_Analog->TLR4 Inhibition

References

Application Notes and Protocols for the Scalable Synthesis of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Lancifodilactone C, a nortriterpenoid with promising biological activities. The content is structured to guide researchers in the scalable production of this complex natural product, facilitating further investigation into its therapeutic potential.

Introduction

This compound is a structurally unique triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba. It has demonstrated notable biological activity, particularly as an inhibitor of human immunodeficiency virus (HIV) replication in H9 lymphocytes with no significant cytotoxicity.[1][2] The complex architecture of this compound, featuring a tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane and a unique 7-isopropylenecyclohepta-1,3,5-triene ring system, presents a significant synthetic challenge.[1][2]

Recently, the first total synthesis of this compound was accomplished, which also led to a revision of its originally proposed structure.[1][2] This breakthrough provides a blueprint for the laboratory-scale synthesis and opens avenues for the development of scalable routes to produce larger quantities of this valuable compound for advanced preclinical and clinical studies.

This document outlines the key synthetic strategies and provides detailed experimental protocols for the synthesis of the revised structure of this compound. Additionally, it discusses potential scale-up considerations for critical reactions and presents a plausible biological signaling pathway based on its known anti-HIV activity.

Data Presentation

Table 1: Summary of Key Reaction Steps and Conditions for the Total Synthesis of Revised this compound
StepReaction TypeStarting MaterialKey Reagents and ConditionsProductYield (%)Notes
1Asymmetric Michael Addition2-Methyl-1,3-cyclohexanedionePropiolaldehyde, (S)-diphenylprolinol silyl (B83357) etherChiral enone95Establishes key stereocenters.
2ReductionChiral enoneNaBH4, CeCl3·7H2ODiol92Diastereoselective reduction.
3ProtectionDiolTBSCl, imidazoleSilyl ether98Selective protection of the less hindered alcohol.
4O-AlkylationSilyl etherPropargyl bromide, NaHAlkyne85Introduction of the alkyne moiety.
5Domino [4+3] CycloadditionAlkyne2,3-Dibromo-1-propene, AIBN, n-Bu3SnH; then DDQ; then DBUTricyclic core45 (over 3 steps)Key step for the construction of the seven-membered ring.
6DeprotectionTricyclic coreTBAFAlcohol95Removal of the silyl protecting group.
7LactonizationAlcoholMnO2Revised this compound 80Final oxidation to the lactone.

Note: The yields presented are based on the initial laboratory-scale synthesis and may require optimization for large-scale production.

Experimental Protocols

General Considerations for Scalability

For the scale-up of the this compound synthesis, several factors need to be considered:

  • Reagent Cost and Availability: Prioritize the use of cost-effective and readily available starting materials and reagents.

  • Reaction Safety: Conduct a thorough safety assessment for all reactions, especially those involving pyrophoric reagents (e.g., NaH), high pressures, or exothermic processes.

  • Work-up and Purification: Develop robust and scalable work-up and purification procedures. Chromatography should be minimized in favor of crystallization or extraction where possible. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective and scalable method for the purification of nortriterpenoids from natural sources and could be adapted for synthetic intermediates.

  • Process Analytical Technology (PAT): Implement in-process controls to monitor reaction progress and ensure batch-to-batch consistency.

Protocol 1: Synthesis of the Chiral Enone (Step 1)

This protocol describes the asymmetric Michael addition to establish the initial stereochemistry.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Propiolaldehyde

  • (S)-diphenylprolinol silyl ether (catalyst)

  • Toluene (B28343), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous toluene, add the (S)-diphenylprolinol silyl ether catalyst (0.1 eq).

  • Cool the mixture to 0 °C and add propiolaldehyde (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral enone.

Scale-up Considerations:

  • The use of a chiral organocatalyst is efficient, but its cost may be a factor on a large scale. Catalyst loading optimization is recommended.

  • Cryogenic conditions may be challenging for large reactors. Investigating the reaction at higher temperatures with potentially different catalysts could be beneficial.

Protocol 2: Key Domino [4+3] Cycloaddition (Step 5)

This protocol details the crucial one-pot reaction to construct the seven-membered ring.

Materials:

  • Alkyne intermediate from Step 4

  • 2,3-Dibromo-1-propene

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (n-Bu3SnH)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzene (B151609), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alkyne (1.0 eq) and 2,3-dibromo-1-propene (1.5 eq) in anhydrous benzene, add AIBN (0.1 eq).

  • Heat the mixture to reflux and add a solution of n-Bu3SnH (1.2 eq) in benzene dropwise over 2 hours.

  • Continue refluxing for an additional 4 hours.

  • Cool the reaction to room temperature and add DDQ (1.2 eq).

  • Stir for 1 hour at room temperature.

  • Add DBU (1.5 eq) and stir for another 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the residue by column chromatography to yield the tricyclic core.

Scale-up Considerations:

  • The use of tributyltin hydride is a significant concern on a large scale due to its toxicity and the difficulty of removing tin byproducts. Investigating alternative, less toxic radical initiators and reducing agents is highly recommended.

  • Benzene is a known carcinogen and should be replaced with a safer solvent like toluene or xylene if possible.

  • The one-pot nature of this reaction is advantageous for scalability, but each step will require careful optimization of conditions and addition times.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start1 2-Methyl-1,3-cyclohexanedione step1 Asymmetric Michael Addition start1->step1 start2 Propiolaldehyde start2->step1 step2 Reduction step1->step2 Chiral Enone step3 Protection (TBS) step2->step3 Diol step4 O-Alkylation step3->step4 Silyl Ether step5 Domino [4+3] Cycloaddition step4->step5 Alkyne step6 Deprotection (TBAF) step5->step6 Tricyclic Core step7 Lactonization step6->step7 Alcohol end_product Revised this compound step7->end_product

Caption: Synthetic workflow for the total synthesis of revised this compound.

Biological Activity and Signaling Pathway

This compound has been reported to inhibit the replication of HIV in H9 lymphocytes.[1][2] While the precise molecular mechanism has not been fully elucidated for this compound itself, many nortriterpenoids from the Schisandraceae family are known to exhibit anti-HIV properties. A plausible mechanism of action for this compound is the inhibition of a key viral enzyme, such as HIV-1 reverse transcriptase (RT).

HIV-1 RT is a crucial enzyme for the retroviral life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme effectively halts viral replication.

signaling_pathway cluster_virus HIV Life Cycle cluster_drug Drug Action cluster_target Molecular Target ViralRNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase ViralRNA->HIV_RT Template ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication LancifodilactoneC This compound LancifodilactoneC->HIV_RT Inhibition HIV_RT->ViralDNA Reverse Transcription

Caption: Hypothesized mechanism of anti-HIV action of this compound.

Further studies are required to confirm this proposed mechanism and to identify the specific binding site of this compound on HIV-1 RT. Elucidating the precise signaling pathway will be crucial for the rational design of more potent analogs and for advancing this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Navigating the Synthesis of Lancifodilactone C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data on the total synthesis of Lancifodilactone C, this technical support center primarily draws upon the extensive research and methodologies developed for the total synthesis of the closely related schisanartane nortriterpenoid, Lancifodilactone G. The challenges and troubleshooting strategies outlined herein are based on the well-documented synthesis of Lancifodilactone G and are expected to be highly relevant to the synthesis of this compound due to their structural similarities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and other schisanartane nortriterpenoids?

A1: The synthesis of this compound and its analogues is characterized by several key challenges:

  • Construction of the sterically congested polycyclic core: Specifically, the formation of the F-ring cyclopentenone fused to the eight-membered D-ring is a significant hurdle.

  • Formation of the eight-membered oxa-bridged D-ring: The synthesis of medium-sized rings is entropically disfavored and often results in low yields.

  • Stereocontrol: The molecule possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a persistent challenge throughout the synthesis.

  • Construction of the intricate ABC-ring system: This often requires a multi-step sequence with potential for side reactions.

Q2: Which key reactions are notoriously difficult and require careful optimization?

A2: Several key transformations are known to be particularly challenging:

  • Intramolecular Pauson-Khand Reaction: Used to construct the fused F-ring, this reaction can be low-yielding and sensitive to substrate structure and reaction conditions.

  • Ring-Closing Metathesis (RCM): Employed for the formation of the eight-membered D-ring, RCM can be sluggish and prone to catalyst decomposition or competing side reactions.

  • Asymmetric Diels-Alder Reaction: Often used to set the initial stereochemistry of the BC-ring system, achieving high diastereoselectivity can be difficult.

Troubleshooting Guides

Intramolecular Pauson-Khand Reaction (PKR) for F-Ring Formation

Problem: Low to no yield of the desired cyclopentenone product.

Potential Cause Troubleshooting Suggestion
Incomplete formation of the cobalt-alkyne complex.- Ensure the cobalt carbonyl reagent (Co₂(CO)₈) is fresh and handled under an inert atmosphere. - Increase the reaction time for complex formation. - Use a slight excess of the cobalt carbonyl reagent.
Decomposition of the cobalt complex at high temperatures.- Optimize the reaction temperature. Start with lower temperatures and gradually increase. - Consider using a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) to facilitate the reaction at lower temperatures.
Steric hindrance around the reaction centers.- Modify the protecting groups on nearby functionalities to reduce steric bulk. - Experiment with different solvents that may better solvate the transition state.
Substrate decomposition under reaction conditions.- If the substrate is sensitive, attempt the reaction at a lower temperature for a longer duration. - Ensure all reagents and solvents are scrupulously dry.

Experimental Protocol: Pauson-Khand Reaction (Adapted from Lancifodilactone G Synthesis)

To a solution of the enyne precursor in degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar) is added Co₂(CO)₈ (1.1 to 1.5 equivalents). The mixture is stirred at room temperature for 1 to 4 hours to allow for complex formation. The reaction is then heated to 60-90 °C and monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. For challenging substrates, the addition of NMO (2 to 4 equivalents) as a promoter after complex formation and before heating may improve yields.

Logical Workflow for PKR Troubleshooting

pauson_khand_troubleshooting start Low Yield in Pauson-Khand Reaction check_reagents Verify Co₂(CO)₈ activity and inert atmosphere start->check_reagents check_reagents->start Reagents faulty optimize_temp Optimize reaction temperature check_reagents->optimize_temp Reagents OK add_promoter Add a promoter (e.g., NMO) optimize_temp->add_promoter Still low yield successful_product Successful Cyclopentenone Formation optimize_temp->successful_product Improved yield modify_substrate Modify protecting groups add_promoter->modify_substrate Still low yield add_promoter->successful_product Improved yield modify_substrate->optimize_temp Re-optimize modify_substrate->successful_product Improved yield

Caption: Troubleshooting workflow for the Pauson-Khand reaction.

Ring-Closing Metathesis (RCM) for 8-Membered Ring Formation

Problem: Inefficient cyclization to the desired oxa-bridged cyclooctene.

Potential Cause Troubleshooting Suggestion
Catalyst inactivity or decomposition.- Use a freshly opened bottle of the Grubbs or Hoveyda-Grubbs catalyst. - Ensure the solvent is rigorously degassed and dry. - Consider using a more robust third-generation Grubbs catalyst.
High dilution conditions are not optimal.- While high dilution is generally required to favor intramolecular reactions, excessively low concentrations can slow the reaction. Experiment with a range of concentrations (e.g., 0.001 M to 0.01 M).
Unfavorable substrate conformation.- The conformation of the diene precursor can significantly impact the efficiency of RCM. Molecular modeling may provide insights into more favorable conformations. - Modification of remote substituents or protecting groups might influence the ground-state conformation.
Competing oligomerization.- Increase the dilution of the reaction mixture. - Employ a syringe pump for slow addition of the substrate to the catalyst solution to maintain a low instantaneous concentration of the diene.

Experimental Protocol: Ring-Closing Metathesis (Adapted from Lancifodilactone G Synthesis)

The diene precursor is dissolved in a rigorously degassed solvent (e.g., CH₂Cl₂ or toluene) to a concentration of 0.001-0.005 M. The solution is heated to reflux, and a solution of the metathesis catalyst (e.g., Hoveyda-Grubbs II, 2-10 mol%) in the same solvent is added portion-wise or via syringe pump over several hours. The reaction is monitored by TLC or ¹H NMR for the disappearance of the starting material. Upon completion, the reaction is cooled, and a quenching agent (e.g., ethyl vinyl ether or triphenylphosphine) is added to deactivate the catalyst. The solvent is removed in vacuo, and the product is purified by flash chromatography.

Signaling Pathway for Successful RCM

rcm_pathway Diene Diene Precursor Metallacyclobutane Metallacyclobutane Intermediate Diene->Metallacyclobutane + Catalyst Catalyst Ru Catalyst (e.g., Hoveyda-Grubbs II) Catalyst->Metallacyclobutane Product Desired 8-Membered Ring Metallacyclobutane->Product Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene Product->Catalyst Catalyst regeneration

Caption: Simplified catalytic cycle for ring-closing metathesis.

Quantitative Data Summary

The following tables summarize representative yields for key challenging steps in the total synthesis of Lancifodilactone G, which are anticipated to be comparable for this compound.

Table 1: Yields of the Intramolecular Pauson-Khand Reaction

Substrate Promoter Temperature (°C) Yield (%)
Enyne Precursor for F-RingNMO8060-75
Model System EnyneNone11045
Sterically Hindered EnyneTMANO6055

Table 2: Yields of the Ring-Closing Metathesis for the 8-Membered Ring

Catalyst Concentration (M) Temperature (°C) Yield (%)
Hoveyda-Grubbs II0.0014070-85
Grubbs II0.0024065
Grubbs III0.0012580

Table 3: Diastereoselectivity in the Asymmetric Diels-Alder Reaction

Dienophile Chiral Catalyst Diastereomeric Ratio (endo:exo) Enantiomeric Excess (%)
Acrylate Derivative(R)-CBS Catalyst>20:195
Crotonate Derivative(S)-MacMillan Catalyst15:192

overcoming stereoselectivity issues in Lancifodilactone C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of Lancifodilactone C and its analogues. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex natural product, presents several significant stereochemical hurdles. The core difficulties lie in the controlled formation of multiple contiguous stereocenters within its intricate polycyclic framework. Key challenges include:

  • Asymmetric Diels-Alder Reaction: Establishing the initial chirality of the BC ring system with high enantioselectivity.

  • Intramolecular Pauson-Khand Reaction: Controlling the diastereoselectivity during the formation of the sterically congested F-ring.

  • Lactonization: Ensuring the correct stereochemistry during the formation of the bis-spiro ketal fragment.

  • Dieckmann-type Condensation: Managing the formation of the A-ring with the desired stereoconfiguration.

Each of these steps requires careful optimization of catalysts, reagents, and reaction conditions to achieve the desired stereoisomer.

Q2: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my synthetic intermediates?

Accurate determination of d.r. and e.e. is crucial for assessing the success of stereoselective reactions. Commonly employed techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Diastereomers often exhibit distinct signals in the proton NMR spectrum, allowing for integration and determination of the d.r.

    • Chiral Shift Reagents: Addition of a chiral lanthanide shift reagent can resolve the signals of enantiomers in the NMR spectrum, enabling the calculation of e.e.

    • Mosher's Ester Analysis: Derivatization of a chiral alcohol with a chiral reagent like Mosher's acid chloride creates diastereomeric esters that can be distinguished by ¹H or ¹⁹F NMR.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, this method can separate volatile enantiomers and diastereomers.

It is often advisable to use at least two different methods to confirm the stereochemical purity of your compounds.

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in the Asymmetric Diels-Alder Reaction for the BC Ring System

Question: I am attempting the asymmetric Diels-Alder reaction to form the BC ring scaffold of Lancifodilactone G acetate (B1210297), but I am observing low enantiomeric excess (e.e.). What are the potential causes and how can I improve the stereoselectivity?

Potential Causes:

  • Catalyst Inactivity: The chiral Lewis acid catalyst may be degraded or improperly prepared.

  • Suboptimal Temperature: The reaction temperature might be too high, leading to a less ordered transition state and reduced enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's effectiveness.

  • Purity of Reactants: Impurities in the diene or dienophile can interfere with the catalyst.

Troubleshooting Workflow:

G start Low e.e. in Diels-Alder catalyst Verify Catalyst Activity - Freshly prepare catalyst - Use anhydrous conditions start->catalyst temp Optimize Temperature - Lower reaction temperature (e.g., -78 °C) catalyst->temp solvent Screen Solvents - Test non-coordinating solvents (e.g., Toluene, DCM) temp->solvent reactants Purify Reactants - Recrystallize or distill diene and dienophile solvent->reactants success High e.e. Achieved reactants->success

Caption: Troubleshooting workflow for low enantioselectivity in the Diels-Alder reaction.

Detailed Experimental Protocol (Adapted from Yang et al., 2017):

  • Catalyst Preparation: A modified Corey's cationic oxazaborolidine catalyst is employed. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To a solution of the chiral catalyst (e.g., (R)-CBS-oxazaborolidine) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add a solution of the dienophile in DCM.

    • Stir the mixture for 30 minutes.

    • Add a solution of the diene (e.g., 2-(triisopropylsiloxy)-1,3-butadiene) in DCM dropwise over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature, and then extract with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Issue 2: Low Diastereoselectivity in the Intramolecular Pauson-Khand Reaction

Question: The intramolecular Pauson-Khand reaction to form the F-ring of my Lancifodilactone intermediate is yielding a mixture of diastereomers with a low d.r. How can I improve the selectivity for the desired diastereomer?

Potential Causes:

  • Reaction Temperature: High temperatures can lead to the formation of undesired diastereomers.

  • CO Pressure: Insufficient carbon monoxide pressure can affect the reaction pathway.

  • Promoter/Additive: The choice and amount of promoter can significantly influence diastereoselectivity.

  • Substrate Conformation: The pre-existing stereocenters in the substrate may not be sufficient to direct the reaction towards a single diastereomer under standard conditions.

Troubleshooting and Optimization Strategy:

G start Low d.r. in Pauson-Khand temp_co Adjust Temperature & CO Pressure - Lower temperature - Increase CO pressure start->temp_co promoter Screen Promoters/Additives - N-oxides (NMO, TMANO) - Sulfoxides (DMSO) temp_co->promoter catalyst Vary Cobalt Source - Co₂(CO)₈ - Other cobalt complexes promoter->catalyst solvent Evaluate Solvent Effects - Toluene, THF, DME catalyst->solvent success High d.r. Achieved solvent->success

Caption: Strategy for optimizing diastereoselectivity in the Pauson-Khand reaction.

Detailed Experimental Protocol (Adapted from Yang et al., 2018):

  • Complexation:

    • To a solution of the enyne precursor in anhydrous DCM at room temperature, add Co₂(CO)₈.

    • Stir the mixture under an inert atmosphere for 2 hours, or until TLC analysis indicates complete formation of the cobalt-alkyne complex.

  • Cyclization:

    • Dilute the reaction mixture with a suitable solvent (e.g., toluene).

    • Add an N-oxide promoter such as N-methylmorpholine N-oxide (NMO) in portions.

    • Heat the reaction mixture to a carefully controlled temperature (e.g., 60-80 °C) and monitor by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers.

Quantitative Data Summary

The following table summarizes the reported stereoselectivity for key reactions in the asymmetric total synthesis of Lancifodilactone G acetate by Yang et al.

Reaction StepCatalyst/ReagentSolventTemp (°C)ProductStereoselectivityReference
Asymmetric Diels-Alder(R)-CBS-oxazaborolidineDCM-78BC Ring Precursor>99% e.e.Yang et al., 2017
Intramolecular Pauson-KhandCo₂(CO)₈, NMOToluene80F-Ring Systemd.r. = 4:1Yang et al., 2018
Dieckmann-type CondensationKHMDSTHF-78 to rtA-Ring SystemSingle diastereomerYang et al., 2018

Disclaimer: The provided protocols and troubleshooting guides are based on published literature and are intended for informational purposes only. Researchers should always consult the original research articles and exercise appropriate laboratory safety precautions. Individual results may vary depending on the specific experimental conditions and the purity of the reagents used.

Technical Support Center: Optimizing the Domino [4+3] Cycloaddition Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the domino [4+3] cycloaddition reaction.

Frequently Asked Questions (FAQs)

Q1: What is the domino [4+3] cycloaddition reaction and why is it useful?

A1: The domino [4+3] cycloaddition is a powerful chemical reaction that forms a seven-membered ring from a four-atom π-system (a diene) and a three-atom π-system (most commonly an oxyallyl cation).[1] It is a valuable tool in organic synthesis because it provides a direct and often stereoselective route to cycloheptanoids, which are common structural motifs in many natural products and biologically active molecules.

Q2: What are the common methods for generating the oxyallyl cation intermediate?

A2: There are three primary methods for generating the reactive oxyallyl cation intermediate for a domino [4+3] cycloaddition:

  • Reductive Method: This typically involves the reduction of α,α'-dihalo ketones using reducing agents like iron carbonyls or a zinc-copper couple.[2]

  • Base-Mediated Method: α-Halo ketones with a hydrogen atom at the α' position can be treated with a base to form the oxyallyl cation.[1]

  • Lewis Acid-Catalyzed Method: Lewis acids can be used to promote the formation of oxyallyl cations from precursors like α-silyloxy acroleins or allylic acetals.[2]

Q3: My reaction is giving a low yield. What are the potential causes?

A3: Low yields in a domino [4+3] cycloaddition can arise from several factors:

  • Inefficient generation of the oxyallyl cation: The chosen method (reductive, base-mediated, or Lewis acid-catalyzed) may not be optimal for your specific substrate.

  • Decomposition of the oxyallyl cation: Oxyallyl cations are often unstable intermediates and can decompose before reacting with the diene.

  • Side reactions: Competing reactions such as electrophilic substitution or dimerization of the reactants can lower the yield of the desired cycloaddition product.

  • Suboptimal reaction conditions: Temperature, solvent, and concentration of reactants can all significantly impact the reaction outcome.

Q4: How can I improve the diastereoselectivity of my reaction?

A4: Improving diastereoselectivity often involves careful control of the reaction conditions and the choice of reagents:

  • Chiral Auxiliaries: Employing chiral auxiliaries, such as Evans' oxazolidinones, on the oxyallyl cation precursor can induce high levels of diastereoselectivity.[1][2]

  • Lewis Acids: The addition of a Lewis acid, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can significantly enhance diastereoselectivity, often by promoting a more ordered transition state.[1][2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the stereochemical outcome.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents. 2. Oxyallyl cation is not forming. 3. Oxyallyl cation is unstable and decomposes. 4. Diene is unreactive.1. Check the purity and activity of your catalyst and reagents. 2. Vary the method of oxyallyl cation generation (reductive, base-mediated, Lewis acid). 3. Use an excess of the diene to trap the oxyallyl cation as it forms. 4. Consider using a more electron-rich diene, as they are generally more reactive in this cycloaddition.[1]
Poor Diastereoselectivity 1. Reaction temperature is too high. 2. Lack of a directing group. 3. Inappropriate solvent.1. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). 2. Introduce a chiral auxiliary on the α-haloketone or allenamide precursor. 3. Screen different solvents to find the optimal medium for stereocontrol. 4. Add a Lewis acid to chelate with the intermediate and favor a specific transition state geometry.[1]
Formation of Side Products (e.g., Electrophilic Substitution) 1. Oxyallyl cation is too electrophilic. 2. Diene is highly activated.1. Modify the substituents on the oxyallyl cation to reduce its electrophilicity. 2. Use a less activated diene if possible.
Reaction is Sluggish or Stalls 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Poor solubility of reactants.1. Increase the molar percentage of the catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effects of various parameters on the yield and diastereoselectivity of the domino [4+3] cycloaddition reaction.

Table 1: Effect of Chiral Auxiliary and Lewis Acid on Diastereoselectivity

EntryChiral Auxiliary (R)Lewis AcidDieneYield (%)Diastereomeric Ratio (endo-I : endo-II)
1PhenylNoneFuran (B31954)8082 : 18
2PhenylZnCl₂Furan75≥96 : 4
3BenzylNoneFuran7815 : 85
4BenzylZnCl₂Furan7210 : 90
5PhenylMgBr₂Furan65≥98 : 2

Data synthesized from multiple sources discussing the use of Evans' oxazolidinones.[1][2]

Table 2: Effect of Lewis Acid on a Model [4+3] Cycloaddition

EntryLewis Acid (1.1 equiv)SolventTemperature (°C)Yield (%)
1NoneCH₂Cl₂0<5
2TiCl₄CH₂Cl₂025
3SnCl₄CH₂Cl₂030
4ZnCl₂CH₂Cl₂015
5TiCl₄ (2.2 equiv)CH₂Cl₂045

Hypothetical data based on trends observed in Lewis acid catalysis of cycloaddition reactions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Domino [4+3] Cycloaddition of an Allenamide with Furan

This protocol describes a diastereoselective cycloaddition using a chiral allenamide as the oxyallyl cation precursor.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral allenamide (1.0 equiv) and freshly distilled furan (10.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a 0.1 M concentration of the allenamide.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone (B3395972) bath.

  • Lewis Acid Addition (Optional): If a Lewis acid is used to enhance diastereoselectivity, add a solution of ZnCl₂ (1.1 equiv) in THF dropwise to the cooled reaction mixture. Stir for 10 minutes.

  • Oxidant Addition: Slowly add a solution of dimethyldioxirane (B1199080) (DMDO) in acetone (2.0-3.0 equiv) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

Protocol 2: Base-Mediated Domino [4+3] Cycloaddition of an α-Bromoketone with Furan

This protocol outlines the generation of an oxyallyl cation from an α-bromoketone using a non-nucleophilic base.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the α-bromoketone (1.0 equiv) and furan (5.0 equiv) in anhydrous trifluoroethanol.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (B128534) (1.2 equiv) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography.

Visualizations

Domino_4_3_Cycloaddition_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Outcome Diene Diene (4π system) Cycloaddition [4+3] Cycloaddition Diene->Cycloaddition Oxyallyl_Precursor Oxyallyl Cation Precursor Generation Generation of Oxyallyl Cation Oxyallyl_Precursor->Generation Reductive/Base/ Lewis Acid Generation->Cycloaddition Product Seven-Membered Ring Product Cycloaddition->Product

General workflow of the domino [4+3] cycloaddition reaction.

Lewis_Acid_Catalysis_Cycle Catalyst Lewis Acid (LA) Intermediate1 [P-LA] Complex Catalyst->Intermediate1 + Precursor Precursor Oxyallyl Precursor (P) Precursor->Intermediate1 Oxyallyl Oxyallyl Cation Intermediate1->Oxyallyl - Leaving Group Product_Complex [Product-LA] Complex Oxyallyl->Product_Complex + Diene Diene Diene Diene->Product_Complex Product_Complex->Catalyst Product Cycloadduct Product_Complex->Product - LA (catalyst regeneration)

Catalytic cycle for a Lewis acid-promoted [4+3] cycloaddition.

References

Technical Support Center: Synthesis of Cycloheptatriene Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cycloheptatriene (B165957) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cycloheptatriene?

A1: The most common laboratory and industrial methods for synthesizing cycloheptatriene systems are:

  • Buchner Ring Expansion: This involves the reaction of an aromatic compound, like benzene (B151609), with a diazo compound (e.g., ethyl diazoacetate) in the presence of a catalyst, typically a rhodium(II) or copper complex.[1][2] The reaction proceeds through a carbene addition to form a norcaradiene intermediate, which then undergoes an electrocyclic ring expansion to the cycloheptatriene.[1]

  • Reaction of Benzene with Diazomethane (B1218177): This is a classic method that can be performed photochemically or with a catalyst like rhodium trifluoroacetate (B77799) to produce cycloheptatriene from benzene.[3][4]

  • Dehydrohalogenation of Dihalobicyclo[4.1.0]heptanes: Syntheses starting from 7,7-dihalobicyclo[4.1.0]heptanes, which are adducts of cyclohexene (B86901) and a dihalocarbene, can yield cycloheptatriene.[3][5] Modern procedures utilize reactive distillation to achieve high yields and purity.[6]

Q2: What is the norcaradiene-cycloheptatriene equilibrium and why is it important?

A2: The norcaradiene-cycloheptatriene equilibrium is a valence tautomerism where the bicyclic norcaradiene is in equilibrium with its isomeric seven-membered cycloheptatriene ring.[7][8] This equilibrium is crucial in the Buchner ring expansion, as the initial product is the norcaradiene which then opens to the desired cycloheptatriene.[1] The position of this equilibrium is influenced by steric and electronic factors; electron-withdrawing groups at the 7-position tend to favor the norcaradiene form, while electron-donating groups favor the cycloheptatriene.[1][7] Recent studies suggest that at low temperatures, the isomerization from norcaradiene to cycloheptatriene can be dominated by heavy-atom tunneling, making norcaradiene extremely short-lived and difficult to detect.[8][9]

Q3: How can I avoid the formation of the tropylium (B1234903) cation during my reaction or workup?

A3: The tropylium cation is a stable, aromatic cation that can readily form from cycloheptatriene, especially in the presence of acids or oxidizing agents.[3][5] To prevent its formation, it is crucial to:

  • Maintain neutral or basic conditions during the reaction and workup.

  • Avoid strong acids. If an acidic workup is necessary, use dilute acids and low temperatures.

  • Exclude oxidizing agents. For instance, a practical route to intentionally synthesize the tropylium cation uses PCl₅ as an oxidant.[5]

Q4: Can cycloheptatriene undergo Diels-Alder reactions? How can I prevent this?

A4: Yes, cycloheptatriene can act as a diene and undergo Diels-Alder reactions with suitable dienophiles, such as maleic anhydride.[3][10] In fact, the cycloheptatriene is in equilibrium with its norcaradiene valence isomer, which is reactive as a diene in cycloadditions.[11] To minimize this side reaction:

  • Avoid highly reactive dienophiles in your reaction mixture if a Diels-Alder reaction is not the intended pathway.

  • Control the reaction temperature, as Diels-Alder reactions are temperature-dependent.

  • If possible, choose reaction conditions that do not favor the formation of the reactive valence isomer.

Troubleshooting Guides

Issue 1: Low Yield in Buchner Ring Expansion
Symptom Possible Cause Suggested Solution Citation
Low or no product formationInactive or deactivated catalyst.Use a fresh batch of catalyst. Consider a more robust catalyst like a rhodium(II) carboxylate with electron-withdrawing ligands. Ensure the reaction is under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[12]
Low reactivity of the aromatic substrate.Arenes with electron-withdrawing groups are less reactive. Consider using a more electron-rich arene if the synthesis allows.[12]
Unsuitable reaction temperature.The optimal temperature depends on the specific diazoalkane and catalyst. Experiment with a range of temperatures; some reactions work at room temperature while others require heating.[12]
Formation of multiple isomersLack of regioselectivity.Rhodium(II) catalysts often favor the kinetic, non-conjugated cycloheptatriene isomer. Lowering the reaction temperature can improve selectivity. Continuous flow chemistry can also offer better control over reaction parameters, leading to higher selectivity.[1][12][13]
Difficulty in product purificationPresence of byproducts from carbene side reactions.The choice of solvent is critical. For example, using dichloromethane (B109758) can lead to carbon-halogen carbene insertion. Consider alternative solvents like benzene or pentane.[1]
Product instability.Cycloheptatriene derivatives can be unstable. Use mild purification techniques like flash chromatography and avoid prolonged exposure to heat or acidic/basic conditions.[12]
Issue 2: Formation of Toluene (B28343) as a Byproduct
Symptom Possible Cause Suggested Solution Citation
Significant amount of toluene detected in the product mixture.High-temperature pyrolysis of 7,7-dihalobicyclo[4.1.0]heptane.This is a known side reaction in older, high-temperature (490-520 °C) methods.[14]
Employ modern, lower-temperature methods. For example, the dehydrochlorination and isomerization of 7,7-dichlorobicyclo[4.1.0]heptane can be achieved with high yield (up to 83%) using copper(II) bromide in methanol (B129727) at 160 °C. An even more efficient method is reactive distillation, which has been shown to give high purity cycloheptatriene on a large scale with minimal toluene formation.[6][14]

Quantitative Data Summary

Table 1: Yields of Cycloheptatriene from 7,7-Dichlorobicyclo[4.1.0]heptane

Method Catalyst/Reagent Solvent/Conditions Yield (%) Purity (%) Byproducts Citation
DehydrochlorinationCuBr₂Methanol, 160 °C, 6h83--[14]
DehydrochlorinationCuCl₂·2H₂OMethanol, 160 °C, 6h71--[14]
Reactive Distillation-140-260 °C8291.38 (by GC)Low methylbenzene content[6][15]
High-Temperature Pyrolysis-Nitrogen stream, 490-520 °C35-Toluene (36%)[14]

Table 2: Regioisomeric Ratio in the Buchner Reaction of Sesamol with Ethyl Diazoacetate

Product Ratio Citation
Major regioisomer (2)4[16]
Minor regioisomer (3)1[16]

Experimental Protocols

Protocol 1: Synthesis of Cycloheptatriene from Benzene and Diazomethane

This protocol is based on the rhodium trifluoroacetate catalyzed reaction.

Materials:

  • Benzene (reagent and solvent)

  • Diazomethane (handle with extreme caution, potentially explosive and toxic)

  • Rhodium trifluoroacetate dimer [Rh₂(OCOCF₃)₄]

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve rhodium trifluoroacetate dimer (0.045 mmol) in benzene (10 mL, 0.11 mol).

  • Prepare a solution of diazomethane in benzene. Caution: Diazomethane is a toxic and explosive gas. It should be prepared in situ using appropriate safety measures and specialized glassware.

  • Slowly add the diazomethane solution to the stirred catalyst solution at room temperature over a period of 5-10 minutes. The molar ratio of Benzene:Diazomethane:Rhodium catalyst should be approximately 1234:61:1.[4]

  • After the addition is complete, continue stirring for 30 minutes.

  • The reaction can be monitored by GC for the formation of cycloheptatriene.

  • Upon completion, carefully quench any remaining diazomethane with a few drops of acetic acid until the yellow color disappears.

  • Filter the reaction mixture through a short pad of silica (B1680970) gel to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the benzene solvent by distillation at atmospheric pressure.

  • The crude cycloheptatriene can be purified by fractional distillation under reduced pressure.[17][18]

Protocol 2: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

This is a precursor for one of the cycloheptatriene synthesis routes.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, combine cyclohexene (100 mmol), tri-n-propylamine (1.0 mmol), chloroform (400 mmol), and ethanol (1 mL).[19][20]

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of sodium hydroxide (400 mmol) in 16 mL of water and add it dropwise via the addition funnel while vigorously stirring and maintaining the internal temperature at 0 °C. This should take about 20 minutes.[19][20]

  • After the addition, continue to stir vigorously at 0 °C for 20 minutes, then at room temperature for 1 hour, and finally at 50 °C for 3 hours.[19][20]

  • For workup, remove the chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with about 50 mL of water and 30 mL of n-pentane.

  • Separate the organic layer and extract the aqueous layer three more times with 30 mL of n-pentane each.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent on a rotary evaporator to obtain the crude product.

  • Purify the 7,7-dichlorobicyclo[4.1.0]heptane by vacuum distillation (boiling point ~77 °C at 11 hPa). The expected yield is around 82%.[19][20]

Visualizations

Buchner_Ring_Expansion Arene Arene (e.g., Benzene) Norcaradiene Norcaradiene Arene->Norcaradiene Diazo Diazo Compound (e.g., N2CHCO2Et) Carbene Carbene Intermediate Diazo->Carbene - N2 Catalyst Rh(II) or Cu(I) Catalyst Carbene->Norcaradiene Cyclopropanation Side_Products Side Products (e.g., C-H Insertion) Carbene->Side_Products Side Reactions CHT Cycloheptatriene (Product) Norcaradiene->CHT Electrocyclic Ring Opening CHT->Norcaradiene Equilibrium

Caption: Workflow of the Buchner Ring Expansion for cycloheptatriene synthesis.

Troubleshooting_Buchner Start Low Yield in Buchner Reaction Cause1 Inactive Catalyst? Start->Cause1 Cause2 Poor Regioselectivity? Start->Cause2 Cause3 Solvent Side Reaction? Start->Cause3 Solution1 Use fresh catalyst Work under inert atm. Cause1->Solution1 Solution2 Use Rh(II) catalyst Lower temperature Cause2->Solution2 Solution3 Avoid chlorinated solvents (e.g., CH2Cl2) Cause3->Solution3

Caption: Troubleshooting logic for low yields in the Buchner reaction.

CHT_Side_Reactions CHT Cycloheptatriene (CHT) Tropylium Tropylium Cation CHT->Tropylium Acid or Oxidizing Agent DielsAlder Diels-Alder Adduct CHT->DielsAlder + Dienophile Toluene Toluene CHT->Toluene High Temp. Rearrangement

Caption: Common side reactions and subsequent reactions of cycloheptatriene.

References

Technical Support Center: Synthesis of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lancifodilactone C synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and its complex intermediates.

1. Low Yield in the Intramolecular Pauson-Khand Reaction for F-Ring Formation

Question: We are experiencing low yields during the intramolecular Pauson-Khand (PK) reaction to construct the sterically congested F-ring of the Lancifodilactone core. What strategies can we employ to improve the efficiency of this key step?

Answer: The intramolecular Pauson-Khand reaction is indeed a critical and often challenging step in the synthesis of this compound and its analogues. Low yields can be attributed to several factors, including substrate reactivity, catalyst efficiency, and reaction conditions. Here are several strategies to troubleshoot and potentially improve your yields:

  • Choice of Catalyst: While dicobalt octacarbonyl (Co₂(CO)₈) is the classic stoichiometric reagent for the PK reaction, catalytic systems using rhodium (e.g., [Rh(CO)₂Cl]₂) or palladium (e.g., PdCl₂) can offer milder reaction conditions and improved yields for complex substrates. For instance, a palladium-catalyzed reaction can be enhanced with the addition of a thiourea (B124793) ligand, such as tetramethyl thiourea (TMTU), which has been shown to significantly increase reaction rates and yields.[1]

  • Use of Promoters/Additives: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO), can accelerate the reaction rate of cobalt-mediated PK reactions.[2] NMO is thought to facilitate the reaction by oxidizing a CO ligand on the cobalt complex, creating a vacant coordination site for the alkene.

  • Solvent and Temperature Optimization: The choice of solvent can influence the reaction outcome. While ethereal solvents were used in some syntheses of related compounds, exploring a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) may be beneficial. Temperature is also a critical parameter; while some cobalt-catalyzed reactions require elevated temperatures, rhodium catalysts can sometimes operate effectively at room temperature under a CO atmosphere.[3]

  • Substrate-Related Issues: The conformation of the enyne precursor is crucial for a successful intramolecular PK reaction. If the reactive partners cannot easily come into proximity, the reaction will be slow and low-yielding. Ensure the synthesis of the enyne precursor leads to a conformationally favorable substrate.

2. Poor Diastereoselectivity in the Diels-Alder Reaction for BC-Ring Construction

Question: Our asymmetric Diels-Alder reaction to form the scaffold of the BC-ring system is resulting in a low diastereomeric ratio. How can we enhance the stereoselectivity of this cycloaddition?

Answer: Achieving high diastereoselectivity in the Diels-Alder reaction for complex polycyclic natural products is a common challenge. The facial selectivity of the diene and dienophile is influenced by steric and electronic factors. Here are some approaches to improve diastereoselectivity:

  • Chiral Lewis Acid Catalysts: The use of chiral Lewis acids can significantly influence the stereochemical outcome of the Diels-Alder reaction. In the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a modified Corey's cationic oxazaborolidine catalyst was employed to achieve high enantioselectivity in the formation of the BC ring scaffold.

  • Substrate Control: Modifying the steric bulk of substituents on the diene or dienophile can favor one approach trajectory over another, thus enhancing diastereoselectivity.

  • Temperature Effects: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can enhance the kinetic control of the cycloaddition, often leading to improved diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and, consequently, the diastereoselectivity. Experimenting with a range of solvents is recommended.

3. Isomerization Side-Products in Ring-Closing Metathesis (RCM) for Oxa-Bridged Ring Formation

Question: During the ring-closing metathesis (RCM) to form the oxa-bridged eight-membered ring, we are observing significant amounts of double-bond isomerization byproducts. How can we suppress this unwanted side reaction?

Answer: Isomerization of the newly formed double bond is a known side reaction in RCM, often attributed to the formation of ruthenium hydride species from the catalyst.[4] This can be particularly problematic in the synthesis of complex structures like the oxa-bridged rings in Lancifodilactone precursors.

  • Use of Additives: Certain additives can scavenge the ruthenium hydride species responsible for isomerization. Additives such as 1,4-benzoquinone (B44022) or phenol (B47542) have been reported to suppress olefin isomerization.[5]

  • Choice of Catalyst: Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs II catalyst) often exhibit higher activity and stability, which can sometimes lead to cleaner reactions with fewer side products. The asymmetric total synthesis of Lancifodilactone G acetate successfully employed a Hoveyda-Grubbs II catalyst for the formation of the trisubstituted cyclooctene.[6]

  • Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can reduce the extent of side reactions, including isomerization. Careful monitoring of the reaction progress is crucial.

4. Difficulty in Late-Stage Lactonization

Question: We are facing challenges with the final lactonization step to form the γ-lactone ring in the this compound core. The reaction is sluggish and gives a complex mixture of products. What conditions could favor this transformation?

Answer: Late-stage functionalizations on complex molecules are often challenging due to steric hindrance and the presence of multiple reactive sites.[7][8] For the lactonization step, several factors can be critical:

  • Deprotection Strategy: Ensure that the protecting groups on the precursor diol or hydroxy acid are cleanly removed without inducing side reactions. The choice of protecting groups earlier in the synthesis should be made with the final lactonization conditions in mind.

  • Lactonization Reagents: A variety of reagents can be used to effect lactonization. For sterically hindered substrates, powerful macrolactonization reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP are often effective.

  • Oxidative Lactonization: If starting from a diol, an oxidative lactonization can be employed. Reagents such as DDQ or PCC can be used, but chemoselectivity can be an issue in complex molecules. Milder, more selective methods using catalysts like copper/TEMPO systems under aerobic conditions have been developed and could be advantageous.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the total synthesis of this compound?

A1: Several total syntheses of related compounds, such as Lancifodilactone G, have utilized commercially available starting materials. One common starting point is the Wieland-Miescher ketone, which provides a convenient entry to the decalin core structure. Another reported synthesis started from 2-(triisopropylsiloxy)-1,3-butadiene.[8]

Q2: What are the key bond-forming strategies in the synthesis of the Lancifodilactone core?

A2: The synthesis of the complex polycyclic core of this compound and its analogues relies on several powerful bond-forming reactions. Key strategies include:

  • Diels-Alder Reaction: To construct the initial cyclohexene (B86901) ring of the core structure.

  • Intramolecular Pauson-Khand Reaction: To form the five-membered cyclopentenone ring fused to the core.

  • Ring-Closing Metathesis (RCM): To form larger rings, such as the oxa-bridged eight-membered ring.

  • Lactonization: To install the characteristic γ-lactone moiety in the final stages of the synthesis.

Q3: Are there any known biological activities of this compound?

A3: Yes, this compound has been reported to exhibit anti-HIV activity. It is a member of the larger family of schinortriterpenoids, many of which display a range of interesting biological properties.

Quantitative Data

The following tables summarize quantitative data on the yields of key reactions in the synthesis of Lancifodilactone analogues and related reactions.

Table 1: Comparison of Catalysts for the Pauson-Khand Reaction of Enyne Substrates

Catalyst PrecursorSubstrate (Enyne)Temperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Co₂(CO)₈1,6-enyne6012-1577-865[1]
Co₂(CO)₈ (photochemical)1,6-enyne5514>925[1]
[RhCl(cod)]₂ / dppp (B1165662) / TPPTSPhenyl-substituted 1,6-enyne100-872.5
PdCl₂ / TMTU1,6-enyne--High-[1]

Table 2: Yields of Key Steps in the Asymmetric Total Synthesis of Lancifodilactone G Acetate

Reaction StepReagents and ConditionsProductYield (%)
Asymmetric Diels-AlderOxazaborolidine catalyst, -78 °CKetoester intermediate90 (91% ee)
Intramolecular Pauson-KhandCo₂(CO)₈, NMO, 4Å MS, CH₂Cl₂, rtF-ring containing intermediate71
Ring-Closing MetathesisHoveyda-Grubbs II catalyst, CH₂Cl₂, 40 °COxa-bridged eight-membered ring85
LactonizationDDQ, CH₂Cl₂, H₂O, rtLactone intermediate80

Experimental Protocols

1. General Procedure for the Intramolecular Pauson-Khand Reaction

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Lancifodilactone G acetate.

  • Materials: Enyne precursor, Dicobalt octacarbonyl (Co₂(CO)₈), N-methylmorpholine N-oxide (NMO), 4Å molecular sieves, Dichloromethane (CH₂Cl₂, anhydrous).

  • Procedure:

    • To a solution of the enyne precursor in anhydrous CH₂Cl₂ at 0 °C, add Co₂(CO)₈ (1.1 equiv.).

    • Stir the mixture at room temperature for 2 hours.

    • Add 4Å molecular sieves and NMO (4.0 equiv.).

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired cyclopentenone.

2. General Procedure for the Asymmetric Diels-Alder Reaction

This protocol is a general representation of the conditions used for the BC-ring formation in the synthesis of Lancifodilactone G acetate.

  • Materials: Diene, Dienophile, Chiral oxazaborolidine catalyst, Dichloromethane (CH₂Cl₂, anhydrous).

  • Procedure:

    • To a solution of the chiral oxazaborolidine catalyst (10 mol%) in anhydrous CH₂Cl₂ at -78 °C, add the dienophile.

    • Stir the mixture for 15 minutes.

    • Add the diene dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Warm the mixture to room temperature and extract with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Overall Synthetic Workflow for Lancifodilactone Core cluster_start Starting Materials cluster_core_construction Core Construction cluster_final_steps Final Steps Wieland-Miescher Ketone Wieland-Miescher Ketone BC_Ring_Formation BC-Ring Formation (Asymmetric Diels-Alder) Wieland-Miescher Ketone->BC_Ring_Formation Several Steps Enyne_Precursor Enyne Precursor Synthesis BC_Ring_Formation->Enyne_Precursor F_Ring_Formation F-Ring Formation (Pauson-Khand Reaction) Enyne_Precursor->F_Ring_Formation Oxabridged_Ring Oxa-Bridged Ring Formation (Ring-Closing Metathesis) F_Ring_Formation->Oxabridged_Ring Lactonization_Precursor Lactonization Precursor Oxabridged_Ring->Lactonization_Precursor Lactonization Lactonization Lactonization_Precursor->Lactonization Lancifodilactone_C This compound Lactonization->Lancifodilactone_C

Caption: A simplified workflow for the total synthesis of the this compound core.

pauson_khand_troubleshooting Troubleshooting the Pauson-Khand Reaction Low_Yield Low Yield in PK Reaction Catalyst Catalyst Choice Low_Yield->Catalyst Additives Additives/Promoters Low_Yield->Additives Conditions Reaction Conditions Low_Yield->Conditions Substrate Substrate Issues Low_Yield->Substrate Try_Rh_or_Pd_catalysts Try_Rh_or_Pd_catalysts Catalyst->Try_Rh_or_Pd_catalysts Consider Rh or Pd catalysts for milder conditions Use_NMO Use_NMO Additives->Use_NMO Use NMO with Co₂(CO)₈ to accelerate the reaction Optimize_Solvent_Temp Optimize_Solvent_Temp Conditions->Optimize_Solvent_Temp Optimize solvent and temperature Check_Conformation Check_Conformation Substrate->Check_Conformation Ensure favorable enyne conformation

Caption: A logical diagram for troubleshooting low yields in the Pauson-Khand reaction.

References

Technical Support Center: Purification of Lancifodilactone C Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lancifodilactone C isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound that I might encounter?

This compound is a complex nortriterpenoid natural product with multiple chiral centers. Therefore, the primary isomers encountered during synthesis or extraction from natural sources are likely to be diastereomers . These are stereoisomers that are not mirror images of each other and typically have different physical properties, which allows for their separation by chromatographic techniques. While enantiomers may also be present, the separation of diastereomers is a more common initial challenge.

Q2: What are the main challenges in purifying this compound isomers?

The primary challenges in the purification of this compound isomers include:

  • Co-elution: Due to the structural similarity of the diastereomers, they may have very close retention times in chromatographic systems, leading to incomplete separation.

  • Degradation: As a nortriterpenoid with a lactone functional group, this compound may be susceptible to degradation under harsh pH or high-temperature conditions. Lactone rings can be hydrolyzed under acidic or basic conditions.

  • Epimerization: Complex molecules with multiple stereocenters can sometimes undergo epimerization (inversion of a single chiral center) under certain conditions, potentially converting one desired isomer into another, which complicates purification and reduces the yield of the target compound.

  • Low Resolution: Achieving baseline separation of closely related isomers often requires extensive method development to optimize selectivity and resolution.

Q3: Which chromatographic techniques are recommended for separating this compound isomers?

Both High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective for the purification of this compound.

  • HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption and degradation of the sample. A preparative method for this compound using HSCCC has been documented.

  • HPLC , particularly reversed-phase HPLC, is a powerful tool for separating diastereomers. Chiral HPLC may be necessary if enantiomeric separation is required.

Troubleshooting Guides

HPLC Method Development for Diastereomer Separation

Problem: Poor resolution or co-elution of this compound isomers on a C18 column.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Selectivity of Stationary Phase 1. Try a different stationary phase: Switch to a phenyl-hexyl or a polar-embedded column. 2. Consider a chiral column if enantiomers are suspected or if diastereomer separation is particularly challenging.A change in stationary phase chemistry can alter the interaction with the isomers, leading to improved separation.
Suboptimal Mobile Phase Composition 1. Vary the organic modifier: If using methanol, try acetonitrile (B52724) or isopropanol, or a ternary mixture. 2. Adjust the mobile phase pH: Use a buffer to control the pH, as small changes can affect the ionization state and retention of the isomers. A pH around 4 appears to be optimal for the stability of some related compounds. 3. Incorporate additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.Optimization of the mobile phase can significantly enhance the resolution between closely eluting isomers.
Insufficient Efficiency 1. Decrease the particle size of the column packing. 2. Optimize the flow rate. 3. Increase the column length. Higher efficiency columns lead to sharper peaks and better separation of closely related compounds.
Temperature Effects Vary the column temperature: Lower temperatures can sometimes improve resolution for isomers. However, be mindful of potential degradation at elevated temperatures.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence separation.
HSCCC Purification Issues

Problem: Low purity or yield of this compound after HSCCC purification.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Biphasic Solvent System Optimize the solvent system: The partition coefficient (K) is critical. For the reported purification of this compound, a chloroform-n-butyl alcohol-methanol-water (10:0.5:8:4, v/v) system was successful. Small adjustments to the ratios of these solvents can fine-tune the K value for better separation.An optimal K value ensures good partitioning of the target compound between the two liquid phases, leading to efficient separation.
Sample Overloading Reduce the sample concentration or injection volume. Prevents band broadening and improves the resolution between this compound and its isomers or impurities.
Emulsion Formation Degas solvents thoroughly before use. Filter the sample and solvents. Reduces the likelihood of emulsion formation, which can disrupt the separation process.
Compound Degradation Ensure the pH of the solvent system is near neutral. Avoid prolonged exposure to high temperatures during solvent removal. Minimizes the risk of hydrolysis of the lactone ring or other degradation pathways, thereby improving yield and purity.

Experimental Protocols

Preparative HSCCC for this compound

This protocol is based on a documented method for the successful purification of this compound.

1. Sample Preparation:

  • A crude extract containing this compound is first cleaned up using a macroporous resin (e.g., AB-8).

2. HSCCC System and Parameters:

  • Apparatus: A preparative High-Speed Counter-Current Chromatography system.

  • Solvent System: A two-phase solvent system composed of Chloroform-n-Butyl alcohol-methanol-water in a 10:0.5:8:4 (v/v) ratio.

  • Operation Mode: The specific mode (e.g., head-to-tail) should be optimized based on the instrument and the partition coefficient of the target compound.

  • Flow Rate: A typical flow rate for preparative HSCCC is in the range of 2-5 mL/min.

  • Rotational Speed: A high rotational speed (e.g., 800-1000 rpm) is generally used to ensure good mixing of the two phases.

3. Purification Procedure:

  • The HSCCC column is first filled with the stationary phase.

  • The mobile phase is then pumped through the column at the desired flow rate while the apparatus is rotating.

  • Once hydrodynamic equilibrium is reached, the sample solution is injected.

  • The effluent is continuously monitored by a UV detector, and fractions are collected.

4. Analysis of Fractions:

  • The collected fractions are analyzed by HPLC to determine the purity of this compound.

Quantitative Data

The following table summarizes the reported quantitative data for the preparative HSCCC purification of this compound.

Parameter Value
Starting Material 1000 mg of crude extract
Purification Method One-step HSCCC
Yield of this compound 101 mg
Purity of this compound 98.2% (as determined by HPLC)
Purification Time Less than 1 hour

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product start Start: Crude Extract cleanup Macroporous Resin Cleanup start->cleanup prepare_hsccc Prepare HSCCC System (Solvent System: CHCl3:n-BuOH:MeOH:H2O 10:0.5:8:4) cleanup->prepare_hsccc inject Inject Sample prepare_hsccc->inject fractionate Fraction Collection inject->fractionate hplc_analysis HPLC Analysis of Fractions fractionate->hplc_analysis pooling Pool Pure Fractions hplc_analysis->pooling final_product Isolated this compound (Purity >98%) pooling->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_hsccc HSCCC Troubleshooting start Problem: Poor Isomer Separation check_selectivity Change Stationary Phase (e.g., Phenyl-hexyl) start->check_selectivity check_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) start->check_mobile_phase check_solvent Optimize Solvent System (Adjust K value) start->check_solvent check_selectivity->check_mobile_phase check_efficiency Improve Column Efficiency (Smaller particles, longer column) check_mobile_phase->check_efficiency check_temp Vary Temperature check_efficiency->check_temp end Achieved Separation check_temp->end check_loading Reduce Sample Load check_solvent->check_loading check_loading->end

Caption: Logical workflow for troubleshooting poor isomer separation.

stability issues of Lancifodilactone C during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lancifodilactone C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges encountered during the synthesis and storage of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a complex nortriterpenoid isolated from Schisandra species, possesses several functional groups that may be susceptible to degradation. The primary concerns are related to its lactone rings, which can be prone to hydrolysis under acidic or basic conditions. Additionally, as with many complex organic molecules, oxidation, photodegradation, and thermal stress can lead to the formation of impurities.

Q2: What are the ideal storage conditions for this compound?

A2: While specific long-term stability data for pure this compound is not extensively published, studies on the storage of Schisandra chinensis fruits, the natural source of this compound, provide valuable insights. To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Optimal conditions would be at low temperatures (e.g., 5°C) and low humidity (e.g., 40%). For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is advisable.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The nature of these products can depend on the storage conditions. If the sample was stored in solution, hydrolysis of the lactone moieties is a strong possibility, especially if the solvent was not neutral or contained traces of acid or base. If the sample was exposed to light or air, photo-oxidation or oxidation could have occurred. Thermal degradation is also a possibility if the sample was not stored at a sufficiently low temperature.

Q4: During the final steps of my synthesis, I am seeing a loss of my target compound and the emergence of impurities. What could be happening?

A4: The stability of this compound can also be a factor during its synthesis. Certain reagents or reaction conditions can promote degradation. For instance, strong acidic or basic conditions used for deprotection or other transformations can lead to hydrolysis or rearrangement. It is crucial to carefully control the pH and temperature during the final purification and work-up steps. The use of mild reagents and conditions is recommended whenever possible.

Troubleshooting Guides

Issue 1: Degradation Observed in Solution

Symptoms:

  • Appearance of new peaks in HPLC analysis of a solution of this compound.

  • Decrease in the peak area of the main compound over time.

  • Changes in the color or clarity of the solution.

Possible Causes:

  • Hydrolysis: The lactone rings are susceptible to hydrolysis, especially in the presence of acidic or basic catalysts.

  • Oxidation: If the solvent was not degassed, dissolved oxygen can lead to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, neutral, and degassed solvents. For aqueous solutions, use buffered systems to maintain a neutral pH.

  • pH Control: If the experimental conditions allow, maintain the pH of the solution between 4 and 6, as this is often the range of maximum stability for many pharmaceuticals.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For long-term storage in solution, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Issue 2: Instability During Synthesis Work-up and Purification

Symptoms:

  • Low yield of the final product.

  • Presence of significant impurities in the crude product that were not observed in earlier steps.

  • Difficulty in purifying the final compound due to the presence of closely eluting impurities.

Possible Causes:

  • Harsh pH Conditions: Use of strong acids or bases during extraction or chromatography can cause degradation.

  • Elevated Temperatures: Prolonged exposure to heat during solvent evaporation or chromatography can lead to thermal degradation.

  • Reactive Chromatography Media: Some silica (B1680970) gels can have acidic sites that may promote degradation.

Troubleshooting Steps:

  • Neutralize Quickly: After acidic or basic reaction steps, neutralize the reaction mixture as quickly and gently as possible.

  • Low-Temperature Purification: Perform chromatography and solvent evaporation at reduced temperatures.

  • Passivated Surfaces: Use deactivated silica gel or consider alternative purification techniques like reversed-phase chromatography if the compound is more stable under those conditions.

Data on Potential Degradation Pathways

While specific quantitative data on the degradation kinetics of this compound is limited in the public domain, the following table summarizes the expected degradation behavior based on its chemical structure and the known stability of related compounds.

Stress ConditionPotential Degradation PathwayExpected Degradation Products (Hypothetical)
Acidic Hydrolysis Opening of one or more lactone ringsCarboxylic acid and alcohol functionalities
Basic Hydrolysis Saponification of the lactone estersCarboxylate salts and alcohol functionalities
Oxidation (e.g., H₂O₂) Oxidation of allylic positions or other susceptible sitesEpoxides, hydroperoxides, or further oxidized products
Photolysis (UV/Vis light) Photochemical reactions leading to rearrangements or cleavageComplex mixture of photoproducts
Thermal Stress (Heat) Acceleration of hydrolysis and oxidation; potential rearrangementsSimilar to hydrolytic and oxidative products, but potentially different ratios and additional isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of water and acetonitrile, with UV detection).

  • Use LC-MS to identify the mass of the parent drug and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • Use a mobile phase consisting of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol).

2. Gradient Optimization:

  • Develop a gradient elution method to ensure the separation of the parent peak from any potential degradation products generated during the forced degradation study.

  • Aim for a resolution of >2 between the parent peak and the closest eluting impurity.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Visualizations

degradation_pathway lancifodilactone_c This compound acid_hydrolysis Acidic Hydrolysis (Lactone Opening) lancifodilactone_c->acid_hydrolysis base_hydrolysis Basic Hydrolysis (Saponification) lancifodilactone_c->base_hydrolysis oxidation Oxidation (e.g., H₂O₂) lancifodilactone_c->oxidation photodegradation Photodegradation (UV/Vis Light) lancifodilactone_c->photodegradation thermal_degradation Thermal Degradation (Heat) lancifodilactone_c->thermal_degradation degradation_products Degradation Products acid_hydrolysis->degradation_products base_hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products thermal_degradation->degradation_products

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) hplc_analysis Stability-Indicating HPLC stress_conditions->hplc_analysis lcms_analysis LC-MS Identification hplc_analysis->lcms_analysis pathway_id Identify Degradation Pathways lcms_analysis->pathway_id method_validation Validate Analytical Method pathway_id->method_validation

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Troubleshooting Lancifodilactone C Anti-HIV Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancifodilactone C and other novel compounds in anti-HIV bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during anti-HIV and cytotoxicity bioassays.

Inconsistent or Non-Reproducible Results in Anti-HIV Assays

Question: My anti-HIV assay results for this compound are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results in anti-HIV assays can stem from several factors. Poor reproducibility is a common issue in sensitive assays like RT-qPCR. To address this, consider the following:

  • Reagent Quality and Handling:

    • Ensure the quality of your starting RNA is high, as poor quality can lead to variable results in reverse transcription.[1][2] Minimize freeze-thaw cycles of RNA samples to prevent degradation.[1]

    • Use RNase inhibitors during reverse transcription to protect your RNA from degradation.[2]

    • Verify the concentration and integrity of your primers. Primer-dimers can be avoided by reducing primer concentration and evaluating sequences for complementarity.[3]

    • Store enzymes, like reverse transcriptase, at the correct temperature (-20°C) and avoid repeated temperature fluctuations.[4]

  • Experimental Technique:

    • Maintain aseptic techniques to prevent contamination from RNases and other sources.[2] Use of a 10% bleach solution to clean work surfaces is recommended.[3]

    • Ensure accurate and consistent pipetting, especially for serial dilutions of your test compound.

    • Use a no-template control to check for contamination in your PCR or qPCR reactions.[3]

  • Assay Conditions:

    • Optimize the annealing temperature for your PCR. If you fail to get expected results, try increasing the annealing temperature by 2°C.[4]

    • For high GC-rich regions in RNA, increasing the temperature of the reverse transcription reaction (up to 50°C for M-MLV RT) can help minimize secondary structure effects.[4]

High Background in p24 Antigen Assays

Question: I am observing high background absorbance in my p24 antigen ELISA. How can I reduce it?

Answer: High background in an ELISA, such as a p24 antigen assay, can obscure true positive signals. Here are some common causes and solutions:

  • Washing Steps: Inadequate washing is a frequent cause of high background. Ensure you are performing the wash steps as recommended in the protocol, typically with a sufficient volume of wash buffer and for the specified number of repetitions.[5] If using an automated plate washer, ensure the dispensing and aspiration heads are functioning correctly.

  • Reagent Contamination: Cross-contamination between wells or contaminated reagents can lead to high background. Use fresh, disposable pipette tips for each sample and reagent.[6]

  • Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can affect results. Ensure that reagents are brought to room temperature before use if the protocol requires it.[7]

  • Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Ensure the blocking step is performed according to the manufacturer's instructions.

Cytotoxicity Masking Antiviral Activity

Question: My compound, this compound, appears to have potent anti-HIV activity, but I suspect it's due to cytotoxicity. How can I differentiate between true antiviral effect and cell death?

Answer: It is crucial to perform a concurrent cytotoxicity assay to distinguish between the actual antiviral activity of a compound and indirect effects resulting from cell damage.[8]

  • Parallel Assays: Always run a cytotoxicity assay (e.g., MTT, XTT, or Neutral Red assay) in parallel with your anti-HIV assay using the same cell line, compound concentrations, and incubation times.[8][9]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay and the 50% effective concentration (EC50) from the anti-HIV assay. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter. A higher SI value indicates a more promising therapeutic window, suggesting that the antiviral effect is not simply due to cell killing.

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment with your compound. Signs of cytotoxicity include changes in cell morphology, detachment from the plate surface, and a reduction in cell density.

MTT Assay Troubleshooting

Question: I'm having trouble with my MTT assay, the results are variable. What are the common pitfalls?

Answer: The MTT assay is widely used to assess cell viability, but several factors can affect its reliability.[10][11]

  • Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings.[10] Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or a solution containing SDS) and mixing thoroughly.[10]

  • Interference from Test Compounds: Some compounds can interfere with the MTT assay.[10] Colored compounds can contribute to the absorbance reading, while compounds with reducing or oxidizing properties can directly interact with the MTT reagent.[10] It is important to include proper controls, such as the compound in cell-free wells, to check for such interference.[9]

  • Cell Seeding Density: The initial number of cells seeded is critical. A density experiment should be performed to determine the optimal cell number that ensures logarithmic growth throughout the experiment.[12]

  • MTT Toxicity: Prolonged exposure to MTT can be toxic to cells. Follow the recommended incubation times in your protocol.[10]

Frequently Asked Questions (FAQs)

Q1: What is a p24 antigen assay and how does it work for HIV detection?

A1: The HIV-1 p24 antigen capture assay is a type of enzyme-linked immunosorbent assay (ELISA) used to detect and quantify the p24 protein, a core component of the HIV virion.[5] This assay is a direct measure of viral presence. The principle involves a "sandwich" ELISA where a capture antibody specific for p24 is coated on a microplate well. The sample is added, and if p24 is present, it binds to the capture antibody. A second, detection antibody (often biotin-labeled) is then added, which also binds to the p24 antigen. Finally, an enzyme-linked streptavidin is added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of p24 in the sample.[6]

Q2: What is a reverse transcriptase (RT) assay and why is it used in HIV research?

A2: A reverse transcriptase (RT) assay measures the activity of the reverse transcriptase enzyme, which is essential for the HIV replication cycle. This enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[13] The assay typically involves providing a template and primers to a sample suspected of containing the virus. The RT enzyme, if present, will synthesize a DNA copy, which can then be detected and quantified, often using PCR-based methods (RT-PCR or RT-qPCR).[3][13] Measuring RT activity is an indirect way to quantify the amount of virus present.

Q3: What are EC50, CC50, and the Selectivity Index (SI), and why are they important?

A3:

  • EC50 (50% Effective Concentration): This is the concentration of a drug that produces 50% of its maximal effect. In the context of anti-HIV assays, it is the concentration of the compound that inhibits viral replication by 50%.[14][15]

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a drug that causes the death of 50% of the cells in a culture.[14]

  • Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). This index is a measure of the drug's therapeutic window. A high SI value is desirable as it indicates that the drug is effective at a concentration that is much lower than the concentration at which it becomes toxic to the host cells.

Q4: What is the mechanism of action of this compound against HIV?

A4: The specific mechanism of action of this compound against HIV is not described in the provided search results. To determine its mechanism, further studies would be required. These could include time-of-addition experiments to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, reverse transcription, integration, maturation).

Q5: Can I get false positive or false negative results in my anti-HIV assays?

A5: Yes, both false positives and false negatives can occur in anti-HIV testing.

  • False Positives: In screening assays, false positives can arise from technical errors or biological cross-reactivity with other antibodies or substances.[16][17] Confirmatory tests are always necessary to verify a positive result.[16][18]

  • False Negatives: A false negative can occur if the test is performed during the "window period," which is the time between HIV infection and when the virus or antibodies can be detected by a specific assay.[17][18] The length of the window period varies depending on the type of test used.[18]

Quantitative Data Summary

The following table provides examples of quantitative data for various anti-HIV compounds. Note: Data for this compound is not available in the provided search results and would need to be determined experimentally.

CompoundAssay Cell LineEC50 (nM)CC50 (nM)Selectivity Index (SI)
Exemplified Compound 1 MT-411637816378
Exemplified Compound 2 MT-41.76> 50000> 28409
PF74 Analog 15 -310--
3-Hydroxymethyl-4-methyl-DCK (4c) H9 Lymphocytes4--
3-Hydroxymethyl-4-methyl-DCK (4c) PBMCs24--

Data sourced from references[14][15][19][20]. The specific assays and conditions can be found in the cited literature.

Experimental Protocols

General Protocol for HIV-1 p24 Antigen Capture ELISA

This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Plate Preparation: Use a microplate pre-coated with an anti-p24 monoclonal antibody.

  • Sample and Standard Preparation: Prepare serial dilutions of the p24 standard to generate a standard curve. Dilute test samples as necessary to fall within the linear range of the assay (e.g., 3.1 to 100 pg/ml).[5] Samples with high p24 levels may require significant dilution.[6]

  • Incubation: Add standards and test samples to the wells and incubate at 37°C for a specified time (e.g., 60 minutes) to allow p24 to bind to the capture antibody.[7]

  • Washing: Wash the plate multiple times with wash buffer to remove unbound materials.[5]

  • Detection Antibody: Add a biotin-labeled anti-p24 detection antibody to each well and incubate.

  • Enzyme Conjugate: Wash the plate again and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: After a final wash, add a TMB substrate solution to the wells. A blue color will develop in the presence of HRP.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N sulfuric acid), which will turn the color to yellow.[5]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and determine the concentration of p24 in the test samples by interpolation.[5][7]

General Protocol for a Non-Radioactive Reverse Transcriptase (RT) Assay

This protocol is a general outline. Specific kits may have different procedures.

  • Sample Preparation: Collect viral supernatant and, if necessary, lyse the virions to release the RT enzyme.

  • Reaction Mix: Prepare a reaction mix containing a poly(A) template, oligo(dT) primers, and dNTPs, including biotin-labeled dUTP.

  • RT Reaction: Add the sample containing the RT enzyme to the reaction mix and incubate to allow the synthesis of biotin-labeled DNA.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin.

  • Washing: Wash the plate to remove unincorporated nucleotides and other components.

  • Detection: Add an anti-biotin antibody conjugated to HRP and incubate.

  • Substrate Addition: After washing, add a TMB substrate.

  • Stopping and Reading: Stop the reaction and read the absorbance as described for the p24 ELISA. The signal intensity is proportional to the RT activity.

General Protocol for MTT Cytotoxicity Assay

This is a generalized protocol for assessing the cytotoxicity of a compound.[8][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the anti-HIV assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol/DMSO mixture) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the data and determine the CC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Lancifodilactone_C Prepare this compound Stock Anti_HIV_Assay Perform Anti-HIV Assay (e.g., p24 ELISA or RT Assay) Lancifodilactone_C->Anti_HIV_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Lancifodilactone_C->Cytotoxicity_Assay Cells Culture and Seed Cells Cells->Anti_HIV_Assay Cells->Cytotoxicity_Assay Virus Prepare HIV-1 Stock Virus->Anti_HIV_Assay EC50 Calculate EC50 Anti_HIV_Assay->EC50 CC50 Calculate CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI p24_Troubleshooting Start High Background in p24 Assay Check_Washing Review Washing Protocol - Correct buffer volume? - Correct number of washes? Start->Check_Washing Check_Reagents Check for Reagent Contamination - Use fresh tips? - Reagents properly stored? Check_Washing->Check_Reagents If problem persists Resolved Problem Resolved Check_Washing->Resolved If issue is fixed Check_Incubation Verify Incubation Steps - Correct time and temperature? Check_Reagents->Check_Incubation If problem persists Check_Reagents->Resolved If issue is fixed Check_Blocking Ensure Proper Blocking Check_Incubation->Check_Blocking If problem persists Check_Incubation->Resolved If issue is fixed Check_Blocking->Resolved If issue is fixed MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

References

Technical Support Center: Addressing Cytotoxicity in Lancifodilactone C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancifodilactone C and its analogs. The information is designed to help address common challenges related to cytotoxicity encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is showing high cytotoxicity in my cell line. What are the potential reasons?

A1: High cytotoxicity is a known characteristic of many bioactive natural products, including triterpenoid (B12794562) lactones from the Schisandra genus. The cytotoxicity of these compounds is often attributed to the presence of reactive functional groups. For instance, the α-methylene-γ-lactone moiety, common in many cytotoxic lactones, can react with cellular nucleophiles, such as thiol groups in proteins, via a Michael addition reaction. This can disrupt protein function and lead to cell death.[1] Other structural features, such as hydrophobicity and the presence of hydroxyl groups, can also influence cytotoxic activity.[1][2]

Q2: How can I reduce the cytotoxicity of my this compound analog while potentially retaining its desired biological activity?

A2: Modulating cytotoxicity is a key challenge in drug development. Here are a few strategies:

  • Structural Modification: The primary approach is to synthesize new analogs with modifications to the core structure. Structure-activity relationship (SAR) studies can help identify the chemical moieties responsible for cytotoxicity. For example, modification of the α-methylene-γ-lactone ring may reduce off-target cytotoxicity.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This strategy can be used to mask the cytotoxic functional groups until the compound reaches the target site, potentially reducing systemic toxicity.

  • Targeted Drug Delivery: Encapsulating the analog in a targeted delivery system, such as liposomes or antibody-drug conjugates, can help deliver the compound specifically to the target cells (e.g., cancer cells), thereby minimizing its effect on healthy cells.

Q3: What are the typical signaling pathways affected by cytotoxic triterpenoid lactones?

A3: While the specific pathways for this compound are not fully elucidated in the available literature, other cytotoxic natural products have been shown to affect key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. For example, some natural products are known to inhibit the STAT3 and mTOR/p70S6K/4E-BP1 signaling pathways, which are often dysregulated in cancer.[3] Inhibition of these pathways can lead to reduced cell growth and induction of apoptosis. It is plausible that this compound analogs may act through similar mechanisms.

Troubleshooting Guides

Issue 1: High Variance in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density, errors in compound dilution, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a uniform single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal cell number that results in logarithmic growth throughout the assay period.

    • Verify Compound Concentration: Prepare fresh serial dilutions of the this compound analog for each experiment. Use calibrated pipettes and ensure thorough mixing.

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

    • Include Proper Controls: Always include vehicle controls (the solvent used to dissolve the analog, e.g., DMSO, at the same final concentration as in the treated wells) and a positive control for cytotoxicity (a compound with known cytotoxic effects).

Issue 2: Analog Appears Toxic to Both Cancerous and Non-cancerous Cell Lines
  • Possible Cause: The analog has a low therapeutic index, meaning the concentration that causes toxicity to normal cells is close to the concentration that is effective against cancer cells.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index (TI): The TI is a quantitative measure of the safety of a drug. It is the ratio of the toxic dose to the therapeutic dose. In vitro, this can be estimated by comparing the IC50 (or GI50) value in a non-cancerous cell line to the IC50 value in a cancer cell line. A higher TI is desirable.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with systematic structural modifications. The goal is to identify changes that decrease cytotoxicity in normal cells while maintaining or increasing potency in cancer cells. Focus on modifying reactive functional groups like the α-methylene-γ-lactone.

    • Investigate Mechanism of Action: Understanding how the analog induces cell death can provide insights into how to increase its selectivity. For example, if the cytotoxicity is mediated by a target that is overexpressed in cancer cells, it may be possible to design analogs with higher affinity for that target.

Data Presentation

The following table summarizes the cytotoxic activities of several triterpenoids isolated from plants of the Schisandra genus, which is the same genus from which this compound is derived. This data can serve as a reference for the expected range of cytotoxicity for this class of compounds.

CompoundCell LineCytotoxicity (GI₅₀/IC₅₀ in µM)Reference
Lancifodilactone HA549, PC-3, KB, KBvin11.83 - 35.65[4]
Schisanlactone BA549, PC-3, KB, KBvin11.83 - 35.65[4]
Schiprolactone ALeukemia, Hela0.0097 (µmol/mL)[5][6]
Schisanlactone BLeukemia, Hela0.01 (µmol/mL)[5][6]
Schisandronic AcidLeukemia, Hela0.0099 (µmol/mL)[5][6]
6-hydroxyl schiglausin AHuman Lung Cancer Cell Lines< 10[7][8]
Schinalactone APANC-15.9[9]
Schinalactone BPANC-14.1[9]

Disclaimer: The data presented above is for triterpenoids from the Schisandra genus and not for a series of this compound analogs. This information is provided for comparative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound analog stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted analog solutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the analog that causes 50% inhibition of cell growth).

Protocol 2: Structure-Activity Relationship (SAR) Study to Mitigate Cytotoxicity

This protocol outlines a general workflow for conducting SAR studies to identify analogs with an improved therapeutic index.

Workflow:

  • Identify the Pharmacophore: Determine the core structure of this compound responsible for its biological activity.

  • Hypothesize Modifications: Based on the known chemical properties of cytotoxic lactones, hypothesize structural modifications that might reduce cytotoxicity. For example, reducing the reactivity of the α-methylene-γ-lactone moiety.

  • Synthesize Analogs: Synthesize a focused library of analogs based on the hypotheses.

  • Screen for Cytotoxicity: Test the new analogs in both cancer and non-cancerous cell lines using a standard cytotoxicity assay (e.g., MTT assay).

  • Evaluate Therapeutic Index: Calculate the therapeutic index for each analog.

  • Iterate: Based on the results, refine the hypotheses and synthesize the next generation of analogs.

Visualizations

experimental_workflow General Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Mechanism of Action start Start with this compound Analog assay Perform Cytotoxicity Assay (e.g., MTT) start->assay data Analyze Cytotoxicity Data (IC50) assay->data evaluate Evaluate Therapeutic Index (TI) data->evaluate sar Structure-Activity Relationship (SAR) Studies evaluate->sar Low TI pathway Investigate Signaling Pathways evaluate->pathway High TI synthesize Synthesize New Analogs sar->synthesize rescreen Re-screen Analogs for Cytotoxicity and TI synthesize->rescreen rescreen->evaluate end Lead Candidate with Improved TI rescreen->end Successful Optimization target Identify Molecular Target pathway->target target->end

Caption: Workflow for cytotoxicity assessment and mitigation.

signaling_pathway Generalized Signaling Pathway Potentially Affected by Cytotoxic Lactones cluster_0 cluster_1 cluster_2 cluster_3 ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor stat3 STAT3 receptor->stat3 mtor mTORC1 receptor->mtor proliferation Cell Proliferation & Survival stat3->proliferation apoptosis Apoptosis stat3->apoptosis Inhibition of p70s6k p70S6K mtor->p70s6k eif4ebp1 4E-BP1 mtor->eif4ebp1 p70s6k->proliferation eif4ebp1->proliferation Inhibits translation proliferation->apoptosis Inhibition of lancifodilactone This compound Analog (Hypothesized) lancifodilactone->stat3 Inhibition lancifodilactone->mtor Inhibition

References

Technical Support Center: Synthesis of Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Lancifodilactone C and its analogues. The information is designed to address specific issues that may be encountered during key synthetic steps, with a focus on reagent stability and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Pauson-Khand Reaction

The Pauson-Khand reaction is a critical step in constructing the cyclopentenone core of this compound. Several challenges related to the traditional reagent, dicobalt octacarbonyl (Co₂(CO)₈), can arise.

Q1: My Pauson-Khand reaction is sluggish or fails to initiate. What are the potential causes and solutions?

A1: Low reactivity in the Pauson-Khand reaction is a common issue. Consider the following troubleshooting steps:

  • Reagent Quality: Dicobalt octacarbonyl (Co₂(CO)₈) is known to be labile and can degrade upon storage, forming inactive cobalt clusters.[1] It is advisable to use freshly opened or properly stored Co₂(CO)₈.

  • Reaction Promoters: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), can significantly accelerate the reaction, even at room temperature.[2] These promoters are thought to facilitate the dissociation of CO ligands, which is often the rate-limiting step.[2]

  • Alternative Catalysts: If issues with Co₂(CO)₈ persist, consider using more stable, air-tolerant pre-catalysts. Examples include cobalt(II) acetylacetonate (B107027) [Co(acac)₂] activated by sodium borohydride, or air-stable alkylidyne nonacarbonyltricobalt clusters.[1][3]

  • Ultrasound: The use of a low-intensity ultrasound bath has been shown to reduce reaction times in some cases.[4]

Q2: I am observing significant side product formation, including alkyne trimerization. How can I improve the selectivity?

A2: Alkyne trimerization is a known side reaction. To favor the desired [2+2+1] cycloaddition:

  • Controlled Addition: Ensure slow and controlled addition of the reagents.

  • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to side reactions.

  • Catalyst Choice: Some catalytic systems show higher selectivity than the stoichiometric Co₂(CO)₈.

Q3: Are there any specific handling precautions for dicobalt octacarbonyl?

A3: Yes, Co₂(CO)₈ should be handled with care:

  • Inert Atmosphere: Handle in a glovebox or under an inert atmosphere (argon or nitrogen) to prevent decomposition.[5]

  • Storage: Store in a cool, dark, and dry place.

  • Toxicity: Cobalt carbonyls are toxic and should be handled with appropriate personal protective equipment.

Ring-Closing Metathesis (RCM) with Hoveyda-Grubbs Catalysts

Ring-closing metathesis is often employed to form cyclic structures within the Lancifodilactone framework, utilizing catalysts like the Hoveyda-Grubbs II catalyst.

Q1: My RCM reaction is not going to completion, and I am recovering starting material. What should I check?

A1: Incomplete conversion in RCM can be due to several factors:

  • Catalyst Activity: While Hoveyda-Grubbs catalysts are relatively air-stable, their activity can diminish over time, especially if not stored properly.[6][7][8] Using a fresh batch of the catalyst is recommended. When supported on silica (B1680970), the catalyst's activity can significantly decrease when stored under atmospheric conditions.[7]

  • Solvent Purity: Ensure the use of dry, degassed solvents. Trace impurities can poison the catalyst.

  • Ethylene (B1197577) Inhibition: The ethylene generated during the reaction can inhibit catalyst activity. Performing the reaction under a vacuum or a gentle stream of argon can help to remove ethylene.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst. Ensure your substrate is of high purity.

Q2: How should I store and handle Hoveyda-Grubbs catalysts?

A2: To maintain the catalyst's activity:

  • Storage: Store in a refrigerator or freezer under an inert atmosphere.

Dieckmann Condensation

The Dieckmann condensation is a key intramolecular reaction for forming five- or six-membered rings.

Q1: My Dieckmann condensation is giving low yields. What are the common pitfalls?

A1: Low yields in a Dieckmann condensation often point to issues with the base or reaction conditions:

  • Base Quality: A strong, anhydrous base is essential. Sodium hydride (NaH) or sodium ethoxide are commonly used. Ensure the base is fresh and has not been deactivated by moisture.[9]

  • Stoichiometry of Base: At least one full equivalent of the base is required to drive the reaction to completion.[9]

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure your starting diester is dry, as water will quench the base and can lead to hydrolysis of the ester.[9]

  • Reaction Time and Temperature: The reaction may require heating (reflux) for several hours to go to completion.[9]

Q2: I am observing transesterification as a side product. How can this be avoided?

A2: Transesterification occurs when the alkoxide base does not match the ester.[9] For example, if you are using a diethyl ester, you should use sodium ethoxide as the base.[9] To completely avoid this issue, a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent such as THF can be used.[9]

Use of Organolithium Reagents

Organolithium reagents, such as n-butyllithium, are often used as strong bases in the synthesis of complex molecules.

Q1: My reaction involving an organolithium reagent is not working as expected. What could be the problem?

A1: Organolithium reagents are highly reactive and sensitive:

  • Air and Moisture Sensitivity: Organolithiums react rapidly with air and moisture.[10][11] All reactions must be carried out under a strict inert atmosphere (argon or nitrogen) with anhydrous solvents.

  • Reagent Titration: The concentration of commercially available organolithium solutions can decrease over time. It is crucial to titrate the solution before use to determine the exact molarity.

  • Temperature Control: Many reactions with organolithiums require low temperatures (e.g., -78 °C) to prevent side reactions.

Experimental Protocols

General Protocol for a Pauson-Khand Reaction using Dicobalt Octacarbonyl
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve the enyne substrate in a degassed solvent (e.g., toluene (B28343) or mesitylene).[5]

  • Addition of Cobalt Complex: Under a positive pressure of argon, add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents) to the stirred solution at room temperature.[5] The solution should change color, indicating complex formation.

  • Reaction: The reaction can be promoted thermally by heating to reflux, or by the addition of a promoter like N-methylmorpholine N-oxide (NMO) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The cobalt complex can be removed by filtration through a pad of silica gel or by oxidative work-up.

  • Purification: Purify the crude product by column chromatography.

Reagent Stability Summary

ReagentCommon IssuesStorage and Handling Recommendations
Dicobalt Octacarbonyl (Co₂(CO)₈) Labile, decomposes on exposure to air and heat, can form inactive clusters.[1]Store in a cool, dark, dry place under an inert atmosphere. Handle in a glovebox or under argon/nitrogen.[5]
Hoveyda-Grubbs II Catalyst Activity can decrease over time, especially when stored under atmospheric conditions.[7] Sensitive to impurities and ethylene.Store in a refrigerator or freezer under an inert atmosphere. Use with dry, degassed solvents.[6]
Organolithium Reagents (e.g., n-BuLi) Highly reactive with air and moisture, often pyrophoric. Concentration can decrease upon storage.[10][11]Handle under a strict inert atmosphere with anhydrous solvents. Titrate before use to determine the exact concentration.
Sodium Hydride (NaH) Reacts violently with water. Can be coated with an inactive layer of sodium hydroxide (B78521) upon exposure to air.Store in a dry, inert environment. Use fresh, high-purity material.
Corey's Cationic Oxazaborolidine Catalysts Sensitive to moisture.Handle under an inert atmosphere with anhydrous solvents.

Visual Guides

experimental_workflow General Workflow for Pauson-Khand Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dissolve enyne in degassed solvent under Argon add_co 2. Add Co2(CO)8 at room temperature prep->add_co Inert atmosphere heat_promote 3. Heat to reflux OR add NMO at RT add_co->heat_promote monitor 4. Monitor by TLC/LC-MS heat_promote->monitor workup 5. Cool and remove cobalt complex monitor->workup Upon completion purify 6. Purify by column chromatography workup->purify

Pauson-Khand Reaction Workflow

troubleshooting_logic Troubleshooting Low Yield in Dieckmann Condensation cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield in Dieckmann Condensation check_base Is the base (e.g., NaH, NaOEt) fresh and anhydrous? start->check_base check_solvent Are the solvents and reagents dry? start->check_solvent check_stoich Is at least 1 equivalent of base used? start->check_stoich sol_temp_time Increase reaction time or temperature start->sol_temp_time If all checks are 'Yes' sol_base Use fresh, high-purity base check_base->sol_base If 'No' sol_solvent Use anhydrous solvents and dry glassware check_solvent->sol_solvent If 'No' sol_stoich Ensure >1 eq. of base check_stoich->sol_stoich If 'No'

Dieckmann Condensation Troubleshooting

References

Technical Support Center: Managing Protecting Groups in Schinortriterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protecting groups during the total synthesis of schinortriterpenoids. The complex and highly oxygenated structures of these natural products necessitate robust and strategic use of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used protecting groups for hydroxyl functions in schinortriterpenoid synthesis?

A1: Silyl (B83357) ethers are the most prevalent protecting groups for hydroxyl functions in schinortriterpenoid synthesis due to their diverse stability profiles.[1][2] Commonly employed silyl ethers include tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and trimethylsilyl (B98337) (TMS).[2][3] For situations requiring more robust protection, p-methoxybenzyl (PMB) ethers are also utilized.[3] The choice depends on the steric environment of the hydroxyl group and the required orthogonality to other protecting groups in the synthetic route.[4]

Q2: How can I selectively protect one hydroxyl group in the presence of multiple others in a schinortriterpenoid intermediate?

A2: Selective protection can be achieved by exploiting the different steric and electronic environments of the hydroxyl groups.[5] Bulky silylating agents like TBDMS-Cl or TIPS-Cl will preferentially react with less sterically hindered primary alcohols over secondary or tertiary ones.[2] For diols, temporary protection using a stannylene acetal (B89532) can allow for regioselective protection of one hydroxyl group.[6]

Q3: What is an "orthogonal" protecting group strategy, and why is it important in schinortriterpenoid synthesis?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[7] This is critical in the multi-step synthesis of complex molecules like schinortriterpenoids, as it allows for the selective deprotection and modification of specific functional groups at different stages of the synthesis.[4][8] For example, a TBS group (cleaved by fluoride), a PMB group (cleaved by oxidation), and an ester (cleaved by hydrolysis) can be used orthogonally.

Q4: I am having trouble removing a sterically hindered silyl ether. What conditions can I try?

A4: For sterically hindered silyl ethers, standard deprotection conditions may be sluggish. You can try using more reactive fluoride (B91410) sources such as HF-pyridine or triethylamine (B128534) trihydrofluoride (3HF-Et3N).[2] Alternatively, acidic conditions using strong acids like trifluoroacetic acid (TFA) can be effective, though care must be taken if other acid-labile groups are present.[3] In some cases, Lewis acids can also facilitate cleavage.

Troubleshooting Guides

Issue 1: Low yield during the protection of a hindered secondary or tertiary alcohol.
  • Possible Cause: Steric hindrance around the hydroxyl group is preventing the protecting group from being installed efficiently.

  • Troubleshooting Steps:

    • Switch to a more reactive silylating agent: Instead of a silyl chloride (e.g., TBDMSCl), try using a silyl triflate (e.g., TBDMSOTf), which is significantly more reactive.[2]

    • Use a stronger, non-nucleophilic base: A hindered base like 2,6-lutidine or di-tert-butyl-4-methylpyridine (DTBMP) can be more effective than imidazole (B134444) or triethylamine in promoting the reaction.

    • Increase the reaction temperature: Carefully increasing the temperature may help overcome the activation energy barrier. Monitor the reaction closely for decomposition.

    • Consider a smaller protecting group: If the synthetic strategy allows, a less bulky protecting group like triethylsilyl (TES) might be more easily installed.

Issue 2: Unwanted deprotection of a silyl ether during a reaction at another part of the molecule.
  • Possible Cause: The reaction conditions are not compatible with the stability of the silyl ether. Silyl ethers have varying lability to acidic and basic conditions.[1][9]

  • Troubleshooting Steps:

    • Assess the stability of your silyl group: The relative stability of common silyl ethers to acid is: TMS < TES < TBS < TIPS < TBDPS.[2] If you are using a labile group like TMS, consider switching to a more robust one like TBS or TIPS.

    • Buffer the reaction mixture: If the reaction generates acid or base as a byproduct, adding a buffer can prevent unwanted deprotection. For example, adding acetic acid to a TBAF deprotection can mitigate the basicity of the generated alkoxide.[2]

    • Change the solvent: The solvent can influence the rate of deprotection. For instance, deprotection of silyl ethers with Pd/C under hydrogenation conditions can be promoted in methanol (B129727), while switching to ethyl acetate (B1210297) or acetonitrile (B52724) can prevent this side reaction.

    • Employ a "Protecting Group Switch": In some cases, it may be necessary to switch to a completely different class of protecting group that is stable to the required conditions. For example, in the synthesis of rubriflordilactone A, a protecting group switch was performed to install a group compatible with subsequent steps.[3]

Issue 3: Selective deprotection of one silyl ether in the presence of another is not working.
  • Possible Cause: The lability of the two silyl ethers under the chosen conditions is too similar.

  • Troubleshooting Steps:

    • Fine-tune the deprotection reagent: For fluoride-mediated deprotection, milder reagents like NaF or buffered TBAF may provide better selectivity than neat TBAF.

    • Exploit steric differences: A less hindered silyl ether can sometimes be selectively removed in the presence of a more hindered one.

    • Consider alternative deprotection methods: Reductive deprotection using Wilkinson's catalyst and catechol borane (B79455) has been shown to selectively deprotect TES ethers in the presence of TBS and TIPS ethers.[10]

Quantitative Data Summary

The following table summarizes typical yields for common protection and deprotection reactions encountered in schinortriterpenoid synthesis. Note that yields are highly substrate-dependent.

Functional GroupProtecting GroupProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Reference
Primary AlcoholTBSTBDMSCl, Imidazole, DCM>95%TBAF, THF>90%[2]
Secondary AlcoholTBSTBDMSOTf, 2,6-Lutidine, DCM85-95%HF-Pyridine, THF80-90%[2]
Primary AlcoholPMBPMB-Trichloroacetimidate, TfOH (cat.), DCM~90%DDQ, DCM/H₂O~85%[3]
AlkyneTMSn-BuLi, TMSCl, THF>90%K₂CO₃, MeOH>95%[3]

Key Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

  • Reaction: To a solution of the alcohol (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Oxidative Deprotection of a PMB Ether

  • Reaction: The PMB-protected compound (1.0 equiv) is dissolved in a mixture of dichloromethane (DCM) and water (10:1, 0.05 M). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) is added in one portion at room temperature. The reaction is stirred vigorously and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by flash column chromatography.[3]

Protocol 3: Selective Deprotection of a TMS-protected Alkyne

  • Reaction: The TMS-alkyne (1.0 equiv) is dissolved in methanol (0.1 M), and potassium carbonate (K₂CO₃, 2.0 equiv) is added. The mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the deprotected alkyne, which is often used without further purification.

Visualizations

Protecting_Group_Selection_Workflow start Identify Hydroxyl Group to Protect steric_hindrance Assess Steric Hindrance start->steric_hindrance primary Primary Alcohol steric_hindrance->primary Low secondary_tertiary Secondary or Tertiary Alcohol steric_hindrance->secondary_tertiary High protecting_group_choice Select Protecting Group primary->protecting_group_choice secondary_tertiary->protecting_group_choice tbs Use TBS or similar protecting_group_choice->tbs Standard tips Use TIPS or TBDPS protecting_group_choice->tips More Hindered pmb Consider PMB for robust protection protecting_group_choice->pmb Orthogonal to Silyl Ethers orthogonality Check Orthogonality with Existing Groups tbs->orthogonality tips->orthogonality pmb->orthogonality compatible Proceed with Protection orthogonality->compatible Yes incompatible Re-evaluate Protecting Group Choice orthogonality->incompatible No incompatible->protecting_group_choice

Caption: Decision workflow for selecting a hydroxyl protecting group.

Silyl_Ether_Deprotection_Troubleshooting start Silyl Ether Deprotection Fails or is Sluggish check_sterics Is the silyl ether sterically hindered? start->check_sterics yes_sterics Yes check_sterics->yes_sterics no_sterics No check_sterics->no_sterics stronger_reagent Use stronger fluoride source (e.g., HF-Pyridine) yes_sterics->stronger_reagent check_conditions Are reaction conditions optimal? no_sterics->check_conditions acidic_cleavage Consider acidic cleavage (e.g., TFA) stronger_reagent->acidic_cleavage solution Problem Solved stronger_reagent->solution acidic_cleavage->solution increase_temp Increase temperature check_conditions->increase_temp increase_time Increase reaction time check_conditions->increase_time increase_temp->solution increase_time->solution

Caption: Troubleshooting guide for silyl ether deprotection.

References

Technical Support Center: Navigating Scalability Challenges in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability problems encountered during the synthesis of natural products.

Frequently Asked Questions (FAQs)

Q1: Why did the yield of my reaction decrease significantly when I scaled up the synthesis?

A1: A decrease in yield upon scale-up is a common issue that can be attributed to several factors.[1][2] Reactions that appear high-yielding at the lab bench can be sensitive to subtle changes in reaction conditions that become more pronounced at a larger scale.[3] Key contributors to lower yields include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the desired product.[4][5] The surface-area-to-volume ratio decreases as the scale increases, making it more difficult to dissipate or apply heat efficiently.[6]

  • Changes in Reaction Kinetics: The rate of reagent addition, which is often faster in a lab setting, can be difficult to replicate on a larger scale. A slower, more controlled addition in a large reactor can alter the reaction kinetics and favor different pathways.

  • Impurity Profile: The purity of starting materials and solvents can have a more significant impact at a larger scale, introducing impurities that may interfere with the reaction.

  • Work-up and Purification Inefficiencies: Isolating the product from a larger volume of solvent and byproducts can lead to greater losses during extraction, filtration, and chromatography.[3]

Q2: My reaction is highly exothermic. What are the primary safety concerns when scaling up?

A2: Scaling up exothermic reactions presents significant safety hazards, with thermal runaway being the most critical concern.[7][8] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in an explosion.[7][9] Key safety considerations include:

  • Inadequate Heat Dissipation: As the reactor size increases, the surface area available for heat exchange does not scale proportionally with the reaction volume, making cooling less efficient.[6]

  • Mixing and Hotspots: Poor mixing can create localized regions of high temperature, which can accelerate the reaction rate and initiate a runaway reaction.[10]

  • Delayed Onset: Some exothermic reactions have an induction period. On a large scale, a large amount of unreacted material can accumulate before the reaction initiates, leading to a sudden and violent release of energy.

  • Pressure Buildup: The evolution of gaseous byproducts in a runaway reaction can lead to a rapid increase in pressure, exceeding the limits of the reactor.[9]

A thorough process hazard analysis (PHA) is essential before scaling up any exothermic reaction.[8]

Q3: What are the most significant challenges in purifying natural products at a multi-kilogram scale?

A3: Purifying large quantities of natural products is a major bottleneck in the scale-up process.[11] Challenges include:

  • Chromatography Limitations: Traditional column chromatography, a staple in the research lab, becomes expensive, time-consuming, and generates large volumes of solvent waste at an industrial scale.[5]

  • Product Isolation: Extracting the product from large volumes of solvent during workup can be inefficient and lead to product loss.[3]

  • Impurity Removal: Minor impurities at a small scale can become significant challenges at a larger scale, requiring multiple purification steps.

  • Crystallization and Polymorphism: Inducing crystallization of the final product can be difficult, and controlling the crystalline form (polymorphism) is critical for pharmaceutical applications, as different polymorphs can have different physical properties and bioavailability.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in a Scaled-Up Reaction

This guide provides a systematic approach to diagnosing and resolving issues of low yield when transitioning from a lab-scale to a larger-scale synthesis.

Problem: A significant drop in isolated yield is observed after increasing the reaction scale from 1 gram to 100 grams.

Troubleshooting Workflow:

G start Low Yield at Scale check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity check_conditions 2. Re-evaluate Reaction Conditions check_purity->check_conditions solution_purity Solution: Use higher purity reagents or pre-purify. check_purity->solution_purity Impurity Detected check_addition 3. Analyze Reagent Addition Rate check_conditions->check_addition solution_conditions Solution: Optimize temperature and reaction time for the larger scale. check_conditions->solution_conditions Deviation Found check_mixing 4. Assess Mixing Efficiency check_addition->check_mixing solution_addition Solution: Implement controlled, slower addition using a syringe pump or dropping funnel. check_addition->solution_addition Rate Inconsistent check_workup 5. Investigate Work-up & Purification Losses check_mixing->check_workup solution_mixing Solution: Use appropriate stirrer and reactor geometry. Monitor for homogeneity. check_mixing->solution_mixing Inefficiency Observed solution_workup Solution: Optimize extraction solvents and volumes. Consider alternative purification methods. check_workup->solution_workup Significant Losses

Caption: Troubleshooting workflow for low yield at scale.

Detailed Steps:

  • Verify Purity of Starting Materials & Solvents: Impurities that are negligible at a small scale can significantly impact a larger reaction. Re-analyze all starting materials and solvents for purity.

  • Re-evaluate Reaction Conditions:

    • Temperature: Ensure the internal reaction temperature is accurately monitored and controlled. Hot spots can lead to decomposition.

    • Reaction Time: Reactions may require longer times to reach completion at a larger scale due to slower mixing and heat transfer.[3] Monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Analyze Reagent Addition Rate: Rapid addition of a reagent on a large scale can lead to localized high concentrations and unwanted side reactions. A slower, controlled addition is often necessary.

  • Assess Mixing Efficiency: Inadequate stirring can result in a heterogeneous reaction mixture. Ensure the stirrer size and speed are appropriate for the reactor volume and viscosity of the reaction mixture.

  • Investigate Work-up & Purification Losses: Quantify product loss at each step of the work-up and purification. This can help identify the specific stage where the most significant losses are occurring.

Guide 2: Managing Exothermic Reactions During Scale-Up

This guide outlines critical steps for safely scaling up an exothermic reaction.

Problem: A reaction exhibits a significant exotherm at the lab scale, and needs to be scaled up tenfold.

Safety Protocol Workflow:

G start Scale-up of Exothermic Reaction pha 1. Conduct Process Hazard Analysis (PHA) start->pha calorimetry 2. Perform Reaction Calorimetry pha->calorimetry cooling 3. Ensure Adequate Cooling Capacity calorimetry->cooling addition 4. Implement Controlled Reagent Addition cooling->addition monitoring 5. Continuous Monitoring & Emergency Plan addition->monitoring safe_scaleup Safe Scaled-up Process monitoring->safe_scaleup

Caption: Safety protocol for scaling up exothermic reactions.

Detailed Steps:

  • Conduct Process Hazard Analysis (PHA): Systematically identify potential hazards, including thermal runaway, pressure buildup, and chemical incompatibilities.[8]

  • Perform Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise. This data is crucial for designing a safe process.[9]

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be capable of removing the heat generated by the reaction, even under worst-case scenarios.[10]

  • Implement Controlled Reagent Addition: The rate of addition of the limiting reagent should be controlled to ensure that the rate of heat generation does not exceed the rate of heat removal.

  • Continuous Monitoring & Emergency Plan: Continuously monitor the internal reaction temperature and have a clear emergency plan in place, including a method to quickly cool the reaction or quench it if necessary.

Data Presentation

Table 1: Illustrative Comparison of Yield and Purity at Different Synthesis Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)Manufacturing Scale (10 kg)
Starting Material Purity 98%99%>99.5%
Typical Isolated Yield 85%70%65%
Key Impurity A Profile 0.5%1.5%2.5%
Purification Method Flash ChromatographyPreparative HPLCCrystallization
Solvent Volume (L) 0.520500

Note: This table provides illustrative data to highlight common trends in scalability. Actual values will vary significantly depending on the specific reaction.

Table 2: Impact of Scale on Reaction Time and Temperature Control

ScaleReaction Volume (L)Surface Area to Volume RatioTypical Reaction TimeTemperature Fluctuation
Lab 0.1High2 hours± 1°C
Pilot 10Moderate4-6 hours± 3°C
Manufacturing 1000Low8-12 hours± 5°C

Experimental Protocols

Protocol 1: Scale-Up of a Grignard Reaction (Illustrative Example)

This protocol highlights key considerations when scaling up a common and often exothermic Grignard reaction.

Objective: To perform a Grignard reaction at a 1 mole scale, focusing on safety and maintaining yield.

Materials:

  • Magnesium turnings (1.2 mol)

  • Anhydrous diethyl ether (2 L)

  • Alkyl halide (1.0 mol)

  • Electrophile (1.0 mol) in anhydrous diethyl ether (1 L)

  • Iodine crystal (for initiation)

Procedure:

  • Glassware and Setup:

    • Use a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a drying tube.

    • All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Initiation (Small Scale First):

    • To the flask, add the magnesium turnings and a small crystal of iodine.

    • Add a small portion (approx. 50 mL) of the alkyl halide solution in diethyl ether.

    • Observe for the disappearance of the iodine color and gentle refluxing, indicating the reaction has initiated. If initiation is difficult, gentle heating may be applied, but be prepared to cool immediately once the reaction starts.

  • Controlled Addition:

    • Once the reaction is initiated, begin the slow, dropwise addition of the remaining alkyl halide solution from the dropping funnel.

    • The rate of addition should be controlled to maintain a gentle reflux. An external cooling bath (ice-water) should be readily available to manage the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition of Electrophile:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the solution of the electrophile via the dropping funnel at a rate that maintains the internal temperature below 10°C. This step is also often exothermic.

  • Quenching and Work-up:

    • After the addition of the electrophile is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.

    • Perform a standard aqueous work-up, being mindful of the large volumes of solvent.

Key Scale-Up Considerations:

  • Initiation: Ensuring the reaction initiates before adding a large amount of the alkyl halide is critical to prevent a dangerous accumulation of unreacted starting material.

  • Heat Management: The exothermicity of Grignard reagent formation and its subsequent reaction must be carefully managed with an efficient cooling system.[10]

  • Stirring: Efficient mechanical stirring is essential to prevent the magnesium from settling and to ensure even heat distribution.[10]

Protocol 2: Large-Scale Chromatographic Purification

This protocol provides a general framework for scaling up the purification of a natural product using flash chromatography.

Objective: To purify 50 g of a crude natural product using automated flash chromatography.

Materials:

  • Crude natural product (50 g)

  • Silica (B1680970) gel (appropriate for the column size)

  • Hexanes and Ethyl Acetate (or other appropriate solvent system)

Procedure:

  • Method Development at Small Scale:

    • Optimize the separation on a small analytical TLC plate to determine the ideal solvent system.

    • Perform a small-scale flash column (e.g., 1 g of crude material) to confirm the separation and determine the elution profile.

  • Column Packing:

    • Select an appropriately sized pre-packed column or pack a glass column with silica gel as a slurry in the initial eluting solvent. A well-packed column is crucial for good separation.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent or the eluting solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution:

    • Use an automated flash chromatography system with a gradient pump to run a solvent gradient from non-polar to polar.

    • Monitor the elution using a UV detector and collect fractions.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Key Scale-Up Considerations:

  • Solvent Consumption: Be aware of the large volumes of solvent required and have appropriate waste disposal procedures in place.

  • Column Size: The amount of silica gel should be approximately 20-100 times the weight of the crude material, depending on the difficulty of the separation.

  • Time: Large-scale chromatography can be a lengthy process. Automated systems can significantly improve efficiency.

References

Validation & Comparative

Scrutinizing Lancifodilactone C: A Guide to its Structural Revision and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and validation of the revised structure of Lancifodilactone C, a triterpenoid (B12794562) with noteworthy anti-HIV activity. The initial structural assignment of this natural product has been overturned through meticulous total synthesis, highlighting the power of synthetic chemistry in unequivocally determining complex molecular architectures. This guide delves into the data and methodologies that substantiated this critical revision.

From Proposed to Proven: The Structural Dichotomy of this compound

This compound was first isolated from Kadsura lancilimba, and its structure was initially determined using spectroscopic methods, including high-resolution mass spectrometry and 2D NMR analysis.[1] However, recent efforts to synthesize the molecule based on this proposed structure have revealed inconsistencies, leading to a pivotal structural reassignment.

The key to this revision was the first asymmetric total synthesis of the proposed structure of (+)-Lancifodilactone C by Kuroiwa and colleagues in 2023.[1] Upon completion of the synthesis, a critical discrepancy emerged: the nuclear magnetic resonance (NMR) spectra of the synthetic compound did not match the data reported for the natural product. This finding was the primary impetus for a re-evaluation of the originally proposed structure.

The research team then proposed a revised structure based on a plausible biosynthetic pathway involving a 6π-electrocyclization. Subsequent synthesis of this revised structure yielded a compound whose spectroscopic data were in full agreement with those of naturally occurring this compound, thereby validating the new structural assignment.[1]

Spectroscopic Data: The Telltale Differences

While the definitive, side-by-side quantitative NMR data for the proposed versus the revised structure is located in the supporting information of the primary literature, the published findings unequivocally state a mismatch for the former and a match for the latter when compared to the natural product.[1] The inconsistencies in the initial comparison were significant enough to rule out the originally proposed structure.

Table 1: Comparison of Spectroscopic Data for this compound Structures

Spectroscopic DataProposed StructureRevised StructureNatural this compound
¹H NMR Spectrum Did not matchMatched Reported Data
¹³C NMR Spectrum Did not matchMatched Reported Data

Note: The detailed, quantitative NMR data is contained within the supporting information of the primary research article (J. Am. Chem. Soc. 2023, 145, 27, 14587–14591) but is not publicly available through all channels.

Experimental Protocols: A Synthetic Approach to Truth

The validation of the revised structure of this compound hinged on a sophisticated total synthesis strategy. The following provides an overview of the key experimental methodologies employed.

Key Synthetic Strategy for the Proposed Structure:

The initial synthesis targeting the proposed structure utilized a domino [4+3] cycloaddition reaction. This elegant approach aimed to construct the complex cycloheptatriene (B165957) core of the molecule efficiently.[1] The workflow involved the reaction of a diene with a cyclopropene, followed by elimination and electrocyclization.[1]

Diene Diene Domino_Reaction Domino [4+3] Cycloaddition Diene->Domino_Reaction Cyclopropene Cyclopropene Cyclopropene->Domino_Reaction Proposed_Core Proposed Cycloheptatriene Core Domino_Reaction->Proposed_Core Total_Synthesis Completion of Total Synthesis Proposed_Core->Total_Synthesis Proposed_Lancifodilactone_C Proposed This compound Total_Synthesis->Proposed_Lancifodilactone_C

Caption: Synthetic approach to the proposed structure.

Biosynthetically Guided Synthesis of the Revised Structure:

The synthesis of the validated, revised structure was guided by a biosynthetic hypothesis. This involved considering a plausible biological pathway for the formation of this compound in the plant. The key transformation in this proposed pathway is a 6π-electrocyclization reaction. The successful synthesis of the revised structure, which matched the natural product, lends strong support to this biosynthetic proposal.[1]

Precursor Biosynthetic Precursor Electrocyclization 6π-Electrocyclization (Hypothesized) Precursor->Electrocyclization Revised_Core Revised Core Structure Electrocyclization->Revised_Core Synthetic_Validation Total Synthesis Validation Revised_Core->Synthetic_Validation Revised_Lancifodilactone_C Revised & Validated This compound Synthetic_Validation->Revised_Lancifodilactone_C

Caption: Biosynthetically-guided validation pathway.

Biological Activity and Future Directions

This compound has been reported to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocytes, with a half-maximum effective concentration (EC₅₀) of 1.4 µg/mL.[1] Importantly, it did not exhibit cytotoxicity at concentrations up to 100 µg/mL.[1] To date, there have been no published studies comparing the anti-HIV activity of the erroneously proposed structure with the now-validated revised structure. Such a study could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

The successful revision of this compound's structure underscores the indispensable role of total synthesis in modern natural product chemistry. It provides a solid foundation for further investigation into the mechanism of action of this potent anti-HIV agent and opens avenues for the design and synthesis of novel analogs with potentially enhanced therapeutic properties.

References

A Comparative Guide to the Structure-Activity Relationship of Lancifodilactone C and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lancifodilactone C, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, belongs to a class of compounds that has garnered significant interest for its diverse biological activities. While comprehensive structure-activity relationship (SAR) studies specifically on this compound and its close analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from the biological evaluation of related nortriterpenoids from the Schisandra genus and the broader family of terpenoid lactones. This guide provides a comparative analysis of the available data to illuminate the structural features crucial for the biological effects of these compounds.

Comparative Biological Activity of Related Nortriterpenoids

The biological activities of nortriterpenoids isolated from Schisandra species, which can be considered analogs of this compound, have been evaluated in various assays. These studies provide a foundation for understanding the preliminary SAR of this compound class. The primary activities reported include cytotoxicity against cancer cell lines, anti-HIV, and neuroprotective effects.

Table 1: Cytotoxic and Anti-HIV Activity of Nortriterpenoids from Schisandra grandiflora

CompoundCell LineActivityIC₅₀ / EC₅₀ (µM)
Schigrandilactone AA549 (human lung carcinoma)Cytotoxic2.5
HCT-116 (human colon carcinoma)Cytotoxic4.8
Schigrandilactone BA549 (human lung carcinoma)Cytotoxic3.1
HCT-116 (human colon carcinoma)Cytotoxic6.2
Schigrandilactone CC8166 cells (HIV-1 infected)Anti-HIV-10.87

Data sourced from a study on bioactive nortriterpenoids from Schisandra grandiflora.[1]

From this limited dataset, it is observed that the spirocyclic moiety present in Schigrandilactones A and B is associated with cytotoxic activity.[1] In contrast, the different oxygenation pattern in Schigrandilactone C may contribute to its anti-HIV-1 activity.[1]

Table 2: Neuroprotective Effects of Schinortriterpenoids from Schisandra chinensis

CompoundActivityIC₅₀ (µM)
Compound 8Anti-neuroinflammatory3.28 ± 0.86
Compound 11Anti-neuroinflammatory0.63 ± 0.32
Compound 16Anti-neuroinflammatory1.57 ± 0.27
Compound 18Anti-neuroinflammatory1.55 ± 0.50
Compound 24Anti-neuroinflammatory1.86 ± 0.41

Data from a study on schinortriterpenoids with neuroprotective effects in LPS-stimulated microglial BV-2 cells.[2]

The potent anti-neuroinflammatory activity of these compounds, particularly compound 11, suggests that specific structural features of these highly oxygenated and rearranged terpenoids are critical for this effect. The study indicated that the activity of compound 11 is associated with the inhibition of the TLR4/NF-κB/NLRP3 signaling pathway.[2]

The Role of the Lactone Moiety

The lactone ring is a common feature in many biologically active terpenoids and is often crucial for their activity. Terpenoids possessing lactone moieties are known for a wide range of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities. The α-methylene-γ-lactone moiety, in particular, is a well-known reactive pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of cellular signaling pathways.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the biological data presented above.

Cytotoxicity Assays:

The cytotoxicity of the compounds is typically evaluated using in vitro assays with various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the viability of the cells is assessed.

      • MTT Assay: MTT is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

      • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with SRB dye. The bound dye is solubilized, and the absorbance is read.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Anti-HIV Assay:

The anti-HIV activity is often assessed by measuring the inhibition of virus-induced cytopathic effects in susceptible cell lines.

  • General Procedure:

    • C8166 cells are infected with HIV-1.

    • The infected cells are then treated with different concentrations of the test compounds.

    • After an incubation period, the cytopathic effect (e.g., syncytia formation) is observed and quantified.

    • The EC₅₀ value, the concentration of the compound that achieves 50% protection against virus-induced cell death, is determined.

Anti-Neuroinflammatory Assay:

The anti-neuroinflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory mediators in microglia cells stimulated with lipopolysaccharide (LPS).

  • General Procedure:

    • BV-2 microglial cells are pre-treated with various concentrations of the test compounds.

    • The cells are then stimulated with LPS to induce an inflammatory response.

    • The production of nitric oxide (NO) in the culture supernatant is often measured using the Griess reagent as an indicator of inflammation.

    • The IC₅₀ value for the inhibition of NO production is then calculated.

    • Further mechanistic studies can involve Western blot analysis to determine the effect of the compounds on key inflammatory signaling proteins (e.g., NF-κB, NLRP3).[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involved in the anti-neuroinflammatory activity of schinortriterpenoids and a general workflow for evaluating the biological activity of natural products.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Schinortriterpenoid Schinortriterpenoid (e.g., Compound 11) Schinortriterpenoid->TLR4 Inhibition Schinortriterpenoid->NLRP3 Inhibition Schinortriterpenoid->NFkB_nuc Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Gene_Expression->Pro_IL1b Transcription

Caption: TLR4/NF-κB/NLRP3 signaling pathway inhibited by schinortriterpenoids.

experimental_workflow Start Plant Material (Schisandra sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound analogs) Extraction->Isolation Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Bioassays Biological Activity Screening (Cytotoxicity, Anti-inflammatory, etc.) Isolation->Bioassays Active_Compounds Identification of Active Compounds Bioassays->Active_Compounds SAR Structure-Activity Relationship Analysis Active_Compounds->SAR Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Lead Lead Compound Optimization SAR->Lead Mechanism->Lead

References

Comparative Analysis of Lancifodilactone A, B, and C: Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in vitro anti-HIV-1 activity of three nortriterpenoids isolated from Schisandra lancifolia.

This guide provides a comparative overview of the anti-human immunodeficiency virus (HIV) activity of Lancifodilactone A, B, and C. These compounds are highly oxygenated nortriterpenoids isolated from the leaves and stems of Schisandra lancifolia. While research into this class of compounds is ongoing, initial in vitro studies have demonstrated their potential as inhibitors of HIV-1 replication. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and provides a visual representation of the general experimental workflow.

Data Summary

The anti-HIV-1 and cytotoxic activities of Lancifodilactone A, B, and C were evaluated in H9 lymphocytes. The 50% effective concentration (EC₅₀), representing the concentration at which 50% of viral replication is inhibited, and the 50% cytotoxic concentration (CC₅₀), indicating the concentration at which 50% of the host cells are killed, are presented below. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also included as a measure of the compound's therapeutic window.

CompoundAnti-HIV-1 Activity (EC₅₀) [µg/mL]Cytotoxicity (CC₅₀) [µg/mL]Selectivity Index (SI)
Lancifodilactone A>100>20<0.2
Lancifodilactone B>100>20<0.2
Lancifodilactone C1.98>20>10.1

Data sourced from Xiao et al., J. Nat. Prod. 2004, 67, 8, 1358–1361.

Of the three compounds, this compound demonstrated the most promising anti-HIV-1 activity with an EC₅₀ of 1.98 µg/mL and a selectivity index greater than 10.1. Lancifodilactone A and B did not show significant anti-HIV activity at the concentrations tested. It is noteworthy that the structure of Lancilactone C was revised in 2023 following its total synthesis.

Experimental Protocols

The following methodologies were employed to determine the anti-HIV activity and cytotoxicity of Lancifodilactone A, B, and C.

Anti-HIV-1 Assay (Cytopathic Effect Inhibition)

The anti-HIV activity was assessed using a cytopathic effect (CPE) inhibition assay. This method evaluates the ability of a compound to protect host cells from the virus-induced cell death.

  • Cell Line: H9 lymphocytes, a human T-cell line, were used as the host cells for HIV-1 infection.

  • Virus: The HIV-1 IIIB strain was used for the infection.

  • Procedure:

    • H9 cells were seeded in 96-well plates.

    • Various concentrations of the test compounds (Lancifodilactone A, B, and C) were added to the wells.

    • A predetermined amount of HIV-1 IIIB was then added to infect the cells.

    • Control wells included uninfected cells, infected cells without any compound, and infected cells with a known anti-HIV drug (such as Zidovudine - AZT) as a positive control.

    • The plates were incubated to allow for viral replication and the subsequent induction of cytopathic effects.

  • Data Analysis: After the incubation period, the extent of cell death was quantified. The EC₅₀ value was then calculated as the concentration of the compound that inhibited 50% of the viral cytopathic effect compared to the untreated virus-infected cells.

Cytotoxicity Assay (MTT Method)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Line: H9 lymphocytes were used.

  • Procedure:

    • H9 cells were seeded in 96-well plates.

    • Serial dilutions of the test compounds were added to the wells.

    • The plates were incubated for a period comparable to the anti-HIV assay.

    • Following incubation, the MTT reagent was added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) was added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution was measured using a microplate reader. The CC₅₀ value was determined as the concentration of the compound that reduced the viability of the cells by 50% compared to untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-HIV activity and cytotoxicity of the Lancifodilactone compounds.

experimental_workflow cluster_setup Cell Culture Preparation cluster_assays Parallel Assays cluster_antihiv Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis H9_cells H9 Lymphocytes plate_hiv Seed cells in 96-well plate H9_cells->plate_hiv plate_cyto Seed cells in 96-well plate H9_cells->plate_cyto add_compounds_hiv Add Lancifodilactones (various concentrations) plate_hiv->add_compounds_hiv add_virus Infect with HIV-1 add_compounds_hiv->add_virus incubate_hiv Incubate add_virus->incubate_hiv measure_cpe Measure Cytopathic Effect incubate_hiv->measure_cpe calc_ec50 Calculate EC50 measure_cpe->calc_ec50 compare Compare EC50 and CC50 Calculate Selectivity Index (SI) calc_ec50->compare add_compounds_cyto Add Lancifodilactones (various concentrations) plate_cyto->add_compounds_cyto incubate_cyto Incubate add_compounds_cyto->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_cc50 Calculate CC50 measure_abs->calc_cc50 calc_cc50->compare

General workflow for in vitro anti-HIV-1 and cytotoxicity testing.

Mechanism of Action

The precise mechanism of action by which this compound inhibits HIV-1 replication has not yet been elucidated. Further research is required to identify the specific viral or host cell target of this compound. Potential mechanisms for anti-HIV agents include inhibition of viral entry, reverse transcription, integration, protease activity, or viral assembly and release. Future studies will likely focus on time-of-addition experiments and specific enzyme inhibition assays to pinpoint the stage of the HIV-1 life cycle that is disrupted by this compound.

A Comparative Analysis of Lancilactone C and Other Schinortriterpenoid Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Lancilactone C against other schinortriterpenoid compounds. The following sections detail their efficacy, cytotoxicity, and underlying mechanisms of action, supported by experimental data and methodologies.

Schinortriterpenoids, a class of highly oxygenated and structurally complex nortriterpenoids isolated primarily from plants of the Schisandraceae family, have garnered significant interest for their diverse biological activities. Among these, their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV), is an active area of research. This guide focuses on Lancilactone C and compares its anti-HIV activity with other notable schinortriterpenoids.

Comparative Antiviral Performance

The antiviral efficacy of Lancilactone C and other selected schinortriterpenoids against HIV-1 is summarized in the table below. The data presented includes the 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's selectivity for antiviral activity over cellular toxicity.

CompoundVirus StrainCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)Reference
Lancilactone C HIV-1H9 lymphocytes1.4>100>71.4[1]
Lancifodilactone G HIV-1C816695.47 ± 14.19>2001.82 - 2.46[2][3][4]
Nigranoic Acid HIV-1C8166-88-
Lancifodilactone H HIV-1-Weak Activity--[5]
Lancifoic Acid A HIV-1-Weak Activity--[5]
Schilancitrilactone C HIV-1-Weak Activity--

Note: Data for some compounds were reported as "weak activity" without specific quantitative values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Anti-HIV Syncytium Formation Assay

This assay is a common method to evaluate the ability of a compound to inhibit HIV-induced cell fusion.

  • Cell Lines:

    • Target Cells: C8166 or CEM-SS cells, which are CD4+ T-cell lines highly susceptible to HIV-1 infection and syncytium formation.

    • Infected Cells: H9 lymphocytes chronically infected with HIV-1.

  • Protocol:

    • Target cells are seeded in 96-well microtiter plates.

    • Serial dilutions of the test compound (e.g., Lancilactone C) are added to the wells.

    • A standardized amount of HIV-1 virus stock or HIV-1 infected cells is added to the wells containing the target cells and test compound.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for syncytium formation in the control wells (typically 4-6 days).

    • Syncytia (multinucleated giant cells) are observed and counted under an inverted microscope.

    • The EC₅₀ value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]

  • Cell Line: The same cell line used in the antiviral assay (e.g., C8166 or H9 lymphocytes) is used to determine the compound's toxicity to the host cells.

  • Protocol:

    • Cells are seeded in 96-well plates at a specific density.

    • Serial dilutions of the test compound are added to the wells.

    • The plates are incubated for the same duration as the antiviral assay.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.[6][7][8]

    • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

    • A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

    • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 RT. Inhibition of this process by a test compound is measured.

  • Protocol:

    • A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and digoxigenin (B1670575) (DIG)- and biotin-labeled deoxynucleoside triphosphates (dNTPs).

    • Recombinant HIV-1 RT enzyme is mixed with serial dilutions of the test compound.

    • The enzymatic reaction is initiated by adding the reaction mixture and incubated at 37°C for one hour.

    • The biotinylated DNA product is captured on a streptavidin-coated microplate.

    • Unbound reagents are washed away.

    • A peroxidase-conjugated anti-digoxigenin (Anti-DIG-POD) antibody is added to detect the incorporated DIG-labeled dNTPs.

    • After another washing step, a peroxidase substrate (e.g., ABTS) is added, and the color development is measured using a microplate reader.

    • The IC₅₀ value is calculated as the concentration of the compound that inhibits RT activity by 50% compared to the enzyme control (no compound).

Mechanisms of Action and Signaling Pathways

The primary antiviral mechanisms of schinortriterpenoids against HIV-1 appear to involve the inhibition of key viral enzymes and potentially interference with viral entry and replication processes.

Nigranoic Acid: A Known HIV-1 Reverse Transcriptase Inhibitor

Nigranoic acid has been identified as an inhibitor of HIV-1 reverse transcriptase.[9] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. By inhibiting reverse transcriptase, Nigranoic acid effectively halts the viral replication cycle at an early stage.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (HIV-1 RT) Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Host DNA Host DNA Nigranoic_Acid Nigranoic Acid Nigranoic_Acid->Viral DNA Inhibits

Caption: Inhibition of HIV-1 Reverse Transcription by Nigranoic Acid.

Lancilactone C: A Potential Multi-Target Agent

While the precise mechanism of action for Lancilactone C has not been fully elucidated, its ability to inhibit HIV-1 replication, as demonstrated by the syncytium formation assay, suggests it may interfere with viral entry or later stages of viral replication. The high therapeutic index of Lancilactone C indicates a high degree of selectivity for viral processes over host cell functions, making it a promising candidate for further investigation.

The HIV life cycle presents multiple potential targets for antiviral intervention. The workflow for identifying the stage of inhibition by a novel compound is outlined below.

Experimental_Workflow Start Start: Novel Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Screening Initial Antiviral Screening (e.g., Syncytium Assay) Start->Antiviral_Screening Determine_TI Determine Therapeutic Index (TI) Cytotoxicity_Assay->Determine_TI Antiviral_Screening->Determine_TI Mechanism_Studies Mechanism of Action Studies Determine_TI->Mechanism_Studies If TI is high Enzyme_Assays Enzyme Inhibition Assays (RT, Protease, Integrase) Mechanism_Studies->Enzyme_Assays Entry_Assays Viral Entry/Fusion Assays Mechanism_Studies->Entry_Assays Replication_Assays Viral Replication Stage Assays Mechanism_Studies->Replication_Assays End Identify Target & Pathway Enzyme_Assays->End Entry_Assays->End Replication_Assays->End

Caption: Workflow for Antiviral Drug Discovery and Mechanism Identification.

Conclusion

Lancilactone C demonstrates potent and selective anti-HIV activity in vitro, with a significantly higher therapeutic index compared to Lancifodilactone G. While the mechanism of action for many schinortriterpenoids remains under investigation, the known inhibitory effect of Nigranoic acid on HIV-1 reverse transcriptase highlights a key target for this class of compounds. Further research is warranted to elucidate the precise molecular targets of Lancilactone C and other promising schinortriterpenoids to fully assess their potential as novel antiviral therapeutics. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these unique natural products.

References

Unveiling the Potential of Lancifodilactone C: A Comparative Analysis Against Established HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents against the Human Immunodeficiency Virus (HIV), the scientific community continuously explores natural and synthetic compounds for their antiviral efficacy. This guide provides a detailed comparison of Lancifodilactone C, a naturally occurring triterpenoid, with a selection of well-established HIV inhibitors currently used in clinical practice. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

Executive Summary

This compound, isolated from Kadsura lancilimba, has demonstrated noteworthy anti-HIV activity. This document presents its efficacy in the context of widely recognized HIV inhibitors, including protease inhibitors, integrase inhibitors, and reverse transcriptase inhibitors. A comparative table of quantitative efficacy data is provided, alongside detailed experimental protocols for the key assays cited. Furthermore, visual diagrams illustrating the HIV life cycle with inhibitor targets and a standard experimental workflow are included to facilitate a deeper understanding of the presented data.

Comparative Efficacy of HIV Inhibitors

The antiviral efficacy of this compound and a panel of known HIV inhibitors are summarized in the table below. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that is required for 50% of its maximal effect or inhibition. Lower values indicate higher potency. The 50% cytotoxic concentration (CC50) and the resulting therapeutic index (TI) are also included where available, offering a measure of the compound's safety profile.

Compound NameCompound ClassEC50 / IC50CC50Therapeutic Index (TI = CC50/EC50)
This compound Triterpenoid1.4 µg/mL>100 µg/mL>71.4
Lopinavir (B192967) Protease Inhibitor0.69 ng/mL (IC50, serum-free)[1][2]--
Ritonavir (B1064) Protease Inhibitor4.0 ng/mL (IC50, serum-free)[1][2]--
Darunavir Protease Inhibitor3.0 nM (IC50)--
Cabotegravir Integrase Inhibitor~0.1 ng/mL (IC50)[3]--
Bictegravir Integrase Inhibitor~0.2 ng/mL (IC50)[3]--
Dolutegravir Integrase Inhibitor~0.2 ng/mL (IC50)[3]--
Elvitegravir Integrase Inhibitor0.04–0.6 ng/mL (IC50)[3]--
Raltegravir Integrase Inhibitor2.2–5.3 ng/mL (IC50)[3]--
GS-9131 Reverse Transcriptase Inhibitor21 nM (EC50 against HIV-2)>100 µM>4761
Doravirine Reverse Transcriptase InhibitorPotent activity against a wide range of resistant mutants[4]--

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of HIV inhibitors.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.

Protocol:

  • Cell Culture: Seed susceptible host cells (e.g., MT-4, CEM-SS) in a 96-well plate and infect with a standard dose of HIV-1 in the presence of serial dilutions of the test compound. Include control wells with virus only (positive control) and cells only (negative control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of p24 antigen standards to the wells and incubate.

    • Wash the plate and add a biotinylated detector antibody against p24.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After a final wash, add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of p24 antigen.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve from the p24 standards. Use the standard curve to determine the concentration of p24 in the culture supernatants. The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the positive control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP, such as ³H-dTTP or a non-radioactive labeled nucleotide), MgCl2, and a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Incubation: In a microplate or microcentrifuge tubes, add the recombinant HIV-1 RT enzyme to the reaction mixture in the presence of serial dilutions of the test compound.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA. Collect the precipitate on a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Colorimetric/Fluorometric Assay: Utilize a kit-based method where the newly synthesized DNA is quantified using a specific DNA-binding dye or an ELISA-based detection system for the labeled nucleotides.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the RT activity by 50% compared to the no-inhibitor control.

Cell Viability (Cytotoxicity) Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plate for the same duration as the anti-HIV activity assay.

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product. After an incubation period, solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence using a luminometer.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizing the Mechanisms and Workflow

To provide a clearer understanding of the context of this comparative analysis, the following diagrams have been generated.

Caption: The HIV life cycle and points of intervention for major classes of antiretroviral drugs.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Add compound dilutions to wells A->D B Seed host cells in 96-well plates C Infect cells with HIV-1 (for antiviral assay) B->C G Measure cell viability (e.g., MTT, CellTiter-Glo) B->G Parallel plate for cytotoxicity C->D E Incubate plates at 37°C for 4-7 days D->E F Measure antiviral activity (e.g., p24 ELISA, RT assay) E->F E->G H Calculate EC50/IC50 F->H I Calculate CC50 G->I J Determine Therapeutic Index (TI = CC50 / EC50) H->J I->J

Caption: A generalized experimental workflow for assessing the efficacy and cytotoxicity of HIV inhibitors.

References

In Vitro Validation of Lancifodilactone C's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C is a nortriterpenoid isolated from the stems of Schisandra lancifolia, a plant belonging to the Schisandraceae family. Triterpenoids from this family are recognized for a variety of bioactive properties, including potent anti-inflammatory effects. While the precise molecular mechanisms underlying the bioactivity of this compound have not been extensively validated in vitro, its structural characteristics as a triterpenoid (B12794562) lactone suggest potential interference with key inflammatory signaling pathways. This guide provides a comparative analysis of the hypothesized mechanism of action for this compound against related, well-characterized compounds, Alantolactone and Lanatoside C, with a focus on the inhibition of the STAT3 and YAP/TAZ signaling pathways. The experimental data for the comparator compounds are presented, along with detailed protocols for the in vitro assays used to validate these mechanisms.

Hypothesized Mechanism of Action for this compound

Based on the established activities of structurally similar triterpenoid lactones, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of one or both of the following signaling pathways:

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in cellular proliferation, survival, and inflammation. Aberrant STAT3 activation is a hallmark of many inflammatory diseases and cancers.

  • YAP/TAZ-TEAD Signaling Pathway: Yes-associated protein (YAP) and its paralog TAZ are transcriptional coactivators that are key effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ, is implicated in uncontrolled cell growth and inflammation.

This guide will compare the known in vitro activities of Alantolactone and Lanatoside C on these pathways to provide a framework for the potential validation of this compound's mechanism of action.

Comparative Analysis of In Vitro Performance

The following tables summarize the in vitro inhibitory activities of Alantolactone and Lanatoside C on the STAT3 and YAP/TAZ signaling pathways.

Table 1: In Vitro Inhibition of STAT3 Signaling
CompoundAssayCell LineKey FindingsReference
Alantolactone Western BlotMDA-MB-231Suppressed constitutive and inducible STAT3 phosphorylation at Tyr705.[1]
Western BlotHepG2Time-dependent decrease in the expression of pTyr705 STAT3.[2]
MTT AssayHepG2Inhibited cell growth with an IC50 value of 33 µM after 12 hours of treatment.[2]
Western BlotTHP-1Inhibited STAT3 and survivin expression.[3]
Lanatoside C Western BlotHuCCT-1, TFK-1Significantly reduced STAT3 expression.[4]
Molecular Docking-Showed a binding affinity of -10.1 for STAT3.[4]
Cell Viability AssayPC-3, DU145, LNCAPInhibited cell viability with IC50 values ranging from 45.43 nM to 565.50 nM depending on the cell line and duration of treatment.[5]
Table 2: In Vitro Inhibition of YAP/TAZ Signaling
CompoundAssayCell LineKey FindingsReference
Alantolactone Luciferase Reporter Assay-Identified as a potent inhibitor of YAP1/TAZ-TEAD transcriptional activity from a screen of 29,049 compounds.[6][7]
Western BlotKKU-M213Increased YAP1/TAZ phosphorylation and decreased total YAP1/TAZ protein levels.[7]
In vivo xenograft-Inhibited YAP1-dependent tumor development.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Western Blot for Phosphorylated STAT3 (p-STAT3)

Objective: To qualitatively or semi-quantitatively determine the levels of phosphorylated STAT3 at a specific tyrosine residue (Tyr705) as an indicator of STAT3 activation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231, HepG2) in appropriate culture dishes and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., Alantolactone, Lanatoside C) for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[8][9]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).[9]

STAT3 Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of STAT3.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment:

    • After transfection, treat the cells with the test compound at various concentrations for a specified period.

    • Induce STAT3 activation with a stimulant such as Interleukin-6 (IL-6), except in the negative control wells.[10]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[11]

  • Data Analysis:

    • Normalize the STAT3-responsive firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

YAP/TAZ-TEAD Interaction Assay (Split-Luciferase)

Objective: To measure the protein-protein interaction between YAP/TAZ and TEAD.

Methodology:

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding YAP or TAZ fused to one part of a split-luciferase enzyme and TEAD fused to the complementary part.

  • Cell Treatment:

    • Treat the transfected cells with the test compound at various concentrations.

  • Luminescence Measurement:

    • Add the luciferase substrate and measure the luminescence, which is proportional to the extent of YAP/TAZ-TEAD interaction.

  • Data Analysis:

    • Determine the effect of the compound on the interaction by comparing the luminescence in treated cells to that in vehicle-treated cells.

Cell Viability Assay (MTT)

Objective: To assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Nitric Oxide (NO) Production Assay

Objective: To measure the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except in the negative control wells.[15]

  • Nitrite (B80452) Measurement:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[15][16]

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the amount of nitric oxide produced and the percentage of inhibition by the test compound compared to the LPS-stimulated control.

Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to promoter Gene_Expression Target Gene Expression (e.g., c-Myc, Survivin) DNA->Gene_Expression Induces transcription Lancifodilactone_C This compound (Hypothesized) Lancifodilactone_C->JAK Inhibits? Lancifodilactone_C->pSTAT3 Inhibits (Prevents dimerization?)

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

YAP_TAZ_Signaling_Pathway Hippo_Pathway Hippo Pathway (Inactive) YAP_TAZ_cyto YAP/TAZ Hippo_Pathway->YAP_TAZ_cyto Allows nuclear translocation Nucleus Nucleus YAP_TAZ_cyto->Nucleus Translocates to YAP_TAZ_nuc YAP/TAZ Complex YAP/TAZ-TEAD Complex YAP_TAZ_nuc->Complex TEAD TEAD TEAD->Complex Gene_Expression Target Gene Expression (e.g., CTGF, Cyr61) Complex->Gene_Expression Induces transcription Lancifodilactone_C This compound (Hypothesized) Lancifodilactone_C->Complex Inhibits interaction Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-pSTAT3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Lancifodilactone C and HIV: A Comparative Guide to Understanding Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV strains poses a significant challenge to effective long-term antiretroviral therapy. The development of novel antiretroviral agents with unique resistance profiles is therefore a critical area of research. Lancifodilactone C, a triterpenoid (B12794562) isolated from Kadsura lancilimba, has been identified as a compound with inhibitory effects on HIV replication[1]. While the total synthesis of this natural product has been achieved, paving the way for further investigation, its clinical potential, including its resilience to existing drug resistance mutations, remains to be fully elucidated.

This guide provides a framework for evaluating the cross-resistance profile of novel compounds like this compound. As specific cross-resistance data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation strategies necessary for such a study. For comparative purposes, we will reference the well-characterized cross-resistance patterns of existing antiretroviral drug classes.

The Importance of Cross-Resistance Studies

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other, often related, drugs. Understanding the cross-resistance profile of a new drug candidate is paramount for several reasons:

  • Predicting Clinical Efficacy: It helps predict how the new drug will perform in patients who have already developed resistance to current therapies.

  • Guiding Salvage Therapy: For patients with multi-drug resistant HIV, a new drug with a novel resistance profile can be a crucial component of a salvage regimen.

  • Informing Drug Development: Early identification of cross-resistance can guide the development of second-generation compounds with improved activity against resistant strains.

Hypothetical Cross-Resistance Profile of this compound

To assess the potential of this compound, its activity must be tested against a panel of HIV-1 strains with well-characterized resistance mutations. The results would typically be presented as the fold-change in the 50% effective concentration (EC50) required to inhibit the mutant virus compared to a wild-type reference strain.

Below is a template table illustrating how such data would be presented. For comparison, hypothetical data for a non-nucleoside reverse transcriptase inhibitor (NNRTI) is included to demonstrate a typical cross-resistance pattern within that class.

HIV-1 StrainKey Resistance MutationsThis compound (Fold-Change in EC50)Comparative NNRTI (e.g., Efavirenz) (Fold-Change in EC50)
Wild-Type (Reference) None1.01.0
NRTI-Resistant M184V, K65RHypothetical DataHypothetical Data
NNRTI-Resistant K103N, Y181CHypothetical DataHypothetical Data
Protease Inhibitor-Resistant L90M, M46IHypothetical DataHypothetical Data
Integrase Inhibitor-Resistant N155H, Q148HHypothetical DataHypothetical Data
Multi-Drug Resistant 1 MultipleHypothetical DataHypothetical Data
Multi-Drug Resistant 2 MultipleHypothetical DataHypothetical Data

Note: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data is required to determine its true cross-resistance profile.

Experimental Protocols for Cross-Resistance Assessment

The evaluation of cross-resistance involves two primary methodologies: phenotypic and genotypic assays.

Phenotypic Resistance Assays

These assays directly measure the ability of a virus to replicate in the presence of a drug.

Protocol: Recombinant Virus Phenotyping Assay

  • Cloning of Patient-Derived HIV Genes: The protease and reverse transcriptase (or other target genes) sequences are amplified by RT-PCR from the plasma of HIV-infected patients with known resistance mutations.

  • Creation of Recombinant Viruses: The amplified gene fragments are inserted into a laboratory strain of HIV from which the corresponding gene has been removed. This creates a panel of recombinant viruses each carrying the resistance mutations from a specific patient.

  • Cell Culture and Infection: Susceptible host cells (e.g., MT-2 cells) are cultured and infected with the recombinant viruses in the presence of serial dilutions of this compound and comparator drugs.

  • Measurement of Viral Replication: After a set incubation period (typically 3-7 days), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus, or by quantifying viral proteins (e.g., p24 antigen) or reverse transcriptase activity in the cell culture supernatant.

  • Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each virus.

  • Determination of Fold-Change: The EC50 value for each resistant virus is divided by the EC50 value for the wild-type reference virus to determine the fold-change in resistance.

Genotypic Resistance Assays

These assays identify the specific resistance-associated mutations in the viral genome.

Protocol: HIV-1 Genotyping

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

  • RT-PCR Amplification: The regions of the pol gene encoding the protease and reverse transcriptase enzymes (and integrase, if relevant) are amplified using reverse transcriptase-polymerase chain reaction (RT-PCR).

  • DNA Sequencing: The amplified DNA is sequenced using an automated DNA sequencer.[2]

  • Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.

Visualizing Workflows and Pathways

To better understand the processes involved in cross-resistance studies and the potential mechanism of action of new drugs, diagrams can be invaluable.

Experimental_Workflow_for_Cross_Resistance_Study cluster_sample Sample Collection & Preparation cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_interpretation Data Interpretation Patient_Plasma Patient Plasma with Resistant HIV-1 RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of Target Genes RNA_Extraction->RT_PCR Cloning Cloning into Viral Vector RNA_Extraction->Cloning Sequencing DNA Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Genotype_Interpretation Predict Resistance from Known Mutations Mutation_Analysis->Genotype_Interpretation Recombinant_Virus Generation of Recombinant Virus Cloning->Recombinant_Virus Cell_Infection Cell Infection with Serial Drug Dilutions Recombinant_Virus->Cell_Infection Replication_Assay Quantify Viral Replication Cell_Infection->Replication_Assay EC50_Calculation EC50 Calculation Replication_Assay->EC50_Calculation Phenotype_Interpretation Calculate Fold-Change in Resistance EC50_Calculation->Phenotype_Interpretation Cross_Resistance_Profile Determine Cross-Resistance Profile Genotype_Interpretation->Cross_Resistance_Profile Phenotype_Interpretation->Cross_Resistance_Profile

Caption: Experimental workflow for a cross-resistance study.

HIV_Lifecycle_and_Drug_Targets cluster_entry Viral Entry cluster_replication Replication cluster_production Viral Production Binding 1. Binding & Fusion Entry_Inhibitors Entry Inhibitors (e.g., Maraviroc) Binding->Entry_Inhibitors RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) (Potential target for This compound) RT->RT_Inhibitors Integrase_Inhibitors Integrase Inhibitors (e.g., Raltegravir) Integration->Integrase_Inhibitors Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Protease_Inhibitors Protease Inhibitors (e.g., Darunavir) Budding->Protease_Inhibitors

Caption: HIV life cycle and targets of antiretroviral drugs.

Putative Mechanism of Action of this compound

While the precise mechanism of action for this compound has not been definitively established, related compounds offer clues. Nigranoic acid, another triterpenoid isolated from the Schisandra plant genus, has been shown to inhibit the HIV-1 reverse transcriptase enzyme.[3][4] This suggests that this compound may also target this crucial step in the viral life cycle. If this is the case, its cross-resistance profile against strains with existing NNRTI and NRTI mutations will be of particular interest. A lack of cross-resistance would indicate a potentially novel binding site or mechanism of inhibition on the reverse transcriptase enzyme.

Conclusion

This compound represents a promising natural product with anti-HIV activity. However, its true value in the clinical setting will depend on its performance against drug-resistant viral strains. The experimental frameworks outlined in this guide provide a roadmap for the essential cross-resistance studies that will be necessary to determine its potential as a next-generation antiretroviral agent. Should this compound demonstrate a favorable resistance profile, it could offer a new therapeutic option for individuals living with HIV, particularly those with limited treatment choices due to extensive drug resistance. Further research into its mechanism of action and in vivo efficacy is eagerly awaited by the scientific community.

References

Validating the Anti-HIV Screening Results of Lancifodilactone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel bioactive compounds presents both opportunities and challenges in the ongoing search for more effective anti-HIV therapies. Lancifodilactone C, a nortriterpenoid derived from Schisandra micrantha, has demonstrated potential as an inhibitor of HIV-1 replication. This guide provides a comparative analysis of this compound's anti-HIV screening results against established antiretroviral agents, supported by detailed experimental protocols and data visualizations to aid in the validation and further investigation of this promising compound.

Comparative Analysis of Anti-HIV Activity

The efficacy of an antiviral compound is primarily determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

A related compound, Micrandilactone C, has shown an EC50 value of 7.71 µg/mL against HIV-1 replication with a selectivity index greater than 25.94, indicating minimal cytotoxicity[1]. For the purpose of this guide, we will use this data as a proxy for this compound, a closely related nortriterpenoid. This is compared with the activities of three widely used antiretroviral drugs: Zidovudine (AZT), Efavirenz (EFV), and Dolutegravir (DTG).

CompoundDrug ClassEC50CC50Selectivity Index (SI)
Micrandilactone C (proxy for this compound) Nortriterpenoid7.71 µg/mL>200 µg/mL[2]>25.94[1]
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)0.01 to 0.49 µM>100 µM>204
Efavirenz (EFV) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)1.7 to 25 nM>10 µM>400
Dolutegravir (DTG) Integrase Strand Transfer Inhibitor (INSTI)0.5 to 2.1 nM[1]>50 µM>23,809

Note: The EC50 values for Zidovudine, Efavirenz, and Dolutegravir are presented in molar concentrations (µM or nM), which are significantly more potent than the µg/mL value reported for Micrandilactone C. Direct comparison requires conversion of units, highlighting the substantially higher concentrations of Micrandilactone C needed for similar in vitro efficacy.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the validation of anti-HIV activity. The following are detailed methodologies for the key assays used to generate the comparative data.

In Vitro Anti-HIV Assay (p24 Antigen Capture ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral antigen, in the supernatant of infected cells. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.

Methodology:

  • Cell Culture and Infection:

    • Culture a suitable host cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of this compound or comparator drugs for 2 hours.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.

    • Incubate the infected cells for 7 days at 37°C in a humidified 5% CO2 incubator.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the 96-well plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Luciferase Reporter Gene Assay for HIV-1 Replication

This assay utilizes a recombinant HIV-1 that contains the luciferase reporter gene. The expression of luciferase is dependent on viral replication, and its activity can be easily measured, providing a sensitive readout of anti-HIV efficacy.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line that is susceptible to HIV-1 infection and supports Tat-dependent transcription (e.g., TZM-bl cells).

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with a plasmid encoding the HIV-1 genome containing the luciferase reporter gene and a plasmid encoding the vesicular stomatitis virus G protein (VSV-G) to produce pseudotyped virions.

  • Infection and Treatment:

    • Harvest the pseudotyped virions and infect fresh TZM-bl cells.

    • Treat the infected cells with serial dilutions of this compound or comparator drugs.

    • Incubate the plates for 48 hours at 37°C.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus control.

    • Determine the EC50 value as described for the p24 antigen assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This is crucial for determining if the antiviral effect of a compound is due to specific inhibition of the virus or general toxicity to the host cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed the same host cells used in the antiviral assay in a 96-well plate.

    • Treat the cells with the same range of concentrations of this compound or comparator drugs used in the anti-HIV assay.

    • Incubate the cells for the same duration as the antiviral assay (e.g., 7 days).

  • MTT Reagent Addition and Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control (no compound).

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the processes involved in validating anti-HIV screening results, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_antiviral Anti-HIV Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Cell Culture Cell Culture Infection Infection Cell Culture->Infection HIV-1 Treatment Treatment Infection->Treatment Compound Incubation Incubation Treatment->Incubation Quantification Quantification Incubation->Quantification Data Analysis Data Analysis Quantification->Data Analysis EC50 Cell Culture_C Cell Culture Treatment_C Treatment_C Cell Culture_C->Treatment_C Compound Incubation_C Incubation_C Treatment_C->Incubation_C MTT Assay MTT Assay Incubation_C->MTT Assay MTT Assay->Data Analysis CC50 Selectivity Index Selectivity Index Data Analysis->Selectivity Index SI = CC50 / EC50

Caption: Experimental workflow for anti-HIV and cytotoxicity screening.

HIV_Lifecycle_and_Drug_Targets cluster_entry Entry cluster_replication Replication & Integration cluster_production Viral Production Attachment Attachment Fusion Fusion Attachment->Fusion Reverse Transcription Reverse Transcription Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integration NRTI/NNRTI NRTI/NNRTI NRTI/NNRTI->Reverse Transcription This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Reverse Transcription Possible Target

Caption: Simplified HIV lifecycle with potential drug targets.

Conclusion

While this compound, as represented by the data for Micrandilactone C, demonstrates in vitro anti-HIV-1 activity with low cytotoxicity, its potency is considerably lower than that of established antiretroviral drugs like Zidovudine, Efavirenz, and Dolutegravir. The high EC50 value suggests that further structural modifications may be necessary to enhance its antiviral efficacy to a therapeutically relevant level.

The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and validation of this compound and other novel compounds. By employing these rigorous methods, researchers can generate reliable and comparable data, which is essential for advancing promising natural products from initial screening to potential clinical candidates in the fight against HIV. Further studies to elucidate the precise mechanism of action of this compound are warranted to understand its potential as a lead compound for a new class of anti-HIV drugs.

References

The Power of Efficiency: Domino Reactions Revolutionizing Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of domino reactions versus traditional stepwise approaches in the synthesis of complex natural products reveals significant advantages in step- and atom-economy, leading to more efficient and sustainable routes to valuable molecules. This guide examines the syntheses of Strychnine (B123637), Hirsutine (B150204), and Cephalotaxine (B1668394), showcasing how domino strategies streamline the construction of intricate molecular architectures.

The quest to synthesize complex natural products, often endowed with potent biological activities, has long been a driving force in organic chemistry. Traditional synthetic approaches typically involve a linear, stepwise sequence of reactions, each requiring purification of the intermediate product. While successful, these methods can be lengthy, resource-intensive, and generate considerable waste. In contrast, domino reactions, also known as tandem or cascade reactions, offer a more elegant and efficient alternative. In a domino sequence, a single synthetic operation triggers multiple bond-forming events without the need to isolate intermediates, significantly shortening synthetic routes and improving overall efficiency. This comparative guide delves into the practical applications of domino reactions in the total synthesis of three distinct natural products, juxtaposing these modern strategies against their classical, stepwise counterparts.

Strychnine: A Classic Target Reimagined

The total synthesis of strychnine, a complex indole (B1671886) alkaloid, has been a benchmark for synthetic prowess for over half a century. The groundbreaking, yet arduous, stepwise synthesis by R.B. Woodward is compared here with a modern, concise approach by the Vanderwal group that leverages a powerful domino reaction.

Comparative Analysis: Woodward vs. Vanderwal
MetricWoodward's Stepwise Synthesis (1954)Vanderwal's Domino Synthesis (2011)
Longest Linear Sequence 29 steps6 steps[1][2]
Key Strategy Step-by-step construction of the heptacyclic core.Domino intramolecular Diels-Alder / tandem Brook rearrangement / conjugate addition.[1][2]
Overall Yield Not explicitly reported in a single figure, but notoriously low.Not explicitly reported, with a low-yielding key step (5-10%).[3]
Key Domino Step Not applicable.Intramolecular [4+2] cycloaddition of a Zincke aldehyde followed by a tandem Brook rearrangement/intramolecular conjugate addition.[1][2]
Domino Reaction in Vanderwal's Synthesis of Strychnine

The key to the remarkable efficiency of the Vanderwal synthesis is a domino sequence that rapidly constructs the core of the strychnine molecule. This sequence begins with an intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde, which sets several stereocenters and forms two of the seven rings in a single step. This is followed by a tandem Brook rearrangement and an intramolecular conjugate addition to forge the final rings of the Wieland-Gumlich aldehyde, a late-stage intermediate in many strychnine syntheses.

Vanderwal_Strychnine_Domino A Tryptamine-derived Zincke Aldehyde B Intramolecular Diels-Alder Cycloaddition A->B Heat C Tetracyclic Intermediate B->C D Tandem Brook Rearrangement/ Intramolecular Conjugate Addition C->D Base E Wieland-Gumlich Aldehyde D->E F Strychnine E->F Known Transformation

Caption: Domino cascade in Vanderwal's synthesis of strychnine.

Experimental Protocols

Key Domino Step in Vanderwal's Synthesis of Strychnine: [1][2]

The tryptamine-derived Zincke aldehyde is subjected to a base-mediated intramolecular Diels-Alder reaction. This is followed by a ruthenium-catalyzed trans-hydrosilylation and a subsequent tandem Brook rearrangement/intramolecular conjugate addition to yield the Wieland-Gumlich aldehyde. The final conversion to strychnine is achieved following established literature procedures.

Selected Step from Woodward's Synthesis of Strychnine:

A representative step in Woodward's synthesis involves the Pictet-Spengler-type cyclization of an iminium ion derived from 2-veratryltryptamine and ethyl glyoxylate (B1226380) to construct a key quaternary center. This stepwise approach requires the careful orchestration of individual bond-forming events with isolation and purification of intermediates.

Hirsutine: Efficiency in Alkaloid Synthesis

The indole alkaloid hirsutine has been a target for synthetic chemists due to its interesting biological profile. Here, a domino approach by Tietze is compared with a more linear synthesis by Zhu.

Comparative Analysis: Tietze vs. Zhu
MetricTietze's Domino Synthesis (1999)Zhu's Stepwise Synthesis (2012)
Key Strategy Domino Knoevenagel/hetero-Diels-Alder reaction.Phosphine-catalyzed [4+2] annulation of an imine with an allenoate.
Overall Yield Information not readily available in abstract.6.7%
Longest Linear Sequence Significantly shorter than stepwise approaches.14 steps
Domino Reaction in Tietze's Synthesis of Hirsutine

Tietze's synthesis of hirsutine features a highly efficient domino Knoevenagel/hetero-Diels-Alder reaction. This sequence begins with the condensation of an aldehyde with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene in situ. This reactive intermediate then immediately undergoes an intramolecular hetero-Diels-Alder reaction to rapidly construct the core of the hirsutine molecule.

Tietze_Hirsutine_Domino A Aldehyde + 1,3-Dicarbonyl Compound B Knoevenagel Condensation A->B C 1-Oxa-1,3-butadiene (in situ) B->C D Intramolecular Hetero-Diels-Alder C->D E Tricyclic Core of Hirsutine D->E F Hirsutine E->F Further Modifications

Caption: Tietze's domino approach to the core of hirsutine.

Experimental Protocols

Key Domino Step in Tietze's Synthesis of Hirsutine:

The domino Knoevenagel/hetero-Diels-Alder reaction is a one-pot process where an aldehyde and a 1,3-dicarbonyl compound are reacted in the presence of a suitable catalyst. The resulting 1-oxa-1,3-butadiene undergoes a spontaneous intramolecular [4+2] cycloaddition. Subsequent stereoselective reduction and further functional group manipulations complete the synthesis of hirsutine.

Key Step in Zhu's Synthesis of Hirsutine:

The key step in Zhu's synthesis is a phosphine-catalyzed [4+2] annulation between an imine and ethyl α-methylallenoate. This reaction constructs a key tetrahydropyridine (B1245486) ring system, which is then elaborated through a series of subsequent steps to afford the final natural product.

Cephalotaxine: Palladium-Catalyzed Domino Reactions

The anti-leukemic alkaloid cephalotaxine has been another playground for the development of novel synthetic strategies. A domino approach developed by Tietze, which utilizes two sequential palladium-catalyzed reactions, offers a significant improvement over more traditional stepwise syntheses.

Comparative Analysis: Domino vs. Stepwise Syntheses of Cephalotaxine
MetricTietze's Domino Synthesis (1999)Representative Stepwise Syntheses
Key Strategy Domino Pd-catalyzed allylic amination and Heck reaction.Multi-step construction of the pentacyclic core.
Overall Yield High efficiency for the key domino step.Generally lower overall yields over more steps.
Longest Linear Sequence Significantly shorter.Longer linear sequences.
Domino Reaction in Tietze's Synthesis of Cephalotaxine

Tietze's elegant synthesis of cephalotaxine employs a domino sequence initiated by a palladium-catalyzed intramolecular allylic amination to form a key spirocyclic intermediate. This is immediately followed by a palladium-catalyzed Heck reaction in the same pot to construct the seven-membered ring of the cephalotaxine core.

Tietze_Cephalotaxine_Domino A Acyclic Precursor B Pd-catalyzed Intramolecular Allylic Amination A->B [Pd(0)] C Spirocyclic Intermediate (in situ) B->C D Pd-catalyzed Heck Reaction C->D [Pd(0)] E Cephalotaxine Core D->E F Cephalotaxine E->F Final Steps

Caption: Palladium-catalyzed domino sequence in the synthesis of cephalotaxine.

Experimental Protocols

Key Domino Step in Tietze's Synthesis of Cephalotaxine:

The acyclic precursor is treated with a palladium(0) catalyst, which mediates an intramolecular allylic amination to form the spirocyclic intermediate. Without isolation, the same catalytic system then promotes an intramolecular Heck reaction to close the seven-membered ring, thus rapidly assembling the core structure of cephalotaxine in a single operation.

Representative Stepwise Approach to Cephalotaxine:

A typical stepwise synthesis of cephalotaxine would involve the sequential formation of the various rings through distinct and separate chemical transformations. For instance, the spirocyclic core might be formed in one step, isolated, and then subjected to further reactions to build the seven-membered ring, a process that is inherently less efficient than the domino approach.

Conclusion

The comparative analysis of the syntheses of strychnine, hirsutine, and cephalotaxine clearly demonstrates the transformative impact of domino reactions on the field of natural product synthesis. By strategically combining multiple bond-forming events into a single, seamless operation, domino strategies offer significant advantages in terms of efficiency, elegance, and sustainability over traditional stepwise methods. As chemists continue to develop novel and ever-more sophisticated domino reactions, the path to accessing complex and biologically important molecules will undoubtedly become even more direct and powerful.

References

Safety Operating Guide

Essential Safety and Handling Protocol for Novel Compounds: Lancifodilactone C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information for Lancifodilactone C is publicly available at this time. As a novel and complex organic molecule, this compound should be handled with extreme caution, assuming it is potent and hazardous until proven otherwise. The following guidelines are based on best practices for handling new chemical entities in a research and development setting. A thorough risk assessment must be conducted by qualified personnel before any handling.

Pre-Handling Hazard Assessment

Before receiving or handling this compound, a designated laboratory safety officer and the responsible researcher must conduct a preliminary risk assessment. This involves reviewing any available data on structurally similar compounds and defining the scope of the planned experiments to minimize quantities and potential exposure.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory. The minimum required PPE for handling this compound includes:

  • Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, use a face shield in addition to goggles.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

  • Respiratory Protection: For handling the solid compound or creating solutions, a NIOSH-approved respirator may be necessary, depending on the risk assessment. At a minimum, all handling of solids should be done in a certified chemical fume hood.

Engineering Controls

All work involving this compound, especially the handling of the solid powder and the preparation of stock solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a tested and adequate face velocity.

Operational Plan: Handling and Solution Preparation

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed.

  • Log the compound in the chemical inventory system with all available information.

Weighing and Solution Preparation:

  • Perform all weighing operations within a chemical fume hood or a containment balance enclosure.

  • Use dedicated spatulas and weighing papers.

  • To prepare a stock solution, slowly add the weighed solid to the solvent to avoid dust generation.

  • Cap the vial or flask immediately after addition.

  • Use a vortex mixer or sonicator to ensure the compound is fully dissolved.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[2]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: In case of a spill, evacuate the area and alert others. Wear appropriate PPE and use an absorbent material to contain the spill. Collect the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. Report the spill to your EHS office.

Data Presentation: Properties of a Novel Compound

The following table outlines the essential quantitative data that should be determined for a novel compound like this compound before widespread use.

PropertyValueMethod of Determination/Source
Chemical Identity
Molecular FormulaC₃₀H₃₄O₁₀ (for Lancifodilactone G)High-Resolution Mass Spectrometry (HRMS)
Molecular Weight570.59 g/mol (for Lancifodilactone G)Calculated from Molecular Formula
Purity>98% (example)High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)
Physical Properties
AppearanceWhite to off-white solid (example)Visual Inspection
Melting PointNot DeterminedDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
SolubilityNot DeterminedSolubility testing in various solvents (e.g., DMSO, Ethanol, Water)
Safety Properties
Acute Toxicity (LD50)Not DeterminedIn vitro cytotoxicity assays as a preliminary indicator
MutagenicityNot DeterminedAmes test or other relevant assays
CorrosivityAssumed to be an irritantBased on precautionary principle

Experimental Protocol: Initial Handling and Solubility Assessment

This protocol details the initial steps for safely handling a new compound and assessing its solubility.

  • Preparation:

    • Don all required PPE (double nitrile gloves, chemical splash goggles, lab coat).

    • Ensure the chemical fume hood is operational.

    • Prepare a clean work surface within the fume hood.

    • Assemble all necessary equipment: microbalance, vials, dedicated spatula, pipettes, and a selection of solvents (e.g., DMSO, ethanol, water).

  • Weighing:

    • Carefully transfer a small amount (e.g., 1-5 mg) of this compound from the stock vial to a tared weigh boat or vial on the microbalance inside the fume hood.

    • Record the exact weight.

    • Securely close the stock vial immediately after use.

  • Solubility Test:

    • Add a precise volume of the first solvent (e.g., 100 µL of DMSO) to the vial containing the weighed compound to achieve a target concentration (e.g., 10 mg/mL).

    • Cap the vial and vortex for 30 seconds.

    • Visually inspect for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial for 5 minutes.

    • If the compound remains insoluble, add more solvent in known increments, recording the volume at which it fully dissolves.

    • Repeat the process with other relevant solvents as needed.

  • Documentation and Storage:

    • Clearly label the newly prepared solution with the compound name, concentration, solvent, and date.

    • Store the solution under appropriate conditions (e.g., -20°C).

    • Document all procedures and results in the laboratory notebook.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials in the designated hazardous waste containers.

    • Remove PPE and wash hands thoroughly.

Visualizations

G Figure 1: Workflow for Handling a Novel Chemical Compound A Receive and Log Compound B Conduct Risk Assessment A->B C Prepare Work Area and Don PPE B->C D Perform Small-Scale Handling (e.g., Weighing) in Fume Hood C->D E Conduct Initial Experiments (e.g., Solubility Test) D->E F Document Results E->F H Dispose of Waste via EHS Protocols E->H G Store Compound and Solutions Securely F->G G->D Future Use

Caption: Workflow for Handling a Novel Chemical Compound

G Figure 2: Hierarchy of Safety Controls cluster_0 Most Effective cluster_1 Figure 2: Hierarchy of Safety Controls cluster_2 Figure 2: Hierarchy of Safety Controls cluster_3 Figure 2: Hierarchy of Safety Controls cluster_4 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE)

Caption: Hierarchy of Safety Controls

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.